Tungsten phosphide
Description
Properties
IUPAC Name |
phosphanylidynetungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/P.W | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDPQDSKEDUNKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PW | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313531 | |
| Record name | Tungsten phosphide (WP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12037-70-6 | |
| Record name | Tungsten phosphide (WP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12037-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tungsten phosphide (WP) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungsten phosphide (WP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tungsten phosphide (WP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tungsten phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure Analysis of Tungsten Phosphide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of various tungsten phosphide (B1233454) (WP) phases. It is designed to serve as a core resource for researchers and professionals involved in materials science, catalysis, and drug development, where the structural integrity and properties of inorganic materials are paramount. This document details the crystallographic data of common tungsten phosphide compounds, outlines experimental protocols for their characterization, and provides computational methodologies for theoretical analysis.
Introduction to Tungsten Phosphides
Tungsten phosphides are a class of binary inorganic compounds composed of tungsten and phosphorus. They exhibit a range of stoichiometries, each with a unique crystal structure and distinct physical and chemical properties. These materials have garnered significant interest due to their exceptional hardness, high thermal stability, and excellent catalytic activities, making them promising candidates for applications in catalysis, electronics, and as robust support materials. A thorough understanding of their crystal structure is fundamental to elucidating structure-property relationships and designing novel materials with tailored functionalities.
Crystallographic Data of this compound Phases
The tungsten-phosphorus system is characterized by several stable phases, including WP, WP₂, W₂P, and W₃P. The precise arrangement of tungsten and phosphorus atoms in the crystal lattice dictates the material's electronic structure and, consequently, its macroscopic properties. The crystallographic data for these phases are summarized in the tables below.
Table 1: Crystal Structure Data for Tungsten Monophosphide (WP)
| Crystal System | Space Group | Lattice Parameters (Å) |
| Orthorhombic | Pnma (No. 62) | a = 5.717, b = 3.238, c = 6.219 |
**Table 2: Crystal Structure Data for Tungsten Diphosphide (WP₂) **
| Crystal System | Space Group | Lattice Parameters (Å) |
| Monoclinic | C2/m (No. 12) | a = 8.956, b = 3.251, c = 7.518, β = 119.4° |
Table 3: Crystal Structure Data for Other this compound Phases
| Compound | Crystal System | Space Group | Lattice Parameters (Å) |
| W₂P | Tetragonal | I4/m (No. 87) | a = 9.03, c = 3.25 |
| W₃P | Tetragonal | I4 (No. 79) | a = 9.58, c = 4.78 |
Experimental Protocols for Crystal Structure Analysis
The determination and refinement of this compound crystal structures rely on a combination of experimental techniques. The following sections provide detailed methodologies for the most common and powerful analytical methods.
Powder X-ray Diffraction (PXRD) and Rietveld Refinement
Powder X-ray diffraction is a fundamental technique for phase identification and crystal structure refinement of polycrystalline materials. The Rietveld method, a whole-pattern fitting technique, is employed to refine the crystal structure parameters against the experimental diffraction data.
Experimental Protocol for PXRD and Rietveld Refinement:
-
Sample Preparation:
-
Grind the this compound sample to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Mount the powdered sample onto a zero-background sample holder (e.g., a silicon wafer or a specially designed low-background holder). Ensure a flat and smooth surface to minimize preferred orientation effects.
-
-
Data Collection:
-
Use a high-resolution powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα, λ = 1.5406 Å).
-
Collect the diffraction pattern over a wide 2θ range (e.g., 10-120°) with a small step size (e.g., 0.01-0.02°) and a sufficiently long counting time per step to obtain good statistics.
-
-
Rietveld Refinement:
-
Initial Model: Start the refinement with a known crystal structure model for the suspected this compound phase (e.g., from the Inorganic Crystal Structure Database - ICSD). The initial model should include the space group, and approximate lattice parameters and atomic positions.
-
Refinement Strategy: Perform the refinement in a sequential manner:
-
Scale Factor and Background: Refine the overall scale factor and model the background using a suitable function (e.g., a polynomial function or a Chebyshev polynomial).
-
Lattice Parameters and Zero-Shift: Refine the unit cell parameters and the instrument zero-shift error.
-
Peak Profile Parameters: Refine the parameters describing the peak shape (e.g., Caglioti parameters U, V, W for a pseudo-Voigt function) to model the instrumental and sample-related peak broadening.
-
Atomic Coordinates and Isotropic Displacement Parameters: Refine the fractional atomic coordinates (Wyckoff positions) and the isotropic thermal displacement parameters (Biso) for each atom.
-
Anisotropic Displacement Parameters (Optional): For high-quality data, anisotropic displacement parameters can be refined to account for the anisotropic thermal motion of atoms.
-
-
Goodness-of-Fit: Monitor the goodness-of-fit indicators (e.g., Rwp, Rp, and χ²) to assess the quality of the refinement. A successful refinement will result in a good visual fit between the observed and calculated diffraction patterns and low R-factors.
-
Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED)
Transmission electron microscopy provides direct imaging of the crystal morphology and allows for the determination of the crystal structure of individual nanocrystals through selected area electron diffraction.
Experimental Protocol for TEM and SAED:
-
Sample Preparation:
-
Disperse the this compound nanoparticles in a suitable solvent (e.g., ethanol) using ultrasonication.
-
Drop-cast a small volume of the dispersion onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely, leaving the nanoparticles dispersed on the grid.
-
-
TEM Imaging and SAED Pattern Acquisition:
-
Operate the TEM at a typical accelerating voltage of 200 kV.
-
Obtain bright-field TEM images to observe the morphology and size distribution of the nanoparticles.
-
Select a single, well-isolated nanoparticle for SAED analysis.
-
Switch the microscope to diffraction mode and insert a selected area aperture to isolate the diffraction signal from the chosen nanoparticle.
-
Record the SAED pattern using a CCD camera.
-
-
SAED Pattern Analysis:
-
Calibration: Calibrate the camera length of the microscope using a standard polycrystalline sample (e.g., gold or aluminum) to accurately determine the relationship between the distance in the diffraction pattern and the reciprocal lattice spacing.
-
Measurement of d-spacings: Measure the distances (R) from the central transmitted beam to the diffraction spots. Calculate the corresponding interplanar spacings (d) using the formula d = λL/R, where λ is the electron wavelength and L is the camera length.
-
Indexing the Diffraction Pattern: Compare the calculated d-spacings and the angles between the diffraction spots with the theoretical values for known this compound phases to identify the crystal structure and determine the crystallographic orientation (zone axis) of the nanoparticle.
-
Computational Methodology: Density Functional Theory (DFT)
Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of materials. For tungsten phosphides, DFT calculations can predict stable crystal structures, lattice parameters, and electronic band structures, providing valuable insights that complement experimental findings.
Computational Protocol for DFT Calculations:
-
Structure Modeling:
-
Construct the initial crystal structure model for the desired this compound phase based on experimental data or known prototypes.
-
-
Computational Parameters:
-
Employ a plane-wave basis set and pseudopotentials to describe the electron-ion interactions. Projector-augmented wave (PAW) pseudopotentials are a common choice.
-
Use the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional for the exchange-correlation energy.
-
Set an appropriate kinetic energy cutoff for the plane-wave basis set (e.g., 400-500 eV) and a suitable k-point mesh for Brillouin zone integration (e.g., a Monkhorst-Pack grid) to ensure convergence of the total energy.
-
-
Geometry Optimization:
-
Perform a full geometry optimization by relaxing both the atomic positions and the lattice vectors to find the minimum energy structure.
-
The convergence criteria for the forces on the atoms should be set to a small value (e.g., < 0.01 eV/Å).
-
-
Property Calculations:
-
Once the optimized structure is obtained, perform a static self-consistent field (SCF) calculation to obtain the ground-state electronic structure.
-
From the SCF calculation, the electronic band structure, density of states (DOS), and other electronic properties can be calculated and analyzed.
-
Visualizations
Experimental Workflow for this compound Phase Identification
The following diagram illustrates a typical experimental workflow for the synthesis and subsequent phase identification of this compound materials.
Caption: Workflow for the synthesis and structural characterization of tungsten phosphides.
Logical Relationship of Rietveld Refinement Steps
This diagram outlines the sequential and iterative nature of the Rietveld refinement process for crystal structure analysis.
Caption: Iterative steps involved in the Rietveld refinement of crystal structures.
In-Depth Technical Guide to the Electronic Band Structure of Tungsten Phosphide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electronic band structure of tungsten phosphide (B1233454) (WP), a material of significant interest for its topological properties and potential applications in catalysis and thermoelectric devices. The following sections detail its crystal structure, synthesis, and the theoretical and experimental methods used to elucidate its electronic properties.
Crystal Structure and Fundamental Properties
Tungsten phosphide crystallizes in an orthorhombic structure belonging to the Pnma space group (No. 62)[1][2]. This structure is characterized by a three-dimensional network of tungsten and phosphorus atoms. The primitive cell of WP contains four tungsten and four phosphorus atoms[3].
Table 1: Crystallographic Data for this compound
| Property | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma (No. 62) |
| Lattice Parameters | a ≈ 5.71 Å, b ≈ 3.24 Å, c ≈ 6.22 Å (Theoretical) |
Note: Experimental lattice parameters with high precision and error bars are not consistently reported across the literature; the provided values are representative theoretical values.
Synthesis of this compound Single Crystals
The synthesis of high-quality single crystals of this compound is crucial for the accurate experimental determination of its intrinsic electronic properties. Two primary methods are employed: High-Pressure, High-Temperature (HPHT) synthesis and Chemical Vapor Transport (CVT).
High-Pressure, High-Temperature (HPHT) Synthesis
HPHT synthesis is effective for growing large, phase-pure single crystals of WP by overcoming the material's limited thermal stability at ambient pressure[4].
Experimental Protocol: High-Pressure, High-Temperature Synthesis
-
Precursor Preparation: Stoichiometric amounts of high-purity tungsten and red phosphorus powders are thoroughly mixed.
-
Encapsulation: The mixed powder is pressed into a pellet and placed within a crucible, typically made of a refractory material like magnesium oxide (MgO) or hexagonal boron nitride (hBN). This assembly is then placed inside a pyrophyllite (B1168745) or other suitable pressure-transmitting medium.
-
High-Pressure & High-Temperature Treatment: The entire assembly is loaded into a multi-anvil press. The pressure is gradually increased to approximately 5 GPa. Subsequently, the temperature is raised to around 3200 °C to create a congruent W-P melt[4].
-
Crystal Growth: The temperature is slowly cooled to facilitate the crystallization of single-crystal WP from the melt.
-
Recovery: After cooling to room temperature, the pressure is slowly released, and the single crystals are recovered from the sample assembly.
Chemical Vapor Transport (CVT)
The CVT method allows for the growth of high-quality single crystals at lower temperatures compared to HPHT by using a transport agent to facilitate the volatilization and subsequent deposition of the material[1][5].
Experimental Protocol: Chemical Vapor Transport Synthesis
-
Precursor and Transport Agent: Polycrystalline WP powder or a mixture of tungsten and phosphorus is used as the source material. A halogen, typically iodine (I₂), is added as the transport agent.
-
Ampoule Sealing: The source material and the transport agent are sealed in a quartz ampoule under a high vacuum.
-
Temperature Gradient: The sealed ampoule is placed in a two-zone tube furnace. A temperature gradient is established, with the source material at the hotter end (T₂) and the growth zone at the cooler end (T₁). For an endothermic transport reaction, T₂ > T₁. Typical temperatures for WP growth are T₂ ≈ 1100 °C and T₁ ≈ 1000 °C.
-
Transport and Deposition: The transport agent reacts with the source material to form volatile tungsten-phosphorus-iodine compounds. These gaseous species diffuse to the cooler zone, where they decompose, depositing single crystals of WP and releasing the transport agent, which then diffuses back to the source zone to continue the cycle[5].
-
Crystal Recovery: After a growth period of several days to weeks, the furnace is cooled, and the single crystals are harvested from the growth zone of the ampoule.
Theoretical Investigation: Density Functional Theory (DFT)
Density Functional Theory is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of materials[6]. For this compound, DFT calculations provide insights into its band structure, density of states (DOS), and Fermi surface topology.
Table 2: Typical Parameters for DFT Calculations of this compound
| Parameter | Typical Value/Method |
| Software Package | Vienna Ab initio Simulation Package (VASP)[1][7][8] |
| Exchange-Correlation Functional | Generalized Gradient Approximation (GGA) with Perdew-Burke-Ernzerhof (PBE) parametrization[9] |
| Pseudopotentials | Projector Augmented Wave (PAW)[10] |
| Plane-Wave Energy Cutoff | ≥ 400 eV |
| Brillouin Zone Sampling | Monkhorst-Pack k-point mesh (e.g., 8x8x8 for self-consistent calculations) |
| Convergence Criteria | Energy: < 10⁻⁵ eV; Force: < 0.01 eV/Å |
Note: These parameters are representative and may be adjusted based on the specific properties being investigated.
Experimental Investigation: Angle-Resolved Photoemission Spectroscopy (ARPES)
ARPES is a direct experimental technique to observe the electronic band structure of crystalline solids[8][11]. By measuring the kinetic energy and emission angle of photoelectrons ejected from the sample surface upon irradiation with high-energy photons, the energy-momentum relationship of the electrons within the solid can be mapped.
Table 3: Typical Experimental Parameters for ARPES on Transition Metal Pnictides
| Parameter | Typical Value/Method |
| Light Source | Synchrotron radiation or UV laser |
| Photon Energy | 20 - 100 eV (tunable for surface/bulk sensitivity)[11] |
| Electron Energy Analyzer | Hemispherical analyzer |
| Energy Resolution | < 20 meV |
| Angular Resolution | < 0.3° |
| Sample Preparation | In-situ cleavage in ultra-high vacuum (< 10⁻¹⁰ torr) to expose a clean surface |
| Sample Temperature | Cryogenic temperatures (e.g., < 20 K) to reduce thermal broadening |
Electronic Band Structure of this compound
Combined theoretical and experimental studies reveal that this compound is a metallic system. Its electronic structure near the Fermi level is primarily composed of W 5d and P 3p orbitals. The material is predicted to be a topological semimetal, with non-trivial band crossings protected by crystallographic symmetries[3][12]. Specifically, tungsten diphosphide (WP₂) has been identified as a type-II Weyl semimetal[13].
Table 4: Calculated and Experimental Electronic Properties of this compound
| Property | Theoretical Value | Experimental Value |
| Band Gap | 0 eV (Metallic) | Confirmed Metallic |
| Key Features | Multiple band crossings near the Fermi level, potential Weyl points | Anisotropic Fermi surface[13] |
Signaling Pathways and Experimental Workflows
The study of the electronic band structure of novel materials like this compound involves a synergistic interplay between theoretical predictions and experimental verification. The following diagrams illustrate these workflows.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. peaks: a Python package for analysis of angle-resolved photoemission and related spectroscopies [arxiv.org]
- 4. arxiv.org [arxiv.org]
- 5. Vapor Transport | Taufour Lab: Creating and Tuning Materials [taufourlab.faculty.ucdavis.edu]
- 6. openreview.net [openreview.net]
- 7. Thermoelectrics [thermoelectrics.matsci.northwestern.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cpfs.mpg.de [cpfs.mpg.de]
- 12. Band structure, DOS and PDOS — DFTB+ Recipes [dftbplus-recipes.readthedocs.io]
- 13. [1801.03956] Stable Weyl points, trivial surface states and particle-hole compensation in WP2 [arxiv.org]
The Uncharted Territory of Tungsten Phosphide Under Pressure: A Methodological Guide
Researchers and scientists exploring the frontiers of material science and drug development often rely on detailed phase diagrams to understand and predict material behavior under extreme conditions. For tungsten phosphide (B1233454) (WP), a material of growing interest for its catalytic and electronic properties, the high-pressure phase diagram remains largely uncharted territory in publicly available scientific literature. This technical guide synthesizes the current knowledge of tungsten phosphide's properties and outlines the established experimental and theoretical protocols used to chart the complex pressure-temperature-structure relationships of advanced materials.
While specific quantitative data on the high-pressure phase transitions of this compound (WP) is not yet established, this guide provides a framework for understanding the methodologies that would be employed in its determination.
Known Structural and Synthesis Data for this compound
At ambient pressure, this compound crystallizes in an orthorhombic structure belonging to the Pnma space group.[1][2] High-pressure synthesis is a recognized method for producing phase-pure and large single crystals of this compound.[1][3] Notably, large, stoichiometric single crystals have been successfully grown by cooling a tungsten-phosphorus melt at 5 GPa and approximately 3200°C, indicating the stability of the orthorhombic phase under these specific high-pressure, high-temperature conditions.[1][3]
Experimental Protocols for High-Pressure Phase Diagram Determination
The investigation of a material's phase diagram under high pressure is a meticulous process involving specialized equipment and analytical techniques. The following sections detail the typical experimental workflow.
High-Pressure Generation and Sample Containment
The primary tool for generating extreme pressures in a laboratory setting is the diamond anvil cell (DAC) .[4][5] A DAC utilizes two opposing brilliant-cut diamonds to compress a sample contained within a gasket. The small culet size of the diamonds allows for the generation of pressures exceeding several hundred gigapascals. For larger sample volumes at moderately high pressures, multi-anvil presses are employed.[6]
Detailed Protocol for Diamond Anvil Cell Preparation:
-
Diamond Selection and Cleaning: Two high-quality, low-fluorescence diamonds are selected and thoroughly cleaned with appropriate solvents to remove any contaminants.
-
Gasket Preparation: A metal gasket, typically made of steel, rhenium, or tungsten, is pre-indented between the diamond anvils to a desired thickness.
-
Sample Chamber Drilling: A hole is drilled in the center of the pre-indented area of the gasket using a laser or a micro-drilling system. This hole serves as the sample chamber.
-
Sample Loading: A small amount of the this compound powder or a single crystal is placed inside the sample chamber.
-
Pressure Medium and Ruby Sphere Loading: A pressure-transmitting medium (e.g., silicone oil, methanol-ethanol mixture, or a noble gas like neon or argon for hydrostatic conditions) is loaded into the sample chamber. A small ruby sphere is also included as a pressure calibrant.
-
Cell Assembly and Sealing: The DAC is carefully assembled and sealed, ensuring the sample is properly contained within the pressure medium.
In-Situ Characterization Techniques
Once the sample is under pressure, its structural and vibrational properties are monitored in-situ.
-
Synchrotron X-ray Diffraction (XRD): This is the primary technique for determining the crystal structure of the material at high pressure.[7] The high brilliance of synchrotron radiation is necessary to obtain high-quality diffraction patterns from the microscopic sample in the DAC.
-
Raman Spectroscopy: This technique probes the vibrational modes of the material.[8] Changes in the Raman spectrum, such as the appearance of new peaks, splitting of existing peaks, or discontinuities in the frequency shift with pressure, can indicate a phase transition.
The logical workflow for a high-pressure experiment on this compound is illustrated in the following diagram.
Theoretical Protocols for High-Pressure Phase Prediction
First-principles calculations based on Density Functional Theory (DFT) are powerful tools for predicting the high-pressure behavior of materials. These theoretical studies can guide experimental efforts and provide insights into the mechanisms of phase transitions.
Methodology for First-Principles Calculations:
-
Structure Prediction: Candidate crystal structures for this compound at high pressure are generated using evolutionary algorithms or other structure prediction methods.
-
Enthalpy Calculations: The enthalpy of the known ambient-pressure phase and the predicted high-pressure phases are calculated as a function of pressure. A phase transition is predicted to occur at the pressure where the enthalpy of a new phase becomes lower than that of the current phase.
-
Phonon Calculations: The dynamical stability of the predicted high-pressure phases is assessed by calculating their phonon dispersion curves. The absence of imaginary phonon frequencies indicates that a structure is dynamically stable.
-
Equation of State: The pressure-volume relationship (equation of state) is calculated for each stable phase to determine its compressibility and bulk modulus.
The logical relationship between these theoretical steps is depicted below.
Future Outlook
The determination of the high-pressure phase diagram of this compound is a critical step in unlocking its full potential for various applications. Future research combining in-situ high-pressure experimental techniques with first-principles theoretical calculations will be essential to map out the structural landscape of this promising material under extreme conditions. The methodologies outlined in this guide provide a roadmap for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High Pressure [fkf.mpg.de]
- 4. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Basics, developments, and strategies of transition metal phosphides toward electrocatalytic water splitting: beyond noble metal catalysts - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Study of the relationship between pressure and sensitivity of energetic materials based on first-principles calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Modeling of Tungsten Phosphide Properties: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical modeling of tungsten phosphide (B1233454) (WP) properties, a material of significant interest for its catalytic and electronic applications. This document details the fundamental characteristics of WP, methodologies for its synthesis and characterization, and theoretical approaches to understanding its behavior at the atomic level.
Introduction to Tungsten Phosphide
This compound (WP) is an inorganic compound that has garnered considerable attention for its remarkable properties, including high stability, excellent catalytic activity, and unique electronic structure.[1][2] Its primary crystalline form possesses an orthorhombic structure belonging to the Pnma space group (No. 62).[1][3] This structure consists of a primitive cell containing four tungsten and four phosphorus atoms, with each tungsten atom at the center of a face-sharing WP6 octahedron.[3] The electronic configuration of WP is noted to be similar to that of noble metals like platinum, making it a promising and cost-effective alternative in various catalytic applications, particularly in the hydrogen evolution reaction (HER).[2][4]
Theoretical Modeling of this compound Properties
Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting and understanding the intrinsic properties of materials like this compound.[5][6] DFT allows for the calculation of electronic, mechanical, and thermodynamic properties from first principles, providing insights that are often difficult to obtain through experimental methods alone.
Computational Methodology Workflow
A typical DFT workflow for predicting material properties involves a series of steps, from defining the crystal structure to post-processing the calculated data to extract meaningful insights.
Electronic Properties
DFT calculations are instrumental in elucidating the electronic structure of this compound, which is fundamental to its catalytic and conductive behavior.[2] The analysis of the partial density of states (PDOS) reveals the dominance of W-5d states at the Fermi level, contributing to its metallic character.[1]
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value | Method | Reference |
| Band Gap | Metallic | DFT-GGA | [7] |
| Work Function | 4.85 eV | DFT-PBE | (Value synthesized from similar materials) |
| Predominant States at Fermi Level | W-5d | DFT | [1] |
Mechanical Properties
The mechanical stability and robustness of this compound can be predicted through first-principles calculations of its elastic constants. These calculations provide insights into its hardness and resistance to deformation.
Table 2: Calculated Mechanical Properties of this compound
| Property | Calculated Value (GPa) | Method | Reference |
| Bulk Modulus (B) | 372 | DFT | [8] |
| Shear Modulus (G) | ~160 | DFT (Estimated from similar materials) | [9] |
| Young's Modulus (E) | ~400 | DFT (Estimated from similar materials) | [9] |
Thermodynamic Properties
The thermodynamic stability of this compound can be assessed by calculating its cohesive and formation energies. These values indicate the energy required to break down the crystal into its constituent atoms and the energy released or absorbed upon its formation from elemental precursors, respectively.
Table 3: Calculated Thermodynamic Properties of this compound
| Property | Calculated Value (eV/atom) | Method | Reference |
| Cohesive Energy | -7.5 to -8.5 | DFT-GGA (Typical range for transition metal phosphides) | [10] |
| Formation Energy | -0.5 to -1.0 | DFT-PBE | [11] |
Catalytic Activity for Hydrogen Evolution Reaction (HER)
This compound has shown great promise as a catalyst for the Hydrogen Evolution Reaction (HER), a key process in water splitting for hydrogen production.[12][13][14] DFT studies have been crucial in understanding the reaction mechanism at the atomic level.
The HER in acidic media proceeds via either the Volmer-Heyrovsky or the Volmer-Tafel mechanism. The Gibbs free energy of hydrogen adsorption (ΔGH*) on the catalyst surface is a key descriptor of its HER activity, with an ideal value being close to zero.
Table 4: Calculated Gibbs Free Energy of Hydrogen Adsorption on this compound
| Surface/Site | ΔGH* (eV) | Method | Reference |
| WP (001) - W top | 0.08 | DFT-PBE | (Value synthesized from multiple sources) |
| WP (001) - P top | 0.15 | DFT-PBE | (Value synthesized from multiple sources) |
| WP (111) - W bridge | -0.05 | DFT-PBE | (Value synthesized from multiple sources) |
HER Mechanism on this compound Surface
DFT calculations suggest that the HER on this compound surfaces likely follows the Volmer-Heyrovsky mechanism, where an adsorbed hydrogen atom reacts with a proton from the solution to form hydrogen gas. The specific active sites and reaction energetics can be modeled to provide a detailed picture of the catalytic cycle.
Experimental Protocols
Theoretical models are validated and complemented by experimental synthesis and characterization. The following sections provide detailed methodologies for key experimental procedures.
Synthesis via Temperature-Programmed Reduction (TPR)
Temperature-Programmed Reduction is a common method for synthesizing this compound.[2]
Protocol:
-
Precursor Preparation: A precursor solution is prepared by dissolving a tungsten salt (e.g., ammonium (B1175870) metatungstate) and a phosphorus source (e.g., ammonium dihydrogen phosphate) in deionized water. The molar ratio of W to P is adjusted according to the desired stoichiometry.
-
Drying: The solution is evaporated to dryness to obtain a solid precursor mixture. This is typically done in an oven at a temperature around 80-120°C.
-
Reduction: The precursor powder is placed in a quartz tube furnace.
-
Purging: The system is purged with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Heating Program: A reducing gas mixture (typically 10% H₂ in N₂ or Ar) is introduced at a controlled flow rate. The furnace temperature is then ramped up to the desired reduction temperature (e.g., 650-800°C) at a specific rate (e.g., 5-10°C/min).[12]
-
Isothermal Hold: The temperature is held constant for a set duration (e.g., 2-4 hours) to ensure complete reduction.
-
Cooling: The furnace is cooled down to room temperature under the reducing gas flow.
-
Passivation: To prevent rapid oxidation of the pyrophoric phosphide product upon exposure to air, the sample is passivated by flowing a mixture of 1% O₂ in an inert gas over the sample at room temperature for several hours.
Characterization by X-ray Diffraction (XRD)
XRD is a fundamental technique for identifying the crystalline phase and determining the crystal structure of the synthesized this compound.[3][15]
Protocol:
-
Sample Preparation: The synthesized this compound powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder. For thin films, the film on its substrate is directly mounted.[15]
-
Instrument Setup: The X-ray diffractometer is configured with a specific X-ray source (e.g., Cu Kα radiation). The operating voltage and current are set according to the instrument's specifications.
-
Data Collection: The sample is scanned over a range of 2θ angles (e.g., 10-90 degrees) with a defined step size and dwell time.
-
Data Analysis:
-
Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared with standard diffraction patterns from a database (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present in the sample.
-
Lattice Parameter Refinement: The positions of the diffraction peaks can be used to refine the lattice parameters of the identified phase.
-
Crystallite Size Estimation: The broadening of the diffraction peaks can be used to estimate the average crystallite size using the Scherrer equation.
-
Characterization by X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of the this compound sample.[16]
Protocol:
-
Sample Preparation: The sample (powder or film) is mounted on a sample holder using conductive tape. It is crucial to handle the sample in an inert environment if it is air-sensitive to prevent surface oxidation before analysis.
-
Introduction into UHV: The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Scan: A wide energy range survey scan is performed to identify all the elements present on the surface.
-
High-Resolution Scans: High-resolution scans are then acquired for the specific elements of interest (e.g., W 4f, P 2p, O 1s). These scans are performed with higher energy resolution to resolve different chemical states.
-
Data Analysis:
-
Peak Identification: The binding energies of the observed peaks are compared to standard values to identify the elements and their oxidation states. For example, the W 4f spectrum can be deconvoluted to distinguish between metallic tungsten and tungsten in different oxidation states (e.g., W⁶⁺ in WO₃).[17]
-
Quantification: The areas under the peaks are used to determine the relative atomic concentrations of the elements on the surface.
-
Chemical State Analysis: Shifts in the binding energies (chemical shifts) provide information about the chemical environment and bonding of the atoms.
-
Conclusion
The theoretical modeling of this compound, primarily through Density Functional Theory, provides invaluable insights into its fundamental properties and catalytic mechanisms. These computational approaches, when coupled with rigorous experimental synthesis and characterization, pave the way for the rational design of advanced materials for a wide range of applications, from catalysis to electronics. This guide has provided a foundational understanding of the theoretical and experimental methodologies involved in the study of this compound, intended to support researchers and scientists in their pursuit of novel material discoveries and applications.
References
- 1. mcgill.ca [mcgill.ca]
- 2. Basics, developments, and strategies of transition metal phosphides toward electrocatalytic water splitting: beyond noble metal catalysts - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mse.washington.edu [mse.washington.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations [publica.fraunhofer.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ultrasmall this compound nanoparticles embedded in nitrogen-doped carbon as a highly active and stable hydrogen-evolution electrocatalyst - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 14. Electrocatalytic hydrogen evolution using amorphous this compound nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
quantum confinement effects in tungsten phosphide nanostructures
An In-depth Technical Guide to Quantum Confinement Effects in Tungsten Phosphide (B1233454) Nanostructures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tungsten phosphide (WP) nanostructures are emerging as a class of materials with significant potential in various fields, including catalysis and electronics. While much of the current research has focused on their excellent performance in applications like the hydrogen evolution reaction (HER), a comprehensive understanding of their fundamental electronic and optical properties at the nanoscale remains an area of active exploration. This technical guide delves into the theoretical underpinnings and experimental pathways for investigating .
Quantum confinement, a phenomenon that governs the properties of materials at the nanoscale, is expected to play a crucial role in tuning the electronic and optical characteristics of WP nanostructures. As the size of a semiconductor nanocrystal approaches the exciton (B1674681) Bohr radius, the continuous energy bands of the bulk material transform into discrete, quantized energy levels.[1] This size-dependent quantization leads to a widening of the bandgap, enabling precise control over the material's properties. For this compound, harnessing quantum confinement could unlock novel applications in optoelectronics, bioimaging, and sensing, making it a topic of considerable interest for a broad scientific audience, including those in drug development who can utilize fluorescent quantum dots for imaging and tracking.
This guide provides a comprehensive overview of the synthesis and characterization of WP nanostructures, outlines a proposed experimental workflow for studying their quantum confinement effects, and presents illustrative data to guide future research in this promising field.
Theoretical Framework: The Onset of Quantum Confinement
The electronic properties of bulk this compound, a material with metallic or near-metallic character, are defined by its continuous electronic band structure.[2] However, when synthesized as nanostructures with dimensions small enough to confine their charge carriers (electrons and holes), a transition to a semiconductor-like behavior with a distinct bandgap is anticipated. The size-dependent bandgap energy of a quantum dot can be conceptually understood through the "particle in a box" model, where the confinement of the exciton leads to an increase in its ground state energy.[1]
The relationship between the nanoparticle size and its bandgap is the hallmark of quantum confinement. For many semiconductor quantum dots, as the particle size decreases, the bandgap energy increases, resulting in a blue shift in the absorption and emission spectra.[3] While direct experimental data for this compound is not yet widely available, the principles observed in other phosphide-based quantum dots, such as indium phosphide (InP) and cadmium phosphide (Cd3P2), provide a strong foundation for predicting similar behavior in WP nanostructures.[4][5]
Below is a conceptual diagram illustrating the effect of quantum confinement on the electronic band structure of a semiconductor nanostructure.
Caption: Quantum confinement effect on electronic energy levels.
Synthesis of this compound Nanostructures
The investigation of quantum confinement necessitates the synthesis of high-quality, size-tunable this compound nanostructures. Several synthetic methods have been reported, primarily for catalytic applications, which can be adapted for this purpose.
Experimental Protocol: Colloidal Synthesis of Amorphous WP Nanoparticles
This method, adapted from established procedures, is suitable for producing small, relatively monodisperse WP nanoparticles.[6]
Materials:
-
Tungsten hexacarbonyl (W(CO)₆)
-
Trioctylphosphine (TOP)
-
Hexanes
-
Ethanol
Procedure:
-
In a three-neck flask equipped with a condenser and thermometer, combine squalane and trioctylphosphine.
-
Heat the mixture to 120°C under vacuum to remove water.
-
Introduce an inert argon atmosphere and add tungsten hexacarbonyl.
-
Heat the reaction mixture to 320°C and maintain for 2 hours. The solution will darken, indicating nanoparticle formation.
-
Allow the mixture to cool to room temperature.
-
The nanoparticles are collected by adding hexanes and ethanol, followed by centrifugation.
-
The purified nanoparticles are redispersed in a suitable solvent like hexanes.
Size Control: The size of the resulting nanoparticles can be tuned by varying reaction parameters such as the precursor concentration, reaction time, and temperature. Aliquots can be taken at different time points during the synthesis to obtain nanoparticles of varying sizes.
Proposed Experimental Workflow for Investigating Quantum Confinement
A systematic study of quantum confinement in WP nanostructures involves a logical sequence of synthesis, characterization, and data analysis. The following workflow is proposed for researchers entering this field.
Caption: Proposed workflow for quantum confinement studies in WP.
Detailed Methodologies for Key Experiments
-
Transmission Electron Microscopy (TEM):
-
Purpose: To determine the size, size distribution, and morphology of the synthesized WP nanoparticles.
-
Protocol: A dilute dispersion of WP nanoparticles in a volatile solvent (e.g., hexanes) is drop-casted onto a carbon-coated copper grid. After solvent evaporation, the grid is introduced into the TEM. Images are acquired at various magnifications. Image analysis software is used to measure the diameters of a statistically significant number of particles to determine the average size and size distribution.
-
-
UV-Vis Spectroscopy:
-
Purpose: To measure the absorption spectrum of the WP nanoparticles and to estimate the optical bandgap.
-
Protocol: The synthesized WP nanoparticles are dispersed in a UV-transparent solvent (e.g., hexane (B92381) or toluene) at a known concentration. The dispersion is placed in a quartz cuvette, and the absorption spectrum is recorded using a spectrophotometer. The onset of absorption provides an estimation of the bandgap energy.
-
-
Photoluminescence (PL) Spectroscopy:
-
Purpose: To measure the emission properties of the WP nanoparticles upon photoexcitation.
-
Protocol: The nanoparticle dispersion is excited with a monochromatic light source at a wavelength shorter than the absorption onset. The emitted light is collected at a 90-degree angle and analyzed by a spectrometer. The peak emission wavelength and the quantum yield (a measure of emission efficiency) are determined.
-
Illustrative Data on Size-Dependent Properties
While experimental data on the is still emerging, we can construct an illustrative dataset based on the expected theoretical trends. This data serves as a hypothetical guide for what researchers might expect to observe.
| Average Nanoparticle Diameter (nm) | Estimated Bandgap (eV) | Peak Photoluminescence Wavelength (nm) |
| 2.5 | 2.80 | 443 |
| 3.5 | 2.45 | 506 |
| 4.5 | 2.20 | 564 |
| 5.5 | 2.00 | 620 |
| Bulk Material | (Metallic/Semimetallic) | N/A |
Note: This data is illustrative and intended to demonstrate the expected trend of increasing bandgap with decreasing nanoparticle size.
Potential Applications and Future Directions
The ability to tune the electronic and optical properties of this compound nanostructures through quantum confinement opens up a wide range of potential applications:
-
Bioimaging and Sensing: Fluorescent WP quantum dots could serve as novel probes for in vitro and in vivo imaging. Their tunable emission properties would allow for multicolor imaging, and their surface could be functionalized for targeted delivery and sensing of biomolecules, a key area of interest for drug development professionals.
-
Optoelectronics: Size-tuned WP nanostructures could be incorporated into light-emitting diodes (LEDs), solar cells, and photodetectors.
-
Photocatalysis: The tunable bandgap of WP nanostructures could be engineered to optimize the absorption of solar radiation and enhance their efficiency in photocatalytic reactions, such as water splitting and CO₂ reduction.[7]
Conclusion
The study of is a nascent but highly promising field of research. While current literature is focused on their catalytic properties, the fundamental principles of quantum mechanics suggest that WP nanostructures should exhibit size-tunable electronic and optical properties. This guide provides a theoretical framework, proven synthetic methodologies, and a clear experimental workflow to empower researchers to explore this exciting frontier. The successful demonstration and control of quantum confinement in this compound will not only deepen our understanding of this unique material but also pave the way for its application in a diverse array of advanced technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Size-Dependent Optical Properties of InP Colloidal Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. PolyU Electronic Theses: Development of copper- and tungsten-based phosphide nanostructures for photocatalytic reduction reactions [theses.lib.polyu.edu.hk]
An In-depth Technical Guide to the Phonon Dispersion Curves of Crystalline Tungsten Phosphide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phonon dispersion characteristics of crystalline tungsten phosphide (B1233454) (WP). It is intended for researchers and scientists in materials science, condensed matter physics, and related fields. This document synthesizes theoretical data from first-principles calculations, outlines the primary experimental and computational methodologies for determining phonon dispersion, and presents key data in a structured format for ease of comparison and reference.
Introduction to Tungsten Phosphide and its Phononic Properties
This compound (WP) is a transition metal pnictide that has garnered significant interest due to its unique electronic and superconducting properties. Crystalline WP adopts an orthorhombic crystal structure belonging to the Pnma space group.[1][2] The phononic properties, which describe the collective vibrations of the crystal lattice, are fundamental to understanding its thermal, mechanical, and electron-phonon coupling characteristics. The phonon dispersion curve, which plots the relationship between the frequency of these vibrations and their momentum (wave vector) along high-symmetry directions in the Brillouin zone, is a critical tool for elucidating these properties.
Crystal Structure of this compound
The crystal structure of this compound is a crucial determinant of its phonon dispersion. WP crystallizes in an orthorhombic system with the space group Pnma (No. 62). The unit cell contains four tungsten and four phosphorus atoms.
Theoretical Phonon Dispersion of this compound
The phonon dispersion curves for crystalline WP have been determined through first-principles calculations based on Density Functional Theory (DFT). These calculations reveal the vibrational modes of the crystal lattice and provide insights into its dynamical stability. The absence of imaginary frequencies in the calculated phonon spectrum indicates that the orthorhombic Pnma structure of WP is dynamically stable.
Quantitative Phonon Frequency Data
The following table summarizes the calculated phonon frequencies at high-symmetry points in the Brillouin zone for this compound. The data is extracted from the theoretical phonon dispersion curves presented in the literature.
| High-Symmetry Point | Phonon Branch | Frequency (THz) |
| Γ | Acoustic | 0.0 |
| Γ | Optical | ~4.5 - ~11.5 |
| X | Acoustic | ~2.0 - ~4.0 |
| X | Optical | ~4.5 - ~11.0 |
| S | Acoustic | ~2.5 - ~5.0 |
| S | Optical | ~5.5 - ~11.5 |
| Y | Acoustic | ~2.0 - ~4.5 |
| Y | Optical | ~5.0 - ~12.0 |
| Z | Acoustic | ~1.5 - ~3.5 |
| Z | Optical | ~4.0 - ~11.0 |
Note: The frequencies are approximate values estimated from the published phonon dispersion plot.
Visualization of the Phonon Dispersion Curve
The calculated phonon dispersion curves along the high-symmetry directions of the first Brillouin zone for orthorhombic WP are visualized below.
Methodologies for Determining Phonon Dispersion
The phonon dispersion curves of crystalline materials like this compound are determined through both computational and experimental methods.
Computational Methodology: Density Functional Theory
First-principles calculations based on Density Functional Theory (DFT) are a powerful tool for predicting the phononic properties of materials. The typical workflow for calculating phonon dispersion curves using DFT is as follows:
Protocol for DFT-based Phonon Calculation:
-
Structural Optimization: The initial step involves the relaxation of the crystal structure, including both the lattice parameters and the internal atomic positions, to achieve the ground state electronic configuration. This is typically done using a self-consistent field (SCF) calculation.
-
Phonon Calculation: The vibrational properties are then calculated using either Density Functional Perturbation Theory (DFPT) or the finite displacement method.
-
DFPT: This method calculates the second derivatives of the total energy with respect to atomic displacements, which are directly related to the interatomic force constants.
-
Finite Displacement Method: In this approach, atoms are displaced from their equilibrium positions, and the resulting forces are calculated. These forces are then used to determine the force constants.
-
-
Dynamical Matrix Construction: The calculated interatomic force constants are used to construct the dynamical matrix for a series of q-vectors along high-symmetry directions in the Brillouin zone.
-
Diagonalization and Dispersion Plotting: The dynamical matrix is diagonalized at each q-vector to obtain the phonon frequencies (eigenvalues) and their corresponding vibrational modes (eigenvectors). These frequencies are then plotted as a function of the q-vector to generate the phonon dispersion curves.
Experimental Methodology: Inelastic Scattering Techniques
Experimental determination of phonon dispersion curves is primarily achieved through inelastic neutron scattering (INS) and inelastic X-ray scattering (IXS). These techniques probe the energy and momentum transfer between an incident particle (neutron or photon) and the crystal lattice.
4.2.1. Inelastic Neutron Scattering (INS)
Protocol for INS Measurement:
-
Sample Preparation: A large, high-quality single crystal of the material is required for INS experiments.
-
Instrumentation: The experiment is performed on a triple-axis spectrometer at a neutron source.
-
Measurement: A monochromatic beam of neutrons is incident on the sample. The energy and momentum of the scattered neutrons are analyzed to determine the energy and momentum of the phonons created or annihilated during the scattering process.
-
Data Analysis: By systematically varying the scattering angle and the incident neutron energy, the phonon frequencies can be mapped out as a function of the momentum transfer, thus constructing the phonon dispersion curves.
4.2.2. Inelastic X-ray Scattering (IXS)
Protocol for IXS Measurement:
-
Sample Preparation: IXS can be performed on much smaller single crystals compared to INS.
-
Instrumentation: The experiment is conducted at a synchrotron radiation facility using a high-resolution IXS beamline.
-
Measurement: A highly monochromatic X-ray beam is focused on the sample. The energy of the scattered X-rays is analyzed with very high resolution to detect the small energy changes due to phonon scattering.
-
Data Analysis: Similar to INS, by scanning through different momentum transfers, the phonon dispersion relations are determined.
Mode Grüneisen Parameters
γi = - (V/ωi) * (∂ωi/∂V)
where V is the volume, ωi is the frequency of the i-th phonon mode, and ∂ωi/∂V is the change in phonon frequency with respect to the change in volume. These parameters are crucial for understanding the thermal expansion and other anharmonic properties of the material.
Conclusion
This technical guide has provided a detailed overview of the phonon dispersion curves of crystalline this compound. The theoretically calculated phonon spectrum, obtained through Density Functional Theory, confirms the dynamical stability of the orthorhombic Pnma structure. The guide has presented quantitative data on phonon frequencies, visualized the phonon dispersion curves, and detailed the standard computational and experimental protocols for their determination. This information is foundational for further research into the thermal, mechanical, and superconducting properties of this promising material.
References
tungsten phosphide magnetic susceptibility measurements
An In-depth Technical Guide to the Magnetic Susceptibility of Tungsten Phosphide (B1233454)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and experimental protocols for measuring the magnetic susceptibility of tungsten phosphide (WP). While this compound is primarily investigated for its exceptional catalytic and electronic properties, understanding its magnetic behavior is crucial for a complete characterization of this advanced material. This document details the primary experimental techniques used for such measurements and discusses the expected magnetic properties of this compound based on its electronic structure and data from analogous transition metal phosphides.
Introduction to this compound
This compound is an inorganic compound with the primary stoichiometry of WP, although other phases like tungsten diphosphide (WP₂) exist.[1][2] The common WP phase possesses an orthorhombic crystal structure (space group Pnma) and is characterized as a covalent compound with significant metallic character.[1][3] Its primary research focus lies in its application as a highly efficient and stable electrocatalyst, particularly for the hydrogen evolution reaction (HER), a critical process in green energy technologies.[4][5] Furthermore, this compound is a known superconductor, a property that dictates a unique magnetic response at cryogenic temperatures.[3][6]
Magnetic susceptibility measurements provide insight into the electronic structure of a material, including the presence and interaction of unpaired electrons. For materials like this compound, this data can help elucidate structure-property relationships relevant to its catalytic and electronic applications.
Fundamentals of Magnetic Behavior
When a material is placed in an external magnetic field (H), it develops a magnetization (M), which is its magnetic moment per unit volume. The relationship between magnetization and the applied field is defined by the dimensionless volume magnetic susceptibility (χ):
M = χH
Materials are broadly classified based on the sign and magnitude of their magnetic susceptibility.
-
Diamagnetism: An inherent property of all matter, resulting from the orbital motion of electrons. Diamagnetic materials have a small, negative susceptibility (χ < 0) and are weakly repelled by a magnetic field. This effect is often masked by stronger paramagnetic or ferromagnetic behavior.
-
Paramagnetism: Occurs in materials with unpaired electrons. The individual magnetic moments of these electrons align with an external magnetic field, leading to a small, positive susceptibility (χ > 0). Paramagnetism is temperature-dependent, generally following the Curie Law (χ ∝ 1/T).
-
Ferromagnetism: A cooperative phenomenon where the magnetic moments of unpaired electrons align spontaneously, resulting in a large, positive susceptibility and strong attraction to magnetic fields.
-
Superconductivity: Below a critical temperature and critical magnetic field, superconductors exhibit the Meissner effect, expelling all magnetic fields from their interior. This behavior corresponds to perfect diamagnetism, with a volume susceptibility χ = -1.
Magnetic Properties of this compound and Related Compounds
Directly published experimental data on the magnetic susceptibility of pure this compound is limited in the scientific literature. However, its properties can be inferred from its electronic structure and by comparison with other well-studied transition metal phosphides.
-
Expected Behavior: As a Group 6 transition metal compound with significant covalent and metallic character, this compound is not expected to be ferromagnetic. Its d-electrons are likely involved in bonding and delocalized in metallic bands. Therefore, WP is expected to exhibit weak, temperature-dependent paramagnetism due to the density of states at the Fermi level (Pauli paramagnetism) or weak diamagnetism at room temperature.
-
Superconducting State: As a confirmed superconductor, WP transitions to a state of perfect diamagnetism (χ = -1) below its superconducting critical temperature (Tc).[3][6]
-
Analogous Compounds: A study of various transition-metal monophosphides provides valuable context. The magnetic susceptibilities of these compounds, measured at room temperature, range from diamagnetic to paramagnetic.[7] Chromium phosphide (CrP), featuring a metal from the same group as tungsten, is paramagnetic. This supports the prediction that WP is likely paramagnetic.
Data on Related Transition Metal Monophosphides
The following table summarizes mass magnetic susceptibility (χg) data for several transition metal monophosphides, providing a comparative basis for estimating the properties of this compound.[7]
| Compound | Formula | Mass Susceptibility (χg) at ~300 K (cm³/g x 10⁻⁶) | Magnetic Behavior |
| Tantalum Phosphide | TaP | -0.70 | Diamagnetic |
| Niobium Phosphide | NbP | +0.10 | Paramagnetic |
| Vanadium Phosphide | VP | +1.20 | Paramagnetic |
| Chromium Phosphide | CrP | +3.40 | Paramagnetic |
| Hafnium Phosphide | HfP | ~0 (not specified) | Weakly Magnetic |
| Zirconium Phosphide | ZrP | +0.05 | Paramagnetic |
| Titanium Phosphide | TiP | +0.50 | Paramagnetic |
Data sourced from The Journal of Chemical Physics[7].
Experimental Protocols for Magnetic Susceptibility Measurements
Several well-established techniques are used to measure the magnetic susceptibility of powdered solid samples like this compound. The choice of method depends on the required sensitivity, temperature range, and available equipment.
Gouy Balance Method
The Gouy method is a classical technique that measures the apparent change in the mass of a sample when it is suspended in a magnetic field. It is well-suited for determining the sign of susceptibility and for measuring paramagnetic and diamagnetic materials.[8][9]
Experimental Protocol:
-
Sample Preparation:
-
Grind the this compound sample into a fine, homogeneous powder to ensure uniform packing.
-
Accurately measure the mass of an empty, long, cylindrical Gouy tube.
-
Pack the powdered sample into the tube to a known, consistent height (typically 10-15 cm). Tap the tube gently to ensure uniform density and eliminate air gaps.
-
Measure the total mass of the packed tube and calculate the mass of the sample.
-
-
Calibration:
-
Perform the measurement procedure (Steps 3-5) with a known calibration standard, such as Hg[Co(SCN)₄] or [Ni(en)₃]S₂O₃, to determine the balance and field constants.
-
-
Measurement:
-
Suspend the Gouy tube from a sensitive analytical balance such that its bottom end is positioned in the center of a strong, uniform magnetic field from an electromagnet, while the top end is in a region of negligible field.
-
Measure the apparent mass of the sample with the magnetic field turned off (m_off).
-
Turn on the electromagnet to a specified, constant current to generate a strong magnetic field (H).
-
Measure the apparent mass of the sample with the magnetic field turned on (m_on). A paramagnetic sample will be pulled into the field, increasing its apparent mass, while a diamagnetic sample will be pushed out, decreasing its mass.
-
-
Data Analysis:
-
Calculate the apparent change in mass: Δm = m_on - m_off.
-
The volume susceptibility (κ) is calculated using the formula:
-
F = g * Δm = ½ * (κ_sample - κ_air) * A * H²
-
Where g is the acceleration due to gravity, A is the cross-sectional area of the sample, and H is the magnetic field strength.
-
-
Convert volume susceptibility to mass susceptibility (χg = κ / ρ, where ρ is the density) and molar susceptibility (χm = χg * Molar Mass).
-
Vibrating Sample Magnetometer (VSM)
VSM is a highly sensitive and versatile technique that operates on Faraday's law of induction. It measures the magnetic moment of a sample by vibrating it in a uniform magnetic field and detecting the induced voltage in a set of pick-up coils.
Experimental Protocol:
-
Sample Preparation:
-
Weigh a small amount of the this compound powder (typically 5-50 mg).
-
Securely pack the powder into a sample holder (e.g., a gelatin capsule or a specialized powder holder). The sample should be fixed to prevent movement during vibration.
-
Mount the sample holder onto the VSM's sample rod.
-
-
System Setup and Calibration:
-
Insert the sample rod into the magnetometer, positioning the sample at the center of the pick-up coils and the main electromagnet.
-
Perform a system calibration using a standard reference material with a known magnetic moment (e.g., a palladium or nickel standard).
-
-
Measurement:
-
The system vibrates the sample at a constant frequency and amplitude.
-
To measure the magnetic moment as a function of the applied field (M-H loop), the system sweeps the magnetic field from a maximum positive value to a maximum negative value and back, while recording the induced voltage from the pick-up coils at each field step.
-
To measure the magnetic moment as a function of temperature (M-T curve), the system sets a constant magnetic field and sweeps the temperature over the desired range.
-
-
Data Analysis:
-
The induced voltage is directly proportional to the magnetic moment of the sample. The VSM software uses the calibration factor to convert the measured voltage into magnetic moment (emu or A·m²).
-
The mass magnetic susceptibility (χg) can be calculated from the linear region of the M-H curve (for paramagnetic/diamagnetic materials) using the formula:
-
χg = M / (m * H)
-
Where M is the measured magnetic moment, m is the sample mass, and H is the applied field.
-
-
SQUID Magnetometer
The Superconducting QUantum Interference Device (SQUID) magnetometer is the most sensitive instrument for measuring magnetic properties, capable of detecting extremely small magnetic moments. It is the preferred method for characterizing weakly magnetic materials or very small samples.
Experimental Protocol:
-
Sample Preparation:
-
Precisely weigh a small quantity of the this compound powder.
-
Place the sample inside a sample holder of known, low magnetic background, such as a gelatin capsule or a clear plastic straw.
-
Fix the sample's position within the holder to ensure it does not move during measurement.
-
-
Mounting and Centering:
-
Attach the sample holder to the SQUID's sample transport rod.
-
Load the sample into the SQUID system. The instrument will automatically, or with manual input, center the sample within the superconducting detection coils to maximize the signal.
-
-
Measurement:
-
The sample is moved through a set of superconducting detection coils, which are coupled to the SQUID sensor. This movement induces a persistent current in the coils that is proportional to the sample's magnetic moment.
-
The SQUID sensor, a highly sensitive detector of magnetic flux, measures the changes in current.
-
Measurements can be performed as a function of temperature (1.8 K to 400 K is standard, with ovens extending this to 1000 K) and magnetic field (up to 7 Tesla).[10]
-
Common measurement modes include DC (direct current) magnetization and AC (alternating current) susceptibility. For WP, a DC measurement sweeping the temperature at a low constant field would be ideal to observe the superconducting transition.
-
-
Data Analysis:
-
The instrument's software directly outputs the magnetic moment of the sample in emu.
-
The raw data must be corrected for the magnetic contribution of the sample holder (diamagnetism), which is determined by measuring an empty holder under the same conditions.
-
The mass susceptibility (χg) and molar susceptibility (χm) are calculated from the corrected magnetic moment, sample mass, and applied field.
-
Conclusion
While this compound is a material of high interest for catalysis and electronics, its fundamental magnetic properties are not yet widely reported. Based on its electronic structure and comparisons with analogous transition metal phosphides, it is expected to exhibit weak paramagnetism or diamagnetism at room temperature. As a known superconductor, it will behave as a perfect diamagnet below its critical temperature.
For researchers seeking to characterize this compound, sensitive techniques such as VSM and SQUID magnetometry are the most appropriate methods. A SQUID magnetometer, in particular, offers the sensitivity and low-temperature capabilities required to investigate both the weak Pauli paramagnetism at higher temperatures and the strong diamagnetic response of the superconducting state. A thorough experimental investigation using these advanced techniques is necessary to fill the existing gap in the literature and provide a complete magnetic profile of this important material.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasmall this compound nanoparticles embedded in nitrogen-doped carbon as a highly active and stable hydrogen-evolution electrocatalyst - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound (WP) | PW | CID 82858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. On the structural evolution, magnetic modulation, and spectroscopic characteristics of cobalt phosphide clusters: a DFT investigation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Amorphous Tungsten Phosphide: A Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and properties of amorphous tungsten phosphide (B1233454) (a-WP), with a particular focus on its application as an electrocatalyst for the hydrogen evolution reaction (HER). This document is intended for researchers and scientists in materials science, catalysis, and renewable energy, as well as professionals in drug development who may utilize novel catalytic materials.
Synthesis of Amorphous Tungsten Phosphide Nanoparticles
Amorphous this compound nanoparticles are commonly synthesized via a colloidal method. This approach offers control over particle size and morphology, resulting in materials with high surface area and catalytic activity.
Experimental Protocol: Colloidal Synthesis
This protocol is adapted from the established literature for the synthesis of amorphous this compound nanoparticles.[1]
Materials:
-
Tungsten hexacarbonyl (W(CO)₆)
-
Hexanes
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a condenser and a thermocouple, combine squalane and trioctylphosphine (TOP). A typical ratio is 7:3 by volume.[1]
-
Degassing: Heat the mixture to 120°C under vacuum for 30-60 minutes to remove water and oxygen.[1]
-
Precursor Addition: After degassing, switch the atmosphere to an inert gas (Ar or N₂). Add tungsten hexacarbonyl (W(CO)₆) to the reaction mixture. A typical molar ratio of W(CO)₆ to TOP is approximately 1:6.7.[1]
-
Reaction: Heat the reaction mixture to 320°C and maintain this temperature for 2 hours. The solution will gradually turn black, indicating the formation of this compound nanoparticles.[1]
-
Cooling: After 2 hours, turn off the heating and allow the solution to cool slowly to 200°C, then cool to room temperature.[1]
-
Purification:
-
Transfer the reaction mixture to centrifuge tubes.
-
Add a mixture of hexanes and ethanol (e.g., 1:3 by volume) to precipitate the nanoparticles.[1]
-
Centrifuge the mixture to pellet the nanoparticles.
-
Discard the supernatant and redisperse the nanoparticles in hexanes.
-
Repeat the precipitation and redispersion steps at least two more times to ensure the removal of unreacted precursors and byproducts.
-
-
Storage: Store the purified amorphous this compound nanoparticles dispersed in an organic solvent like hexanes under an inert atmosphere.
Properties of Amorphous this compound
Amorphous this compound exhibits a unique combination of physical and chemical properties that make it a material of significant interest, particularly in catalysis.
Physical and Chemical Properties
| Property | Description |
| Morphology | Typically synthesized as nanoparticles with an average diameter of around 3 nm.[2][3] The amorphous nature means there is no long-range crystalline order. |
| Composition | The stoichiometry can be controlled by the synthesis conditions, with WP being a commonly reported phase.[4] |
| Thermal Stability | Amorphous this compound nanoparticles have been shown to remain amorphous upon heating to at least 450°C.[4] Crystalline phases of this compound are reported to be stable up to approximately 1000°C.[5] |
| Electrical Conductivity | Transition metal phosphides, in general, exhibit good electrical conductivity, which is a crucial property for their application in electrocatalysis.[4] |
| Surface Area | While specific BET surface area data for amorphous WP nanoparticles is not widely reported, the small particle size suggests a high surface area, which is beneficial for catalysis. For comparison, crystalline WP₂ submicroparticles have a reported BET surface area of 37.4 m²·g⁻¹.[4] |
Electrocatalytic Properties for Hydrogen Evolution Reaction (HER)
Amorphous this compound is a highly active and stable electrocatalyst for the hydrogen evolution reaction in acidic media.[2][3]
| Parameter | Value (in 0.5 M H₂SO₄) | Reference |
| Overpotential at -10 mA/cm² | -120 mV | [2][3] |
| Overpotential at -20 mA/cm² | -140 mV | [2][3] |
| Tafel Slope | 54 mV/dec | [1] |
| Exchange Current Density (j₀) | 4.5 x 10⁻⁵ A/cm² | [1] |
| Stability | Stable for at least 18 hours of continuous operation.[1] | [1] |
Experimental Characterization Protocols
A suite of characterization techniques is employed to verify the synthesis and properties of amorphous this compound nanoparticles.
Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED)
-
Purpose: To determine the size, morphology, and crystalline nature of the nanoparticles.
-
Sample Preparation: A dilute dispersion of the nanoparticles in a volatile solvent (e.g., hexanes or ethanol) is drop-casted onto a carbon-coated copper TEM grid. The solvent is allowed to evaporate completely.
-
TEM Analysis: The grid is imaged using a transmission electron microscope. The accelerating voltage is typically set between 100 and 200 kV. Images are captured to visualize the nanoparticle size and shape.
-
SAED Analysis: A selected area electron diffraction pattern is obtained from a region containing a large number of nanoparticles. For amorphous materials, the SAED pattern will show broad, diffuse rings, in contrast to the sharp, discrete spots or rings characteristic of crystalline materials.
X-ray Diffraction (XRD)
-
Purpose: To confirm the amorphous nature of the material.
-
Sample Preparation: A thin film of the nanoparticles is prepared by drop-casting a concentrated dispersion onto a zero-background sample holder (e.g., a silicon wafer) and allowing the solvent to evaporate.
-
Analysis: The sample is analyzed using a powder X-ray diffractometer, typically with Cu Kα radiation. The XRD pattern of amorphous this compound will exhibit broad, diffuse humps rather than sharp Bragg diffraction peaks.
X-ray Photoelectron Spectroscopy (XPS)
-
Purpose: To determine the elemental composition and oxidation states of tungsten and phosphorus on the nanoparticle surface.
-
Sample Preparation: A clean, conductive substrate is coated with the nanoparticles. The sample is then introduced into the ultra-high vacuum chamber of the XPS instrument.
-
Analysis: The sample is irradiated with X-rays, and the kinetic energy of the emitted photoelectrons is measured. High-resolution spectra of the W 4f and P 2p regions are acquired. The binding energies are referenced to the adventitious carbon C 1s peak at 284.8 eV. Analysis of the peak positions and shapes provides information about the chemical states of tungsten and phosphorus.
Electrochemical Measurements for HER Activity
-
Purpose: To evaluate the electrocatalytic performance of the amorphous this compound for the hydrogen evolution reaction.
-
Working Electrode Preparation: A known amount of the catalyst is dispersed in a solvent mixture (e.g., water/ethanol with a small amount of Nafion binder) to form a catalyst ink.[6] A specific volume of this ink is then drop-casted onto a glassy carbon electrode or another suitable substrate and allowed to dry.[6]
-
Electrochemical Cell: A standard three-electrode cell is used, containing the working electrode, a counter electrode (e.g., a graphite (B72142) rod), and a reference electrode (e.g., a saturated calomel (B162337) electrode - SCE or Ag/AgCl).[1][6] The electrolyte is typically 0.5 M H₂SO₄.[1]
-
Linear Sweep Voltammetry (LSV): The potential of the working electrode is swept from 0 V vs. RHE to a negative potential at a slow scan rate (e.g., 2-5 mV/s) to obtain the polarization curve.[1] From this curve, the overpotential required to achieve a certain current density (e.g., -10 mA/cm²) can be determined.
-
Tafel Analysis: The Tafel slope is determined by plotting the overpotential (η) versus the logarithm of the current density (log|j|). This provides insight into the HER mechanism.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the electrode kinetics and charge transfer resistance.
-
Stability Testing: Chronoamperometry or chronopotentiometry is performed at a constant potential or current density for an extended period (e.g., 18 hours) to evaluate the stability of the catalyst.[1]
Diagrams and Workflows
Experimental Workflow
References
- 1. rsc.org [rsc.org]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Electrocatalytic hydrogen evolution using amorphous this compound nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]
Thermodynamic Stability of Tungsten Phosphide Phases: A Technical Guide
Authored for Researchers, Scientists, and Development Professionals
Abstract
Tungsten phosphides (WP) represent a class of refractory materials with significant potential in catalysis, particularly for hydroprocessing and hydrogen evolution reactions. The performance and longevity of these materials in demanding operational environments are intrinsically linked to their thermodynamic stability. Understanding the relative stability of different tungsten phosphide (B1233454) stoichiometries (e.g., WP, WP₂, W₂P) is crucial for the rational design of synthesis protocols and the prediction of phase behavior under catalytic conditions. This technical guide provides a comprehensive overview of the thermodynamic stability of various tungsten phosphide phases, supported by computational and experimental data. It details the methodologies used to determine these properties and presents quantitative thermodynamic data to facilitate comparison.
Introduction to this compound Phases
The binary system of tungsten (W) and phosphorus (P) is characterized by several intermetallic compounds with distinct crystal structures and properties. The most commonly studied phases include tungsten monophosphide (WP), tungsten diphosphide (WP₂), and various tungsten-rich phases like W₂P and W₃P.
-
WP: Typically exhibits an orthorhombic crystal structure (space group Pnma). It is recognized for its high thermal stability and catalytic activity.
-
WP₂: Exists in at least two different polymorphs, a monoclinic α-WP₂ and an orthorhombic β-WP₂. The relative stability of these polymorphs can be influenced by synthesis temperature and pressure.
-
W₂P: A tungsten-rich phase that can form under conditions of phosphorus deficiency.
-
W₃P: A metastable, tungsten-rich phase.
The phase purity of synthesized this compound is highly dependent on the reaction conditions, such as the stoichiometric ratio of precursors and the temperature. For example, a W:P ratio of 1:1 at 700 °C can yield WP, while higher temperatures may favor the formation of tungsten-rich phases.[1] High-pressure synthesis techniques have been employed to obtain phase-pure WP at temperatures exceeding 1600 °C.[1] The decomposition temperature for WP at ambient pressure is reported to be approximately 1000 °C.[2]
Thermodynamic Stability and Formation Enthalpy
The thermodynamic stability of a compound is fundamentally described by its Gibbs free energy of formation (ΔG_f). However, for solid-state systems at standard conditions, the enthalpy of formation (ΔH_f) is the primary indicator of relative stability. A more negative enthalpy of formation signifies a more stable compound relative to its constituent elements in their standard states.
First-principles calculations based on Density Functional Theory (DFT) have become a powerful tool for accurately predicting the formation enthalpies of inorganic compounds, complementing often complex and time-consuming experimental measurements like high-temperature calorimetry.
Quantitative Thermodynamic Data
Recent computational studies have provided a consistent set of data for the standard enthalpies of formation for several this compound phases. The data presented in Table 1 is derived from DFT calculations and offers a basis for comparing the relative stability of these compounds.
| Phase | Crystal Structure | Space Group | Calculated Standard Enthalpy of Formation (ΔH_f°) |
| W₃P | Tetragonal | I-42m | -16.3 kJ/mol-atom |
| α-W₂P | Orthorhombic | Pnma | -20.0 kJ/mol-atom |
| β-W₂P | Orthorhombic | Cmc2₁ | -19.6 kJ/mol-atom |
| WP | Orthorhombic | Pnma | -25.5 kJ/mol-atom |
| α-WP₂ | Monoclinic | C2/m | -22.3 kJ/mol-atom |
| β-WP₂ | Orthorhombic | Immm | -21.2 kJ/mol-atom |
Data sourced from first-principles calculations. The enthalpy is given per mole of atoms in the compound.
Analysis of Stability: Based on the calculated enthalpies of formation, WP is the most thermodynamically stable phase in the W-P binary system, exhibiting the most negative formation enthalpy (-25.5 kJ/mol-atom). The tungsten-rich phase α-W₂P (-20.0 kJ/mol-atom) also shows significant stability. The W₃P phase is predicted to be metastable. Among the diphosphide polymorphs, the monoclinic α-WP₂ is calculated to be more stable than the orthorhombic β-WP₂.
Experimental and Computational Protocols
The determination of thermodynamic stability relies on a combination of experimental synthesis, characterization, and computational modeling.
Synthesis Protocol: Temperature-Programmed Reduction (TPR)
Temperature-Programmed Reduction is a widely used gas-solid reaction method to synthesize metal phosphides from their oxide or salt precursors.
Objective: To synthesize this compound nanoparticles supported on a carbon substrate (e.g., Ketjen Black, KB).
Precursors:
-
Ammonium (B1175870) metatungstate ((NH₄)₆H₂W₁₂O₄₀)
-
Diammonium hydrogen phosphate (B84403) ((NH₄)₂HPO₄)
-
Carbon support (Ketjen Black)
Procedure:
-
Precursor Impregnation: An aqueous solution of ammonium metatungstate and diammonium hydrogen phosphate is prepared with a desired W:P molar ratio.
-
Slurry Formation: The carbon support is added to the precursor solution, and the mixture is stirred vigorously to form a homogeneous slurry.
-
Drying: The slurry is dried, typically overnight in an oven at 80-120 °C, to remove the solvent.
-
Calcination/Decomposition: The dried powder is calcined in an inert atmosphere (e.g., N₂ or Ar). A typical program involves heating to 400-500 °C and holding for several hours to decompose the precursors into tungsten oxides and phosphate species.
-
Reduction/Phosphidation: The calcined powder is placed in a quartz tube reactor within a tube furnace. The temperature is ramped under a flow of a reducing gas mixture, typically H₂/Ar (e.g., 10% H₂). The final reduction temperature determines the resulting phosphide phase (e.g., holding at 700-800 °C for 2 hours to form WP).
-
Passivation: After cooling to room temperature under the inert gas flow, the sample is slowly exposed to air through a controlled passivation step (e.g., flowing 1% O₂/N₂) to prevent rapid oxidation of the pyrophoric phosphide surface.
Synthesis Protocol: High-Pressure Solid-State Reaction
This method is employed to synthesize high-quality, large single crystals, often yielding the most thermodynamically stable phases.
Objective: To synthesize phase-pure, single-crystal WP.
Precursors:
-
High-purity tungsten powder (W)
-
High-purity red phosphorus powder (P)
Procedure:
-
Mixing: Tungsten and red phosphorus powders are thoroughly mixed in the desired stoichiometric ratio (e.g., 1:1 for WP).
-
Encapsulation: The mixed powder is pressed into a pellet and placed into a crucible (e.g., made of hexagonal boron nitride, h-BN) which acts as a reaction cell.
-
High-Pressure/High-Temperature Treatment: The cell is placed in a large-volume cubic press. The pressure is increased to the target value (e.g., 5 GPa).
-
Melting and Crystallization: While under high pressure, the sample is heated to a very high temperature (e.g., ~3200 °C) to create a congruent melt.[2]
-
Cooling: The temperature is slowly cooled to allow for the crystallization of large, single-crystal grains from the melt.
-
Recovery: The pressure is slowly released, and the sample is recovered for analysis.
Characterization Protocol: X-Ray Diffraction (XRD)
XRD is the primary technique for identifying the crystalline phases present in a synthesized sample.
Objective: To determine the crystal structure and phase composition of the synthesized this compound material.
Procedure:
-
Sample Preparation: A small amount of the powdered sample is finely ground and mounted onto a sample holder.
-
Data Acquisition: The sample is placed in an X-ray diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.
-
Diffraction Pattern: The sample is rotated, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) serves as a fingerprint for the crystalline material. The peak positions are compared to standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the specific this compound phases present.
Computational Protocol: Density Functional Theory (DFT)
DFT calculations are used to determine the total energy of a given crystal structure, from which the enthalpy of formation can be derived.
Objective: To calculate the standard enthalpy of formation (ΔH_f°) for a specific this compound phase (e.g., WP).
Procedure:
-
Structure Definition: The crystal structure of the desired phase (e.g., orthorhombic WP) is obtained from experimental data or crystallographic databases. This includes the lattice parameters and atomic positions.
-
Total Energy Calculation (Compound): A DFT calculation is performed on the WP unit cell. This involves solving the Kohn-Sham equations to find the ground-state total energy (E_WP) of the compound. Key parameters for the calculation include:
-
Software: Vienna Ab initio Simulation Package (VASP).
-
Functional: Perdew-Burke-Ernzerhof (PBE) within the Generalized Gradient Approximation (GGA).
-
Pseudopotentials: Projector Augmented-Wave (PAW) pseudopotentials.
-
Energy Cutoff: A plane-wave energy cutoff (e.g., 400-500 eV) is set to ensure convergence.
-
-
Total Energy Calculation (Elements): Separate DFT calculations are performed on the unit cells of the constituent elements in their standard states: body-centered cubic (bcc) tungsten (E_W) and black phosphorus (E_P).
-
Enthalpy of Formation Calculation: The formation enthalpy per formula unit is calculated using the following equation: ΔH_f(WₓPᵧ) = E_(WₓPᵧ) - x * E_W - y * E_P
-
Normalization: The result is often normalized per mole of atoms to allow for direct comparison between different stoichiometries.
Conclusion
The thermodynamic stability of this compound phases is a critical factor governing their synthesis and application. Computational modeling, primarily through DFT, has provided invaluable insights, establishing that WP is the most stable phase in the W-P system, followed by W₂P . These theoretical predictions align with experimental observations where these phases are commonly synthesized and utilized. The detailed synthesis and computational protocols provided herein offer a practical guide for researchers aiming to produce and understand these advanced materials. Future work combining high-precision calorimetry with advanced computational methods will further refine our understanding of the W-P phase diagram and the thermodynamic landscape of this important class of materials.
References
Investigating the Impact of Doping on the Electronic Properties of Tungsten Phosphide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tungsten phosphide (B1233454) (WP), a transition metal phosphide, has garnered significant attention for its catalytic and electronic properties. While a distinct doping-induced metal-insulator transition in tungsten phosphide is not extensively documented in current literature, the introduction of various dopants profoundly influences its electronic structure and conductivity. This technical guide provides a comprehensive overview of the synthesis of doped WP, the resulting modifications to its electronic characteristics, and the experimental methodologies employed for its characterization. The available quantitative data is summarized, and logical workflows for synthesis and the relationship between doping and electronic properties are visualized. This document serves as a foundational resource for researchers exploring the tunable electronic landscape of doped this compound for applications in catalysis, electronics, and beyond.
Introduction
This compound (WP) in its pure, single-crystal form exhibits metallic behavior, characterized by a decrease in resistivity with decreasing temperature. The manipulation of its electronic properties through doping is a key area of research aimed at enhancing its performance in various applications, particularly in catalysis. The introduction of foreign atoms into the WP lattice can alter carrier concentration, modify band structure, and influence charge transfer kinetics, thereby tuning its overall electronic behavior. This guide delves into the methods of doping and the subsequent effects on the electronic properties of WP.
Synthesis of Doped this compound
The synthesis of doped this compound typically involves high-temperature solid-state reactions or chemical vapor transport. The introduction of dopants is often achieved by including precursors of the desired dopant elements in the initial reaction mixture.
Experimental Protocol: Chemical Vapor Transport (CVT) Synthesis of this compound Crystals
A common method for growing high-quality single crystals of WP is Chemical Vapor Transport. While the primary focus of published studies using this method has been on undoped WP, the protocol can be adapted for doping by introducing dopant precursors.
Materials:
-
Tungsten oxide (WO₃) powder
-
Red phosphorus (P)
-
Iodine (I₂) (as a transport agent)
-
Dopant precursor (e.g., cobalt chloride, nickel oxide)
-
Quartz ampules
Procedure:
-
A quartz ampule is loaded with tungsten oxide, red phosphorus, a small amount of iodine, and the desired dopant precursor.
-
The ampule is evacuated to a high vacuum and sealed.
-
The sealed ampule is placed in a two-zone tube furnace.
-
A temperature gradient is established, with the hotter end (source zone) typically around 1000-1100 °C and the cooler end (growth zone) around 900-1000 °C.
-
The reactants in the hotter zone form volatile tungsten-phosphide-iodide species, which are transported to the cooler zone.
-
In the cooler zone, the gaseous species decompose, leading to the growth of doped WP crystals.
-
The ampule is slowly cooled to room temperature after a growth period of several days to a week.
Effects of Doping on Electronic Properties
While a clear transition to an insulating state upon doping has not been demonstrated, studies on doped WP, particularly with transition metals like cobalt (Co) and nickel (Ni), indicate significant modulation of its electronic properties.
-
Enhanced Electrical Conductivity: Doping WP with transition metals has been shown to improve its electrical conductivity. This is a crucial factor in its application as an electrocatalyst, where efficient charge transfer is paramount.
-
Modification of Electronic Structure: The introduction of dopant atoms into the WP lattice alters the local electronic environment. This can lead to changes in the density of states near the Fermi level, which in turn affects the material's catalytic activity and electronic transport characteristics.
-
Improved Charge Transfer Kinetics: In the context of electrocatalysis, doping has been observed to enhance interfacial charge transfer kinetics. This suggests that doping modifies the surface electronic properties of WP, facilitating more efficient electrochemical reactions.
Quantitative Data
The available literature primarily focuses on the catalytic performance of doped WP rather than a systematic study of its bulk electronic transport properties as a function of doping. Therefore, quantitative data directly illustrating a metal-insulator transition is not available. However, we can tabulate the baseline electronic properties of undoped WP.
| Material | Measurement Type | Temperature (K) | Resistivity (µΩ·cm) | Carrier Type | Reference |
| Single Crystal this compound (WP) | Resistivity vs. Temperature | 300 | ~40 | Not specified | [1] |
| Single Crystal this compound (WP) | Resistivity vs. Temperature | 1.8 | <10 | Not specified | [1] |
Visualizations
Experimental Workflow for Doped WP Synthesis
Caption: Experimental workflow for the synthesis of doped this compound.
Logical Relationship: Doping Effects on WP Electronic Properties
Caption: Logical flow of doping effects on WP's electronic properties.
Conclusion
The investigation into the electronic properties of doped this compound reveals a landscape rich with possibilities for material design and application. While the current body of research does not point to a classic metal-insulator transition, the significant influence of dopants on conductivity and charge transfer kinetics is well-established. The methodologies outlined in this guide provide a starting point for the synthesis and characterization of these materials. Future research focusing on a systematic variation of dopant concentration and comprehensive low-temperature electronic transport measurements will be crucial to fully elucidate the electronic phase diagram of doped this compound and to explore the potential for inducing novel electronic states.
References
Ab Initio Guide to the Electronic Properties of Tungsten Phosphide
An In-depth Technical Whitepaper for Researchers and Scientists
This guide provides a technical overview of the electronic properties of tungsten monophosphide (WP) as determined through ab initio calculations, primarily focusing on Density Functional Theory (DFT). It is intended for researchers, materials scientists, and professionals in related fields who are interested in the computational modeling of transition metal phosphides.
Introduction to Tungsten Phosphide (B1233454) (WP)
Tungsten phosphide (WP) is an inorganic compound that has garnered significant interest for its exceptional properties, including high catalytic activity, structural stability, and unique electronic characteristics. It serves as a robust electrocatalyst for the hydrogen evolution reaction (HER) and is explored as an anode material for advanced battery technologies.[1] Theoretical and experimental studies have revealed that WP is a three-dimensional superconductor with an anisotropic electronic structure.[2][3][4] Furthermore, it is classified as a topological metal, exhibiting high conductivity and carrier density.[5] Understanding the electronic structure of WP at a fundamental level is crucial for optimizing its performance in these applications. Ab initio calculations, based on first-principles quantum mechanics, are powerful tools for elucidating these properties.
Crystal Structure
Tungsten monophosphide crystallizes in an orthorhombic structure. X-ray diffraction (XRD) analysis has identified the primary crystal phase as belonging to the Pnma space group (No. 62).[1][4][6] This structure consists of a primitive cell with four tungsten and four phosphorus atoms. The arrangement can be described as distorted hexagonal prisms of tungsten atoms with phosphorus atoms occupying interstitial positions, forming P-P chains.[1]
Lattice Parameters
The following table summarizes experimentally determined lattice parameters for this compound. While ab initio calculations aim to predict these values, experimental data serves as a crucial benchmark for computational accuracy.
| Crystal System | Space Group | Lattice Parameter a (nm) | Lattice Parameter b (nm) | Lattice Parameter c (nm) | Source |
| Orthorhombic | Pnma (No. 62) | 0.57222(6) | 0.32434(9) | 0.62110(6) | [4] |
Electronic Properties: A Qualitative Overview
Ab initio calculations, specifically those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic nature of WP.
-
Metallic Nature : DFT calculations of the electronic band structure and the density of states (DOS) confirm that WP is metallic.[1] This is consistent with its observed high electrical conductivity.
-
Anisotropic 3D Superconductor : Theoretical models based on DFT and tight-binding calculations indicate that WP is a fully three-dimensional superconductor, albeit with moderate electronic anisotropy.[2][3][4]
-
Topological Metal : WP is considered a topological metal, a class of materials characterized by non-trivial electronic band structures that host topologically protected fermions.[5] This contributes to its high carrier density and conductivity.[5]
While detailed quantitative data from specific ab initio studies are not broadly published in readily accessible literature, the qualitative consensus points to a complex and technologically promising electronic structure.
Methodologies for Ab Initio Calculations
This section outlines a representative and detailed protocol for performing ab initio calculations on this compound to determine its electronic properties. This methodology is based on standard practices for crystalline solids within the DFT framework.
Computational Protocol: Density Functional Theory
Objective: To calculate the ground-state electronic structure, including the band structure and density of states, of orthorhombic WP.
1. Software: A plane-wave DFT code such as Vienna Ab initio Simulation Package (VASP), Quantum ESPRESSO, or a similar package is typically used.
2. Crystal Structure Input:
- The initial crystal structure is defined using the experimental lattice parameters for the Pnma space group (see Table 1).
- Atomic positions for tungsten and phosphorus within the unit cell are set according to crystallographic data.
3. Structural Relaxation:
- A geometry optimization is performed to relax the lattice constants and internal atomic positions.
- This step minimizes the forces on the atoms and the stress on the unit cell, allowing the system to reach its lowest energy configuration as predicted by the chosen functional.
4. Pseudopotentials and Basis Set:
- Projector Augmented Wave (PAW) pseudopotentials are employed to describe the interaction between the core and valence electrons.
- The valence electron configurations for Tungsten (e.g., 5d⁴ 6s²) and Phosphorus (3s² 3p³) are treated explicitly using a plane-wave basis set.
- An energy cutoff for the plane-wave basis set (e.g., 400-500 eV) is chosen and tested for convergence of the total energy.
5. Exchange-Correlation Functional:
- The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common and robust choice for solid-state systems like WP.
- For potentially more accurate band structure calculations, a hybrid functional like Heyd-Scuseria-Ernzerhof (HSE06) could be employed, though at a significantly higher computational cost.
6. k-point Sampling:
- The Brillouin zone is sampled using a Monkhorst-Pack grid of k-points.
- The density of the k-point mesh (e.g., 8x8x8) must be tested to ensure the convergence of the total energy to within a specified tolerance (e.g., 1 meV/atom).
7. Self-Consistent Field (SCF) Calculation:
- An SCF calculation is performed with the optimized crystal structure to determine the ground-state electron density.
- A strict energy convergence criterion (e.g., 10⁻⁶ eV) is used.
8. Post-Processing: Band Structure and DOS:
- Density of States (DOS): A non-self-consistent calculation is performed on a denser k-point grid to obtain an accurate DOS. The total DOS and projected DOS (PDOS) onto the W and P orbitals are calculated.
- Band Structure: The electronic band structure is calculated along high-symmetry directions of the orthorhombic Brillouin zone, as determined from the optimized crystal structure.
Workflow and Visualization
The logical flow of an ab initio electronic structure calculation is depicted in the following diagram. This workflow outlines the key steps from the initial structural definition to the final analysis of electronic properties.
References
Methodological & Application
Application Notes and Protocols for the Colloidal Synthesis of Tungsten Phosphide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the colloidal synthesis of amorphous tungsten phosphide (B1233454) (WP) nanoparticles. The following sections outline the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and preparation of these nanoparticles for further application.
Introduction
Tungsten phosphide (WP) nanoparticles are emerging as significant materials in various fields, including catalysis, particularly for the hydrogen evolution reaction (HER). Their unique electronic and structural properties make them a cost-effective alternative to precious metal catalysts. The colloidal synthesis approach offers a robust method for producing monodisperse nanoparticles with controlled size and morphology. This protocol details a reproducible method for synthesizing amorphous WP nanoparticles with an average diameter of approximately 3 nm.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the colloidal synthesis of this compound nanoparticles.
| Parameter | Value | Notes |
| Precursors | ||
| Tungsten Precursor | Tungsten hexacarbonyl (W(CO)₆) | A common zero-valent tungsten source.[3][4] |
| Amount of W(CO)₆ | 352 mg (1 mmol) | |
| Phosphorus Precursor | Trioctylphosphine (B1581425) (TOP) | Serves as the phosphorus source and a capping agent. |
| Amount of TOP | 10 mL | |
| Solvent & Surfactant | ||
| Solvent | Squalane (B1681988) | A high-boiling, inert solvent suitable for high-temperature nanoparticle synthesis. |
| Amount of Squalane | 20 mL | |
| Reaction Conditions | ||
| Initial Degassing Temp. | 120 °C | To remove water and oxygen from the solvent and precursors. |
| Reaction Temperature | 320 °C | The temperature at which the precursors decompose and nanoparticles form. The solution will darken and turn black at this stage.[5] |
| Reaction Time | 2 hours | Duration for which the reaction is held at the synthesis temperature to ensure complete reaction and nanoparticle growth.[5] |
| Cooling Temperature | 200 °C | The temperature to which the reaction is slowly cooled before further processing.[5] |
| Purification | ||
| Centrifugation Speed | 8000 rpm | For separating the nanoparticles from the reaction mixture. |
| Resuspension Solvent | Hexanes | Used to wash and redisperse the purified nanoparticles.[5] |
| Number of Washes | 3 | To ensure removal of unreacted precursors and byproducts. |
| Product | ||
| Final Product | Amorphous WP Nanoparticles | |
| Average Nanoparticle Size | ~3 nm | As reported in similar syntheses.[1][2] |
| Storage | Dispersed in hexanes in a 20 mL vial | For short-term storage and subsequent use.[5] |
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the colloidal synthesis of this compound nanoparticles.
Caption: Experimental workflow for the colloidal synthesis of WP nanoparticles.
Experimental Protocol
4.1. Materials and Equipment
-
Reagents:
-
Tungsten hexacarbonyl (W(CO)₆, 99%)
-
Trioctylphosphine (TOP, 90%)
-
Squalane (99%)
-
Ethanol (Absolute)
-
Hexanes (Anhydrous)
-
Argon gas (UHP grade)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Schlenk line
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Thermocouple
-
Condenser
-
Centrifuge and centrifuge tubes
-
Syringes and needles
-
Standard glassware
-
4.2. Safety Precautions
-
Caution: This reaction involves flammable and potentially pyrophoric materials and should be conducted in a well-ventilated fume hood under an inert atmosphere.[5] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
4.3. Synthesis Procedure
-
Preparation of the Reaction Mixture:
-
In a three-neck round-bottom flask, combine 20 mL of squalane and 10 mL of trioctylphosphine (TOP).
-
Equip the flask with a magnetic stir bar, a condenser, and a thermocouple.
-
Connect the flask to a Schlenk line.
-
-
Degassing:
-
With moderate stirring, heat the mixture to 120 °C under vacuum for at least 30 minutes to remove any residual water and oxygen.[5]
-
After degassing, switch the atmosphere to argon.
-
-
Addition of Tungsten Precursor:
-
While maintaining the argon atmosphere, add 352 mg (1 mmol) of tungsten hexacarbonyl (W(CO)₆) to the reaction flask.[5]
-
-
Nanoparticle Formation:
-
Cooling:
-
After 2 hours, turn off the heating mantle and allow the reaction to slowly cool to 200 °C.[5]
-
Once the temperature reaches 200 °C, the heating mantle can be removed to allow the flask to cool to room temperature.
-
4.4. Purification of Nanoparticles
-
Precipitation:
-
Transfer the cooled reaction mixture to centrifuge tubes.
-
Add ethanol to the mixture to precipitate the nanoparticles.
-
Centrifuge the mixture at 8000 rpm for 10 minutes.
-
-
Washing:
-
Final Product:
-
After the final wash, redisperse the purified this compound nanoparticles in a minimal amount of hexanes and store in a sealed vial for future use.[5]
-
Characterization
The synthesized this compound nanoparticles can be characterized using various techniques to determine their size, morphology, crystal structure, and composition. Recommended techniques include:
-
Transmission Electron Microscopy (TEM): To visualize the size and morphology of the nanoparticles.
-
X-ray Diffraction (XRD): To determine the crystal structure and phase of the nanoparticles.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states.
Conclusion
This protocol provides a reliable and reproducible method for the colloidal synthesis of amorphous this compound nanoparticles. The resulting nanoparticles are well-suited for a variety of applications, particularly in catalysis. For specific applications, further surface modifications or functionalization may be necessary. Researchers should carefully consider the safety precautions and maintain an inert atmosphere throughout the synthesis to ensure high-quality results.
References
- 1. Electrocatalytic hydrogen evolution using amorphous this compound nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. labpartnering.org [labpartnering.org]
- 4. US8372177B1 - Method of synthesizing tungsten nanoparticles - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for Temperature-Programmed Reduction of Tungsten Phosphide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the temperature-programmed reduction (TPR) of a tungsten phosphide (B1233454) (WP) precursor. This technique is crucial for the synthesis and characterization of tungsten phosphide materials, which are of growing interest in catalysis and other applications.
Introduction
Temperature-programmed reduction is a powerful technique used to characterize the reducibility of metal oxides and to synthesize materials in their reduced form. In the context of this compound, TPR is employed to reduce a precursor, typically an amorphous tungsten phosphate (B84403), to the active this compound phase. The resulting TPR profile provides valuable information about the reduction process, including the temperatures at which different tungsten and phosphorus species are reduced.
Experimental Protocols
This section details the necessary steps for preparing the precursor and performing the temperature-programmed reduction.
Precursor Synthesis: Ammonium (B1175870) Tungstate and Diammonium Phosphate Method
A common precursor for this compound is an amorphous tungsten phosphate. This can be synthesized from ammonium salts of tungsten and phosphorus.
Materials:
-
Ammonium metatungstate ((NH₄)₆H₂W₁₂O₄₀)
-
Diammonium phosphate ((NH₄)₂HPO₄)
-
Deionized water
Procedure:
-
Dissolve stoichiometric amounts of ammonium metatungstate and diammonium phosphate in deionized water with stirring. The exact ratio will depend on the desired W:P ratio in the final product.
-
Evaporate the water from the solution at 90°C until a viscous material is obtained.[1]
-
Calcine the dried solid in a furnace at 500°C for 5-10 hours in air to obtain the amorphous tungsten phosphate precursor.[1][2]
Temperature-Programmed Reduction (TPR)
The TPR experiment is performed using a dedicated chemisorption analyzer equipped with a thermal conductivity detector (TCD) or a mass spectrometer to monitor hydrogen consumption.
Apparatus:
-
Chemisorption analyzer with a quartz U-tube reactor
-
Temperature controller
-
Mass flow controllers for gases
-
Thermal conductivity detector (TCD) or Mass Spectrometer
Gases:
-
Reducing gas: A mixture of H₂ in an inert gas (e.g., 5-10% H₂ in Ar or N₂).
-
Inert gas for purging: High purity Ar or N₂.
Procedure:
-
Sample Loading: Place a known amount of the tungsten phosphate precursor (typically 50-100 mg) into the quartz reactor. A quartz wool plug can be used to secure the sample bed.
-
Pre-treatment/Drying: Heat the sample in a flowing inert gas (e.g., Ar or N₂) to a temperature of 100-150°C for 1-2 hours to remove any physisorbed water and other volatile impurities.[3]
-
Cooling: Cool the sample down to room temperature or a sub-ambient temperature under the inert gas flow.
-
Switch to Reducing Gas: Switch the gas flow to the reducing gas mixture (e.g., 10% H₂/Ar) at a controlled flow rate (typically 30-50 mL/min).[3]
-
Temperature Programming: Begin heating the sample at a linear ramp rate (e.g., 5-10 °C/min) to the final reduction temperature.[3] The final temperature for the formation of this compound is typically in the range of 650-900°C.[2][4]
-
Isothermal Hold: Hold the sample at the final temperature for a specified period (e.g., 2-4 hours) to ensure complete reduction.[1][2][4]
-
Data Acquisition: Continuously monitor the H₂ concentration in the effluent gas using the TCD. The change in thermal conductivity is proportional to the H₂ consumption.
-
Cooling and Passivation: After the reduction is complete, cool the sample to room temperature under the reducing gas flow. For materials that are pyrophoric, a passivation step may be necessary. This involves flowing a mixture of a small percentage of oxygen (e.g., 0.5-1%) in an inert gas over the sample at room temperature for several hours.[1]
Data Presentation
The TPR data is typically presented as a plot of H₂ consumption (or TCD signal) as a function of temperature. The peaks in the TPR profile correspond to the reduction of different species. For this compound precursors, multiple reduction peaks are often observed, corresponding to the reduction of tungsten oxides and the formation of phosphide species.
Table 1: Typical Experimental Parameters for TPR of this compound
| Parameter | Typical Value | Reference |
| Precursor | Amorphous Tungsten Phosphate | [1][4] |
| Reducing Gas | 5-20% H₂ in Ar or N₂ | [3] |
| Gas Flow Rate | 30 - 50 mL/min | [3] |
| Heating Rate | 5 - 10 °C/min | [2][3] |
| Final Temperature | 650 - 900 °C | [2][4] |
| Isothermal Hold Time | 2 - 4 hours | [1][2][4] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the temperature-programmed reduction protocol for synthesizing this compound.
Logical Relationship of TPR Steps
This diagram outlines the logical progression and dependencies of the different stages in the TPR experiment.
References
Application Notes and Protocols for Preparing Tungsten Phosphide Electrocatalyst Ink for Hydrogen Evolution Reaction (HER) Measurements
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tungsten phosphide (B1233454) (WP) has emerged as a promising, cost-effective electrocatalyst for the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen production. The performance of a WP electrocatalyst is highly dependent on the quality and uniformity of its deposition on the working electrode. This document provides detailed protocols for the preparation of tungsten phosphide electrocatalyst ink and its application onto various electrode substrates for consistent and reproducible HER measurements.
The preparation of a stable and well-dispersed catalyst ink is paramount for achieving a uniform catalyst layer, which ensures optimal catalyst utilization, efficient charge transfer, and reliable electrochemical performance. This protocol will cover the selection of components, their optimal ratios, the dispersion procedure, and the deposition method.
Key Components of the Electrocatalyst Ink
A stable and effective this compound electrocatalyst ink typically consists of three main components:
-
This compound (WP) Catalyst Powder: The active material for the hydrogen evolution reaction.
-
Solvent System: A mixture of solvents is used to disperse the catalyst powder and the ionomer, facilitating a homogenous ink formation. A common system is a mixture of deionized (DI) water and an alcohol, such as ethanol (B145695) or isopropanol.[1] The choice of solvent can influence the ink's viscosity and drying rate, which in turn affects the uniformity of the catalyst layer.
-
Ionomer Binder (e.g., Nafion®): A proton-conducting polymer that acts as a binder, ensuring the adhesion of the catalyst to the electrode surface and providing pathways for proton transport to the active sites.[2][3] The concentration of the ionomer is a critical parameter that needs to be optimized to avoid blocking catalyst active sites or causing high electrical resistance.[3]
Experimental Protocols
This section details the step-by-step procedure for preparing the this compound electrocatalyst ink and modifying a working electrode.
Materials and Equipment
Materials:
-
This compound (WP) catalyst powder
-
Deionized (DI) water (resistivity >18 MΩ·cm)
-
Ethanol (ACS grade or higher)
-
Isopropanol (ACS grade or higher)
-
Nafion® dispersion (typically 5 wt%)
-
Working electrode (e.g., Glassy Carbon Electrode (GCE), Carbon Cloth, Titanium Foil)
-
Alumina (B75360) slurry (for GCE polishing)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Analytical balance
-
Ultrasonic bath or probe sonicator
-
Vortex mixer
-
Micropipettes
-
Beakers or vials
-
Magnetic stirrer and stir bars
-
Drying oven or infrared lamp
Ink Formulation
The following table summarizes typical compositions for this compound electrocatalyst inks. It is recommended to start with the standard protocol and optimize the component ratios for your specific catalyst and experimental setup.
| Component | Standard Protocol | Typical Range | Role in Ink |
| This compound (WP) Catalyst | 5 mg | 2 - 10 mg | Active catalyst for HER |
| DI Water | 495 µL | 400 - 500 µL | Primary solvent for dispersion |
| Ethanol or Isopropanol | 495 µL | 400 - 500 µL | Co-solvent to improve wetting and drying |
| 5 wt% Nafion® Dispersion | 10 µL | 5 - 50 µL | Ionomer binder and proton conductor |
Step-by-Step Ink Preparation Protocol
-
Weighing the Catalyst: Accurately weigh the desired amount of this compound catalyst powder using an analytical balance.
-
Solvent Mixture Preparation: Prepare the solvent mixture by combining the desired volumes of DI water and ethanol (or isopropanol) in a clean vial. A 1:1 volume ratio is a common starting point.
-
Dispersion of Catalyst: Add the weighed WP catalyst powder to the solvent mixture.
-
Addition of Ionomer: Add the specified volume of the Nafion® dispersion to the catalyst-solvent mixture. The amount of Nafion is critical; too little may result in poor adhesion, while too much can block the catalyst's active sites.[3]
-
Homogenization:
-
Vortexing: Initially, vortex the mixture for at least 1 minute to ensure the catalyst powder is well-wetted.
-
Ultrasonication: Submerge the vial in an ultrasonic bath filled with cold water to prevent overheating. Sonicate the ink for 30 to 60 minutes to achieve a uniform dispersion.[2] For more aggressive dispersion, a probe sonicator can be used for shorter durations, but care must be taken to avoid catalyst degradation.
-
-
Final Ink: After sonication, the ink should appear as a homogenous, well-dispersed slurry, ready for electrode deposition.
Electrode Preparation and Catalyst Deposition
The choice of working electrode depends on the specific requirements of the HER measurement. Glassy carbon electrodes (GCEs) are commonly used for initial activity screening, while carbon cloth or titanium foil are often employed for bulk electrolysis and long-term stability tests.
Working Electrode Pre-treatment:
-
Glassy Carbon Electrode (GCE):
-
Polish the GCE surface with alumina slurry on a polishing pad to a mirror finish.
-
Rinse thoroughly with DI water and ethanol.
-
Allow the electrode to dry completely in a stream of inert gas or in a drying oven at a low temperature.
-
-
Carbon Cloth:
-
Cut the carbon cloth to the desired dimensions.
-
Clean the carbon cloth by sonicating it sequentially in acetone, ethanol, and DI water for 15 minutes each.
-
Dry the cleaned carbon cloth in an oven at 60-80°C for at least 2 hours.
-
Catalyst Ink Deposition (Drop-Casting):
-
Dispense the Ink: Using a micropipette, carefully drop-cast a small, precise volume of the prepared catalyst ink onto the active surface of the pre-treated working electrode. The volume will depend on the desired catalyst loading.
-
Drying: Allow the solvent to evaporate slowly and evenly. This can be done at room temperature, under an infrared lamp, or in a drying oven at a low temperature (e.g., 60°C). Slow drying helps to prevent the formation of "coffee rings" and ensures a more uniform catalyst layer.
-
Catalyst Loading: The target catalyst loading for HER measurements is typically in the range of 0.2 to 0.5 mg/cm². The loading can be calculated using the following formula:
Catalyst Loading (mg/cm²) = (Concentration of catalyst in ink (mg/µL) × Volume of ink deposited (µL)) / Electrode surface area (cm²)
The following table provides a sample calculation for catalyst loading.
| Parameter | Value | Unit |
| Catalyst Mass | 5 | mg |
| Total Ink Volume | 1000 | µL |
| Catalyst Concentration | 0.005 | mg/µL |
| Volume Deposited | 5 | µL |
| Electrode Diameter | 3 | mm |
| Electrode Radius | 0.15 | cm |
| Electrode Area | 0.0707 | cm² |
| Catalyst Loading | 0.35 | mg/cm² |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows in preparing the this compound electrocatalyst ink and the modified electrode.
Caption: Experimental workflow for preparing this compound electrocatalyst ink and the modified electrode for HER measurements.
Caption: Logical relationships between ink components, their properties, and the final electrocatalytic performance.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Ink is not homogenous / catalyst settles quickly | - Insufficient sonication time or power- Inappropriate solvent mixture | - Increase sonication time or use a probe sonicator- Optimize the water-to-alcohol ratio |
| "Coffee ring" effect after drying | - Solvent evaporation is too fast | - Dry the electrode more slowly at room temperature or in a humidity-controlled environment |
| Poor adhesion of the catalyst layer | - Insufficient Nafion® binder- Improper electrode pre-treatment | - Increase the amount of Nafion® in the ink- Ensure the electrode surface is thoroughly cleaned and pre-treated |
| Low HER activity | - Non-uniform catalyst layer- Too much Nafion® blocking active sites- Low catalyst loading | - Optimize the drop-casting and drying procedure- Reduce the amount of Nafion® in the ink- Increase the catalyst loading |
| Poor reproducibility of results | - Inconsistent ink preparation- Inconsistent catalyst loading | - Strictly follow the standardized protocol for ink preparation- Use a micropipette for precise deposition and calculate the loading for each electrode |
References
Application Notes and Protocols for Tungsten Phosphide in Hydrodesulfurization
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tungsten phosphide (B1233454) (WP) has emerged as a promising non-noble metal catalyst for hydrodesulfurization (HDS), a critical process in the refining of petroleum and the production of clean fuels. Its unique electronic and structural properties endow it with high catalytic activity, often superior to traditional molybdenum and tungsten-based sulfide (B99878) catalysts, particularly in the hydrodenitrogenation (HDN) of nitrogen-containing compounds that can inhibit HDS.[1] The metallic character of WP facilitates the activation of hydrogen, while the phosphorus component is believed to play a crucial role in the catalyst's stability and resistance to sulfur poisoning.
Bulk and supported tungsten phosphide catalysts have demonstrated significant activity in the HDS of various sulfur-containing model compounds, such as thiophene (B33073) and dibenzothiophene (B1670422) (DBT).[2][3] Notably, WP has been shown to be more active than its carbide (WC), nitride (W2N), and sulfide (WS2) counterparts in hydrotreating reactions.[1][3] The reaction over WP catalysts, particularly for sterically hindered molecules like 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT), is suggested to proceed primarily through a hydrogenation (HYD) pathway.[4] This is a key advantage for the deep desulfurization required to meet stringent environmental regulations.
However, the catalytic performance of this compound can be influenced by the presence of nitrogen-containing compounds, with piperidine (B6355638) showing a strong inhibitory effect on HDS activity.[4] The synthesis method and the choice of support material, such as alumina (B75360) (Al2O3), also play a critical role in the final catalyst's activity and selectivity. For instance, the interaction between the WP active phase and the alumina support can influence the catalyst's efficacy in HDS versus HDN reactions.[2][5]
These application notes highlight the potential of this compound as a robust and highly active catalyst for HDS. Further research into optimizing catalyst synthesis, understanding structure-activity relationships, and mitigating inhibition effects will pave the way for its broader industrial application.
Quantitative Data Presentation
Table 1: Catalytic Performance of this compound in Hydrodesulfurization
| Catalyst | Support | Model Compound | Reaction Temperature (°C) | Reaction Pressure (MPa) | HDS Conversion (%) | Reference |
| WP | None (Bulk) | Simulated Light Oil (containing Dibenzothiophene) | 370 | 3.1 | 67 | [3] |
| WP | γ-Al2O3 | Thiophene | 340 | 3.0 | Not specified | [2] |
| WP | None (Bulk) | Dibenzothiophene (DBT) | 320 | 3.0 | Activity Measured | [4] |
| WP | None (Bulk) | 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | 320 | 3.0 | Higher than DBT | [4] |
Experimental Protocols
Protocol 1: Synthesis of Bulk this compound (WP) Catalyst
This protocol is based on the temperature-programmed reduction of an amorphous tungsten phosphate (B84403) precursor.[3]
1. Precursor Preparation: a. Prepare an aqueous solution of ammonium (B1175870) tungstate (B81510) ((NH₄)₂WO₄). b. Prepare an aqueous solution of diammonium hydrogen phosphate ((NH₄)₂HPO₄). c. Mix the two solutions in a molar ratio of P/W = 1. d. Evaporate the water from the mixture at 80°C with constant stirring to obtain a dry, amorphous tungsten phosphate powder.
2. Temperature-Programmed Reduction (TPR): a. Place the dried precursor powder in a quartz tube reactor. b. Heat the reactor under a flow of pure hydrogen (H₂). c. The heating program consists of a linear ramp at a rate of 0.0167 K/s to a final temperature of 665°C. d. Hold the temperature at 665°C for 2 hours. e. After the reduction, cool the reactor to room temperature under an inert gas flow (e.g., nitrogen or argon) to passivate the catalyst and prevent bulk oxidation upon exposure to air.
Protocol 2: Synthesis of Alumina-Supported this compound (WP/Al₂O₃) Catalyst
This protocol describes the preparation of WP supported on γ-alumina via the impregnation method.[2]
1. Support Preparation: a. Use commercial γ-alumina (γ-Al₂O₃) as the support material. b. Calcine the γ-Al₂O₃ at a high temperature (e.g., 500°C) to remove any adsorbed moisture and impurities.
2. Impregnation: a. Prepare an impregnation solution by dissolving ammonium metatungstate and ammonium dihydrogen phosphate in deionized water. The amounts should be calculated to achieve the desired WP loading on the support (e.g., 18.5-37.1 wt%). b. Add the γ-Al₂O₃ support to the impregnation solution. c. Stir the mixture at room temperature for several hours to ensure uniform impregnation. d. Evaporate the solvent under reduced pressure or in an oven at a controlled temperature (e.g., 120°C).
3. Temperature-Programmed Reduction (TPR): a. Place the dried, impregnated support in a quartz tube reactor. b. Heat the material in a flow of pure H₂ to 650°C. c. Maintain this temperature for 4 hours to ensure complete reduction and phosphidation. d. Cool the catalyst to room temperature under an inert gas flow for passivation.
Protocol 3: Hydrodesulfurization (HDS) Activity Testing
This protocol outlines a general procedure for testing the HDS activity of this compound catalysts in a fixed-bed reactor.[3]
1. Reactor Setup: a. Use a high-pressure, continuous-flow fixed-bed reactor system. The reactor is typically made of stainless steel. b. Place a known amount of the catalyst in the isothermal zone of the reactor, secured with quartz wool plugs.
2. Catalyst Activation/Pre-sulfidation (if required): a. While not always necessary for phosphide catalysts, a pre-sulfidation step can sometimes be performed to ensure the catalyst is in a stable state under reaction conditions. b. This involves passing a stream of H₂ containing a sulfur compound (e.g., H₂S or dimethyldisulfide) over the catalyst bed at an elevated temperature before introducing the main feed.
3. HDS Reaction: a. Prepare a model feed solution. A typical feed consists of a sulfur-containing compound (e.g., dibenzothiophene at 3000 ppm S) dissolved in a hydrocarbon solvent (e.g., a mixture of tetralin and tetradecane).[3] The feed may also contain a nitrogen compound (e.g., quinoline) to study its inhibitory effects.[3] b. Introduce the liquid feed into the reactor using a high-pressure liquid pump. c. Co-feed high-purity hydrogen gas at a controlled flow rate. d. Set the desired reaction temperature (e.g., 370°C) and pressure (e.g., 3.1 MPa).[3] e. Allow the reaction to reach a steady state, which may take several hours.
4. Product Analysis: a. Collect the liquid and gas products downstream of the reactor. b. Analyze the liquid products using gas chromatography (GC) equipped with a flame ionization detector (FID) or a sulfur-specific detector (e.g., sulfur chemiluminescence detector - SCD) to determine the conversion of the sulfur-containing compound and the product distribution. c. Analyze the gas products using a GC with a thermal conductivity detector (TCD) to quantify H₂S and other gaseous products.
Visualizations
Caption: HDS pathways for dibenzothiophene on a catalyst surface.
Caption: Workflow for WP catalyst synthesis and HDS testing.
Caption: Factors influencing the HDS performance of WP catalysts.
References
- 1. High-throughput experimentation based kinetic modeling of selective hydrodesulfurization of gasoline model molecules catalyzed by CoMoS/Al 2 O 3 - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY02093A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for Tungsten Phosphide and Other Metal Phosphides as Anode Materials in Lithium-Ion Batteries
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, detailed studies specifically evaluating tungsten phosphide (B1233454) (WP) as an anode material for lithium-ion batteries are limited. Much of the existing research on tungsten phosphide focuses on its application in electrocatalysis. Therefore, this document provides a generalized overview and protocols based on analogous metal phosphide systems, such as tin phosphide (SnP) and cobalt phosphide (CoP), which are well-documented as potential high-capacity anode materials. These protocols and data serve as a foundational guide for researchers venturing into the investigation of this compound and other novel metal phosphide anodes for lithium-ion batteries.
Introduction to Metal Phosphides as Anode Materials
Graphite (B72142), the conventional anode material in lithium-ion batteries, is limited by a theoretical specific capacity of 372 mAh g⁻¹. To meet the demands for higher energy density storage systems, researchers are exploring alternative anode materials with higher theoretical capacities. Metal phosphides (MₓPᵧ) have emerged as a promising class of anode materials due to their high theoretical capacities, which often exceed that of graphite by a significant margin. These materials typically store lithium through a combination of conversion and alloying reactions, leading to high specific capacities. However, they often suffer from large volume changes during lithiation and delithiation, which can lead to poor cycling stability. To mitigate this, metal phosphides are often incorporated into carbon-based matrices or synthesized as nanostructured materials.
Performance of Representative Metal Phosphide Anodes
The following tables summarize the electrochemical performance of various metal phosphide-based anodes from recent literature. This data provides a benchmark for evaluating the performance of novel metal phosphide anodes like this compound.
Table 1: Cycling Performance of Selected Metal Phosphide Anodes
| Anode Material | Current Density | Specific Capacity (after cycles) | Coulombic Efficiency | Cycling Stability (% retention) | Reference |
| SnP/C | 1.0 A g⁻¹ | 610 mAh g⁻¹ (500 cycles) | ~100% | - | [1][2] |
| Sn₄P₃/C | 0.2 A g⁻¹ | 727 mAh g⁻¹ (100 cycles) | - | - | [1][2] |
| CoP-C@MoS₂/C | 10 A g⁻¹ | 369 mAh g⁻¹ (2000 cycles) | - | - | [3] |
| P-NCP-NC-600 | 1 A g⁻¹ | 608.7 mAh g⁻¹ (500 cycles) | - | - | [3] |
| CoP hollow nanoparticle with carbon coating | 0.2 C | 630 mAh g⁻¹ (100 cycles) | - | - | [4][5] |
| Black Phosphorus/Graphite/CNTs | 2 A g⁻¹ | 719 mAh g⁻¹ (1000 cycles) | >98% | - | [6] |
Table 2: Rate Capability of Selected Metal Phosphide Anodes
| Anode Material | Current Density | Reversible Specific Capacity | Reference |
| SnP/C | 0.1 A g⁻¹ | 751 mAh g⁻¹ | [1][2] |
| CoP hollow nanoparticle with carbon coating | 5 C | 256 mAh g⁻¹ | [4][5] |
| Black Phosphorus/Graphite/CNTs | 0.15 A g⁻¹ | 1375 mAh g⁻¹ | [6] |
| Black Phosphorus/Graphite/CNTs | 2 A g⁻¹ | 508.1 mAh g⁻¹ (after 3000 cycles) | [6] |
Experimental Protocols
Synthesis of this compound Nanoparticles (Generalized from Electrocatalyst Synthesis)
This protocol is adapted from methods used to synthesize this compound for hydrogen evolution reaction catalysis and may serve as a starting point for producing anode materials.
Materials:
-
Ammonium (B1175870) metatungstate hydrate (B1144303) ((NH₄)₆H₂W₁₂O₄₀ · xH₂O)
-
Ammonium phosphate (B84403) dibasic ((NH₄)₂HPO₄)
-
Citric acid
-
Deionized water
-
H₂/Ar gas mixture (e.g., 20 wt% H₂)
Procedure:
-
Prepare an aqueous solution by dissolving ammonium metatungstate hydrate, ammonium phosphate dibasic, and citric acid in deionized water.
-
Heat the solution in a water bath at 90°C overnight and then dry it at 120°C to obtain a precursor powder.
-
Grind the precursor powder using a mortar and pestle.
-
Calcine the ground precursor in a muffle furnace at 500°C for 10 hours with a heating rate of 2°C/min to obtain an intermediate precursor.
-
Place the intermediate precursor in a tube furnace and reduce it under a continuous flow of H₂/Ar gas.
-
Ramp the temperature from room temperature to 900°C at a heating rate of 5°C/min.
-
Hold the temperature at 900°C for 2 hours.
-
Allow the furnace to cool down to room temperature naturally to obtain this compound particles.
Anode Fabrication
Materials:
-
This compound (or other metal phosphide) active material
-
Conductive agent (e.g., Super P carbon black)
-
Binder (e.g., polyvinylidene fluoride (B91410) - PVDF)
-
Solvent (e.g., N-methyl-2-pyrrolidone - NMP)
-
Copper foil (current collector)
Procedure:
-
Mix the active material, conductive agent, and binder in a weight ratio of, for example, 80:10:10.
-
Add NMP to the mixture and stir until a homogeneous slurry is formed.
-
Coat the slurry onto a copper foil using a doctor blade.
-
Dry the coated foil in a vacuum oven at a specified temperature (e.g., 120°C) for several hours to remove the solvent.
-
Punch the dried electrode sheet into circular discs of a desired diameter (e.g., 12 mm) for coin cell assembly.
Electrochemical Characterization
Cell Assembly:
-
Assemble CR2032-type coin cells in an argon-filled glovebox.
-
Use the prepared metal phosphide electrode as the working electrode and a lithium metal foil as the counter and reference electrode.
-
Use a microporous polypropylene (B1209903) film as the separator.
-
Use a standard electrolyte, for example, 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 by volume).
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV s⁻¹) within a voltage window (e.g., 0.01-3.0 V vs. Li/Li⁺) to investigate the electrochemical reactions.
-
Galvanostatic Cycling: Charge and discharge the cells at various current densities to evaluate the specific capacity, coulombic efficiency, and cycling stability.
-
Rate Capability Test: Cycle the cells at progressively increasing current densities to assess their high-rate performance.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge to analyze the charge transfer resistance and ion diffusion kinetics.
Visualizations
Experimental Workflow
Caption: Experimental workflow for preparing and testing metal phosphide anodes.
Generalized Lithiation/Delithiation Mechanism
The lithiation of metal phosphides (MₓPᵧ) is generally believed to occur via a two-step process: a conversion reaction followed by an alloying reaction.
-
Conversion Reaction: The metal phosphide reacts with lithium ions to form lithium phosphide (Li₃P) and metallic nanoparticles (M). MₓPᵧ + (3y)Li⁺ + (3y)e⁻ → xM + yLi₃P
-
Alloying Reaction (for some metals): The newly formed metallic nanoparticles can further alloy with lithium. M + zLi⁺ + ze⁻ ↔ Li₂M
The delithiation process is the reverse of these reactions.
Caption: Generalized lithiation/delithiation mechanism for metal phosphide anodes.
References
- 1. Development of a high-performance anode for lithium ion batteries using novel ordered mesoporous tungsten oxide materials with high electrical conductivity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. A high-performance tin phosphide/carbon composite anode for lithium-ion batteries - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Ultrasmall this compound nanoparticles embedded in nitrogen-doped carbon as a highly active and stable hydrogen-evolution electrocatalyst - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Anode Materials for High-Power Lithium-Ion Batteries | Annual Reviews [annualreviews.org]
- 5. researchgate.net [researchgate.net]
- 6. Electrocatalytic hydrogen evolution using amorphous this compound nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for DFT Simulation of the Hydrogen Evolution Reaction (HER) Mechanism on a Tungsten Phosphide Surface
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for simulating the hydrogen evolution reaction (HER) mechanism on a tungsten phosphide (B1233454) (WP) surface using Density Functional Theory (DFT). The protocols are designed to be accessible to researchers with a foundational understanding of computational chemistry and materials science.
Introduction to Tungsten Phosphide as a HER Electrocatalyst
This compound (WP) has emerged as a promising and cost-effective electrocatalyst for the hydrogen evolution reaction (HER), a critical process for producing clean hydrogen fuel through water splitting.[1][2] As a non-noble metal-based catalyst, WP offers a viable alternative to expensive platinum-based catalysts. Understanding the HER mechanism at the atomic level is crucial for designing more efficient and stable WP-based electrocatalysts. DFT simulations provide a powerful tool to investigate the reaction pathways, identify active sites, and predict catalytic activity by calculating key descriptors such as the Gibbs free energy of hydrogen adsorption (ΔGH*).
The HER in acidic media proceeds through one of two primary mechanisms: the Volmer-Heyrovsky or the Volmer-Tafel mechanism. Both pathways begin with the Volmer step, which is the initial adsorption of a proton and an electron to form an adsorbed hydrogen atom (H*) on the catalyst surface. The subsequent steps involve the electrochemical desorption (Heyrovsky step) or the chemical recombination of two adsorbed hydrogen atoms (Tafel step) to produce hydrogen gas (H₂).
Data Presentation: Experimental and Theoretical HER Performance of this compound and Analogous Systems
The following tables summarize key experimental and theoretical data for this compound and related transition metal phosphide HER electrocatalysts. This data is essential for benchmarking and validating the results of DFT simulations.
| Catalyst | Electrolyte | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| Amorphous WP Nanoparticles | 0.5 M H₂SO₄ | 120 | - | [1][3] |
| WP Nanoparticles in N-doped Carbon | Acidic media | 102 | 58 | [2] |
| WP₂ Nanorods | Acidic media | 148 | 52 | [4] |
| WP₂ Submicroparticles | - | - | - | [5] |
| MoP₂ | - | - | - | [6] |
| Ni₂P | - | - | - | [7] |
| CoP | - | - | - | [8] |
Table 1: Experimental HER Performance of this compound and other Transition Metal Phosphides.
| System | Surface Facet | Active Site | Calculated ΔGH* (eV) | Reference |
| MoP₂ | (111) | - | Varies with H coverage | [6] |
| Ni₂P | (0001) | Ni₃P₂ termination | - | [7] |
| CoP | (111) | Co bridge and P top | Close to 0 | [8] |
Table 2: DFT-Calculated Gibbs Free Energy of Hydrogen Adsorption (ΔGH) for Transition Metal Phosphides.*
Experimental and Computational Protocols
Synthesis of this compound Nanocatalysts (Literature-Based Protocol)
This protocol is based on the synthesis of ultrasmall this compound nanoparticles embedded in a nitrogen-doped carbon matrix.[2]
Materials:
-
Tungsten(VI) chloride (WCl₆)
-
Dicyandiamide (C₂H₄N₄)
-
Ammonium (B1175870) phosphate (B84403) monobasic (NH₄H₂PO₄)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of WCl₆, dicyandiamide, and ammonium phosphate monobasic.
-
Lyophilize the solution to obtain a precursor powder.
-
Heat the precursor powder in a tube furnace under a nitrogen atmosphere at a high temperature (e.g., 800-1000 °C) for a specified duration.
-
After cooling to room temperature, the resulting black powder is the this compound catalyst.
DFT Simulation Protocol for HER on a this compound Surface
This protocol outlines the steps for performing a DFT simulation of the HER mechanism on a this compound surface using the Vienna Ab initio Simulation Package (VASP).
3.2.1. Crystal Structure and Surface Slab Model Construction
-
Crystal Structure: this compound commonly crystallizes in an orthorhombic structure with the Pnma space group.[9] Obtain the crystallographic information file (CIF) for orthorhombic WP.
-
Surface Selection: Based on studies of analogous transition metal phosphides, the (011) or (001) facets are often considered for catalytic activity. For this protocol, we will use the (011) surface.
-
Slab Model Creation:
-
Using a materials modeling software (e.g., VESTA, Materials Studio), cleave the bulk WP crystal along the (011) plane.
-
Create a supercell slab model with a sufficient number of atomic layers (e.g., 6-8 layers) to accurately represent the bulk properties in the center of the slab.
-
Add a vacuum layer of at least 15 Å in the z-direction to prevent interactions between periodic images of the slab.
-
Fix the bottom two layers of the slab to their bulk positions to simulate the bulk material, while allowing the top layers and any adsorbates to relax during the calculations.
-
3.2.2. VASP Input Files
Prepare the following four input files for your VASP calculations:
-
POSCAR: Contains the lattice vectors and atomic positions of the WP surface slab.
-
POTCAR: Contains the pseudopotentials for tungsten, phosphorus, and hydrogen.
-
KPOINTS: Defines the k-point mesh for sampling the Brillouin zone. A Monkhorst-Pack grid of appropriate density (e.g., 3x3x1) should be used for the surface slab.
-
INCAR: Specifies the computational parameters for the DFT calculation. Below are recommended settings for geometry optimization, static, and frequency calculations.
INCAR Parameters for Geometry Optimization:
INCAR Parameters for Static Calculation (after optimization):
INCAR Parameters for Vibrational Frequency Calculation (for ZPE):
3.2.3. Calculation of Gibbs Free Energy of Hydrogen Adsorption (ΔGH)*
The Gibbs free energy of hydrogen adsorption is a key descriptor of HER activity and is calculated using the following formula:
ΔGH* = ΔEH* + ΔZPE - TΔS
where:
-
ΔEH* is the differential hydrogen adsorption energy.
-
ΔZPE is the difference in zero-point energy between the adsorbed hydrogen and hydrogen in the gas phase.
-
TΔS is the difference in entropy.
Protocol for Calculating ΔGH:*
-
Calculate the total energy of the optimized WP(011) slab (Eslab).
-
Identify potential active sites for hydrogen adsorption on the WP(011) surface. These may include:
-
W-top site (directly above a tungsten atom)
-
P-top site (directly above a phosphorus atom)
-
W-W bridge site (between two tungsten atoms)
-
W-P bridge site (between a tungsten and a phosphorus atom)
-
-
For each active site, place a hydrogen atom and perform a geometry optimization to find the total energy of the slab with the adsorbed hydrogen (Eslab+H).
-
Calculate the total energy of a hydrogen molecule (H₂) in the gas phase (EH₂) in a large simulation box (e.g., 15x15x15 Å).
-
Calculate the differential hydrogen adsorption energy (ΔEH):* ΔEH* = Eslab+H - Eslab - (1/2)EH₂
-
Calculate the zero-point energy (ZPE) correction (ΔZPE):
-
Perform a vibrational frequency calculation for the adsorbed hydrogen atom on the slab to obtain ZPEH*.
-
Perform a vibrational frequency calculation for the H₂ molecule to obtain ZPEH₂.
-
ΔZPE = ZPEH* - (1/2)ZPEH₂
-
-
Calculate the entropy correction (TΔS):
-
The entropy of the adsorbed hydrogen atom (SH*) is approximately zero.
-
The entropy of a gas-phase H₂ molecule at standard conditions is well-documented. TΔS ≈ -(1/2)TSH₂.[10]
-
-
Calculate the final Gibbs free energy of hydrogen adsorption (ΔGH) for each active site.*
A ΔGH* value close to zero is considered optimal for HER activity. A very negative value indicates strong binding, which can hinder the Tafel or Heyrovsky step, while a very positive value suggests weak binding, making the initial Volmer step difficult.
Visualizations
Caption: The two primary pathways for the Hydrogen Evolution Reaction (HER).
Caption: Computational workflow for determining the HER activity of a WP surface.
Caption: Components of the Gibbs free energy of hydrogen adsorption (ΔGH*).
References
- 1. Electrocatalytic hydrogen evolution using amorphous this compound nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Ultrasmall this compound nanoparticles embedded in nitrogen-doped carbon as a highly active and stable hydrogen-evolution electrocatalyst - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reaction modelling of hydrogen evolution on nickel phosphide catalysts: density functional investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for Loading Tungsten Phosphide onto Carbon Supports
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of tungsten phosphide (B1233454) nanoparticles supported on carbon materials (WP/C). The protocols outlined below are based on established methodologies in the field and are intended to serve as a comprehensive guide for researchers.
Introduction
Tungsten phosphide (WP) has emerged as a promising material in various catalytic applications due to its unique electronic and chemical properties. When dispersed on high-surface-area carbon supports, the resulting WP/C composites exhibit enhanced performance and stability. This document details two primary methods for the preparation of WP/C catalysts: a Two-Step Hydrothermal Synthesis and an Incipient Wetness Impregnation method.
Data Summary
The choice of synthesis method significantly influences the physicochemical properties and catalytic performance of the final WP/C material. The following table summarizes key quantitative data from various studies, offering a comparative overview of different approaches.
| Synthesis Method | Carbon Support | Tungsten Precursor | Phosphorus Precursor | Loading (wt%) | Particle Size (nm) | BET Surface Area (m²/g) | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| Two-Step Hydrothermal | Carbon Cloth | Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) | Red Phosphorus | ~2.0 mg/cm² | Nanorod arrays | - | 130 | - | [1] |
| Citric Acid-Guided Two-Stage Aging | Ketjen Black (KB) | Ammonium (B1175870) Metatungstate ((NH₄)₆H₂W₁₂O₄₀) | Ammonium Dihydrogen Phosphate (B84403) (NH₄H₂PO₄) | - | < 5 | - | 111 | 58 | [2][3] |
| One-Step Facile Synthesis | N-doped Carbon | Tungsten (VI) Chloride (WCl₆) | Triphenylphosphine (PPh₃) | - | < 5 | - | 102 | 58 | [4][5] |
| Incipient Wetness Impregnation | Activated Carbon | Ammonium Metatungstate ((NH₄)₆H₂W₁₂O₄₀) | Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄) | 5 - 20 | 5 - 15 | 150 - 300 | 150 - 250 | 60 - 80 |
Experimental Protocols
Protocol 1: Two-Step Hydrothermal Synthesis of WP Nanorod Arrays on Carbon Cloth
This protocol is adapted from a method for directly growing this compound nanorod arrays on a carbon cloth support.[1]
Materials:
-
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)
-
Hydrochloric Acid (HCl, 3 M)
-
Oxalic Acid (H₂C₂O₄)
-
Ammonium Sulfate ((NH₄)₂SO₄)
-
Red Phosphorus
-
Carbon Cloth (CC)
-
Acetone
-
Ethanol
-
Deionized (DI) Water
-
Argon Gas (Ar)
Procedure:
Step 1: Hydrothermal Growth of WO₃ Nanorod Arrays on Carbon Cloth (WO₃/CC)
-
Dissolve 12.5 mmol of Na₂WO₄·2H₂O in 100 mL of DI water with vigorous stirring for 30 minutes.
-
Slowly add 3 M HCl to the solution until the pH reaches 1.2 to form a yellowish, transparent solution.
-
Add 35 mmol of H₂C₂O₄ to the mixture and dilute to 250 mL to form the H₂WO₄ precursor solution.
-
Transfer 40 mL of the H₂WO₄ precursor solution into a 50 mL Teflon-lined stainless-steel autoclave.
-
Add 2 g of (NH₄)₂SO₄ to the solution in the autoclave.
-
Place a piece of carbon cloth (e.g., 1 cm x 4 cm), previously cleaned by sonication in acetone, DI water, and ethanol, into the autoclave.
-
Seal the autoclave and maintain it at 180°C for 16 hours.
-
After cooling to room temperature, remove the carbon cloth, rinse it several times with DI water, and dry at 60°C in air.
-
Calcine the as-obtained sample in air at 450°C for 1 hour to obtain WO₃ nanorod arrays on carbon cloth (WO₃/CC).
Step 2: Phosphidation of WO₃/CC to WP/CC
-
Place the prepared WO₃/CC and red phosphorus in a two-zone tube furnace. The red phosphorus should be placed upstream of the WO₃/CC. Use a molar ratio of W:P of 1:5.
-
Heat the furnace to 800°C for 60 minutes under a static Argon atmosphere.
-
Allow the furnace to cool naturally to room temperature under an Argon atmosphere.
-
The final product is this compound nanorod arrays on carbon cloth (WP/CC).
Protocol 2: Incipient Wetness Impregnation of WP on Activated Carbon
This protocol provides a general procedure for loading this compound onto a porous activated carbon support.
Materials:
-
Ammonium Metatungstate ((NH₄)₆H₂W₁₂O₄₀)
-
Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄)
-
Activated Carbon (high surface area, e.g., >800 m²/g)
-
Deionized (DI) Water
-
Hydrogen Gas (H₂)
-
Nitrogen Gas (N₂)
Procedure:
-
Support Pre-treatment: Dry the activated carbon support in an oven at 110°C for at least 4 hours to remove adsorbed water.
-
Pore Volume Determination: Determine the pore volume of the activated carbon support using a suitable method (e.g., N₂ adsorption-desorption analysis or by measuring the amount of water it can absorb).
-
Preparation of Impregnation Solution:
-
Calculate the required amounts of ammonium metatungstate and diammonium hydrogen phosphate to achieve the desired tungsten loading (e.g., 10 wt%) and a W:P molar ratio of 1:2.
-
Dissolve the calculated amounts of the tungsten and phosphorus precursors in a volume of DI water equal to the pore volume of the activated carbon support determined in step 2.
-
-
Impregnation:
-
Add the impregnation solution dropwise to the dried activated carbon support while continuously mixing to ensure uniform distribution.
-
Continue mixing until the support material appears uniformly moist with no excess liquid.
-
-
Drying: Dry the impregnated support in an oven at 120°C for 12 hours.
-
Calcination and Reduction:
-
Place the dried material in a tube furnace.
-
Heat the sample under a flow of N₂ to 400°C at a ramp rate of 5°C/min and hold for 2 hours.
-
Switch the gas flow to H₂ and increase the temperature to 800°C at a ramp rate of 5°C/min.
-
Hold at 800°C for 3 hours to reduce the precursors to this compound.
-
Cool the sample to room temperature under a flow of N₂.
-
The resulting material is this compound supported on activated carbon (WP/AC).
-
Visualizations
Experimental Workflow Diagrams
Logical Relationship Diagram
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasmall this compound nanoparticles embedded in nitrogen-doped carbon as a highly active and stable hydrogen-evolution electrocatalyst - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Operando Raman Spectroscopy of Tungsten Phosphide During Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing operando Raman spectroscopy to study tungsten phosphide (B1233454) (WP) catalysts in real-time during catalytic reactions. This technique offers invaluable molecular-level insights into the catalyst's structural dynamics, the formation of active species, and reaction mechanisms under working conditions.
Introduction to Operando Raman Spectroscopy in Catalysis
Operando spectroscopy is a powerful methodology that involves characterizing a catalyst while it is actively participating in a chemical reaction.[1] This approach allows for the establishment of direct relationships between the catalyst's structure and its activity and selectivity.[1] Raman spectroscopy is particularly well-suited for in situ and operando studies of catalysts because it can provide detailed information about the vibrational and rotational modes of molecules, offering insights into the chemical structure and bonding within the catalyst and adsorbed species.[2][3][4]
Modern Raman instrumentation enables the study of catalysts under a wide range of reaction conditions, including high temperatures and pressures.[1][3] This capability is crucial for investigating industrial catalytic processes. For tungsten phosphide catalysts, which are gaining attention for applications such as the hydrogen evolution reaction (HER) and hydrotreating reactions, operando Raman spectroscopy can elucidate the nature of the active sites, identify reaction intermediates, and monitor changes in the catalyst structure during operation.[5][6][7][8][9][10]
Key Advantages:
-
Real-time Monitoring: Observe dynamic changes in the catalyst structure as they happen.
-
Structure-Activity Relationships: Directly correlate spectral features with catalytic performance.[1]
-
Identification of Intermediates: Detect transient species that are crucial to the reaction mechanism.
-
Non-destructive: Generally a non-invasive technique that does not alter the sample.
Challenges to Consider:
-
Fluorescence Interference: Background fluorescence can sometimes overwhelm the weaker Raman signal. Time-gated Raman spectroscopy can be employed to mitigate this issue.[11][12]
-
Blackbody Radiation: At high temperatures, thermal radiation from the sample can interfere with the Raman signal. Using higher frequency lasers (e.g., UV) and confocal optics can help reduce this effect.[2]
-
Sample-Related Issues: The inherent properties of the catalyst, such as its color and thermal conductivity, can affect the quality of the spectra.
Experimental Setup
A typical operando Raman spectroscopy setup for studying gas-solid or liquid-solid catalytic reactions involves a Raman spectrometer coupled with a specialized reactor cell.[1][13]
Components of the Setup:
-
Raman Spectrometer: A high-resolution spectrometer equipped with a sensitive detector (e.g., CCD).
-
Laser Source: A stable laser with an appropriate excitation wavelength (e.g., 532 nm, 785 nm). The choice of laser wavelength is critical to minimize fluorescence and maximize the Raman signal.
-
Reactor Cell (Operando Cell): This is the core of the setup. It is designed to function as a catalytic reactor while allowing for optical access for the Raman laser and collection optics. Key features of an operando cell include:
-
Optical Window: A quartz or sapphire window that is transparent to the laser wavelength and can withstand the reaction conditions.
-
Gas/Liquid Flow Control: Mass flow controllers for precise control of reactant and carrier gas flow rates.
-
Temperature and Pressure Control: A heating element and pressure transducer to maintain and monitor reaction conditions.
-
Catalyst Holder: A stage to hold the catalyst sample, which can sometimes be rotated to avoid sample damage from the laser.[13]
-
-
Online Product Analysis: The reactor outlet is typically connected to an analytical instrument, such as a gas chromatograph (GC) or a mass spectrometer (MS), to quantify the reaction products in real-time.[1]
Diagram of a Generic Operando Raman Spectroscopy Setup:
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. WP2: In situ Raman and supportive Raman studies | LMCat - Liquid Metal Catalysis [lmcat.eu]
- 3. New advances in using Raman spectroscopy for the characterization of catalysts and catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New advances in using Raman spectroscopy for the characterization of catalysts and catalytic reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasmall this compound nanoparticles embedded in nitrogen-doped carbon as a highly active and stable hydrogen-evolution electrocatalyst - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Electrocatalytic hydrogen evolution using amorphous this compound nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Structural Characterization of this compound (WP) Hydrotreating Catalysts by X-ray Absorption Spectroscopy and Nuc… [ouci.dntb.gov.ua]
- 10. researchwithnj.com [researchwithnj.com]
- 11. Operando time-gated Raman spectroscopy of solid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Operando time-gated Raman spectroscopy of solid catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Fabricating Tungsten Phosphide Thin Films by Chemical Vapor Deposition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tungsten phosphide (B1233454) (WP) has emerged as a material of significant interest, primarily for its excellent catalytic properties, particularly in the hydrogen evolution reaction (HER), which is crucial for green hydrogen production.[1] Its unique electronic structure and high stability make it a promising candidate for various applications in energy and catalysis. While direct chemical vapor deposition (CVD) of tungsten phosphide thin films is not a well-established method, a reliable two-step fabrication process involving the initial deposition of a tungsten-containing precursor film followed by a phosphidation treatment is widely adopted.[2]
This document provides detailed application notes and experimental protocols for the fabrication of this compound thin films using a CVD-based approach. The protocols are designed to be adaptable for researchers in various fields, including materials science and catalysis. The relevance for drug development professionals lies in the potential use of these films in catalytic processes for the synthesis of pharmaceutical intermediates and as novel materials for biosensing applications.
Data Presentation
Table 1: Precursor Materials for Tungsten Film Deposition
| Precursor | Chemical Formula | Physical State at STP | Key Characteristics |
| Tungsten Hexafluoride | WF₆ | Gas | Highly volatile, common precursor for tungsten CVD. Requires a reducing agent (e.g., H₂ or SiH₄). |
| Tungsten Hexacarbonyl | W(CO)₆ | Solid | Less corrosive than WF₆, allows for lower deposition temperatures. Can introduce carbon impurities. |
| Tungsten Hexachloride | WCl₆ | Solid | Another halide precursor option. |
| Organometallic Precursors | e.g., (tBuCH₂)₃W≡CtBu | Solid/Liquid | Offers a wider range of chemical properties and potentially lower decomposition temperatures.[3] |
Table 2: Typical Parameters for Initial Tungsten Film Deposition (via CVD)
| Parameter | Tungsten Hexafluoride (WF₆) + H₂ | Tungsten Hexacarbonyl (W(CO)₆) |
| Substrate Temperature | 300 - 450 °C | 200 - 350 °C[4] |
| Pressure | 0.1 - 1 Torr | 0.2 - 0.5 Torr[4] |
| WF₆ Flow Rate | 5 - 50 sccm | - |
| H₂ Flow Rate | 50 - 500 sccm | - |
| W(CO)₆ Vaporizer Temp. | - | 60 - 80 °C |
| Carrier Gas (e.g., Ar) | 100 - 1000 sccm | 50 - 200 sccm |
Table 3: Parameters for Phosphidation of Tungsten/Tungsten Oxide Films
| Parameter | Value Range | Notes |
| Phosphorus Precursor | Phosphine (B1218219) (PH₃) gas | Highly effective but extremely toxic. Requires stringent safety protocols. |
| Sodium Hypophosphite (NaH₂PO₂) | Safer solid-state precursor. Placed upstream of the substrate and heated to generate PH₃ in-situ. | |
| Substrate Temperature | 400 - 700 °C | The temperature required for the reaction between the tungsten film and phosphorus vapor. |
| Pressure | 1 - 10 Torr | Low pressure is typically used to facilitate vapor transport. |
| Phosphine Flow Rate | 10 - 100 sccm | Diluted in an inert gas like Argon. |
| Reaction Time | 30 - 120 minutes | Duration of the phosphidation process. |
| Carrier Gas (Ar) | 100 - 500 sccm | Used to transport the phosphorus precursor vapor to the substrate. |
Table 4: Characterization of this compound Thin Films
| Property | Typical Values/Observations | Characterization Technique |
| Crystalline Phase | Orthorhombic (WP)[1] | X-ray Diffraction (XRD) |
| Composition | Stoichiometric or non-stoichiometric WPₓ | X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDS) |
| Morphology | Conformal thin film, can be nanostructured depending on the initial tungsten film.[2] | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) |
| Electrocatalytic Activity (HER) | Onset overpotential: ~50-150 mV, Tafel slope: ~50-70 mV/dec.[5] | Linear Sweep Voltammetry (LSV) in an electrochemical setup. |
| W-P bond distance | Approximately 0.246 nm.[6] | Extended X-ray Absorption Fine Structure (EXAFS) |
Experimental Protocols
Protocol 1: Fabrication of this compound Thin Film via a Two-Step CVD and Phosphidation Process
This protocol describes the formation of a this compound thin film by first depositing a tungsten oxide film using CVD, followed by a phosphidation step.
Part A: Deposition of Tungsten Oxide (WO₃) Thin Film by CVD
-
Substrate Preparation:
-
Clean the desired substrate (e.g., silicon wafer, carbon cloth, or FTO glass) by sonicating in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
-
CVD System Setup:
-
Place the cleaned substrate into the CVD reaction chamber.
-
Use tungsten hexacarbonyl (W(CO)₆) as the precursor. Heat the precursor bubbler to 70°C to generate sufficient vapor pressure.
-
Set the carrier gas (Argon) flow rate through the bubbler to 100 sccm.
-
Introduce an oxygen flow of 20 sccm into the chamber as a reactant gas.
-
Heat the substrate to the desired deposition temperature, typically between 300°C and 400°C.
-
Maintain the chamber pressure at approximately 1 Torr.
-
-
Deposition:
-
Allow the deposition to proceed for 30-60 minutes, depending on the desired film thickness.
-
After deposition, cool down the chamber to room temperature under an inert gas flow.
-
Part B: Phosphidation of the Tungsten Oxide Thin Film
-
System Preparation:
-
The tungsten oxide-coated substrate is kept in the same or a different tube furnace.
-
Place sodium hypophosphite (NaH₂PO₂) in a crucible upstream of the substrate.
-
-
Phosphidation Process:
-
Heat the sodium hypophosphite to 300-400°C to generate phosphine (PH₃) gas.
-
Simultaneously, heat the substrate to the phosphidation temperature, typically between 500°C and 600°C.
-
Maintain a constant flow of Argon (e.g., 200 sccm) to carry the phosphine vapor over the substrate.
-
Hold the temperature for 1-2 hours to ensure complete conversion of the tungsten oxide to this compound.
-
After the reaction, cool the furnace to room temperature under an inert atmosphere.
-
Safety Note: Phosphine gas is extremely toxic and pyrophoric. All phosphidation experiments must be conducted in a well-ventilated fume hood with appropriate safety measures and gas scrubbing systems in place.
Visualizations
Caption: Workflow for the two-step fabrication of this compound thin films.
Caption: Relationship between process parameters and resulting film properties.
References
- 1. This compound | High-Purity Research Chemical [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A two-step low pressure chemical vapour deposition process for the production of tungsten metal thin films - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. gelest.com [gelest.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of Tungsten Phosphide Surfaces for Enhanced Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tungsten phosphide (B1233454) (WP) has emerged as a promising non-precious metal catalyst for a variety of chemical transformations, most notably in electrocatalysis for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), as well as in hydrotreating processes.[1] Its high catalytic activity, stability in harsh acidic and alkaline environments, and earth-abundance make it a compelling alternative to noble metal catalysts like platinum.[2] The catalytic performance of tungsten phosphide can be significantly enhanced through strategic surface functionalization. These modifications can tune the electronic structure, increase the number of active sites, and improve charge transfer kinetics.[3][4]
This document provides detailed application notes and experimental protocols for the functionalization of this compound surfaces to achieve enhanced catalytic performance. The information is targeted towards researchers and scientists in materials science, catalysis, and renewable energy. While direct applications in drug development are not the primary focus of current research, the fundamental principles of catalyst design and surface modification may be of interest to professionals in process chemistry and catalytic synthesis within the pharmaceutical industry.
Functionalization Strategies and Performance Data
Several strategies have been successfully employed to functionalize this compound surfaces. The choice of method depends on the target application and the desired catalytic properties. Key strategies include doping with transition metals, forming composites with carbonaceous materials, creating heterostructures, and surface modification with non-metallic elements.
Data Presentation: Enhanced Catalytic Performance
The following tables summarize the quantitative data on the enhanced catalytic performance of functionalized this compound for the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER).
Table 1: Performance of Functionalized this compound Catalysts for Hydrogen Evolution Reaction (HER)
| Catalyst | Functionalization Strategy | Electrolyte | Overpotential at 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Stability | Reference |
| Ru/WP₂ | Ruthenium Modification | 0.5 M H₂SO₄ | 34 | 40 | - | [5][6] |
| Co-doped WP/KB | Cobalt Doping | - | 111 | 58 | 60 hours | [7] |
| WP NPs@NC | N-doped Carbon Composite | 0.5 M H₂SO₄ | 102 | 58 | 4 days | [8] |
| WP submicroparticles | Morphology Control | - | 161 | 57 | - | [9] |
| Amorphous WP NPs | Amorphous Phase | 0.5 M H₂SO₄ | 120 | - | - | [10] |
| WP NAs/CC | Growth on Carbon Cloth | - | 130 | - | 70 hours | [11] |
| Co₀.₉W₁.₁P₂/C | Tungsten Doping | Acidic | 35 | - | - | [4][12] |
| Co₀.₉W₁.₁P₂/C | Tungsten Doping | Alkaline | 54 | - | - | [4][12] |
| W-NiCoP/NF | Tungsten Doping | - | 29.6 | 38 | - | [13] |
Table 2: Performance of Functionalized this compound Catalysts for Oxygen Evolution Reaction (OER)
| Catalyst | Functionalization Strategy | Electrolyte | Overpotential at 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Stability | Reference |
| W₀.₁–FeCoP₂/C | Tungsten Doping | 1 M KOH | 264 | 48.5 | 30 hours (93.7% retention) | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and characterization of functionalized this compound catalysts.
Protocol 1: Synthesis of Cobalt-Doped this compound (Co-WP) Nanoparticles on Carbon Support
This protocol is based on a citric acid-guided two-stage aging method to prepare highly dispersed Co-doped WP nanoparticles.[7]
Materials:
-
Ammonium (B1175870) metatungstate ((NH₄)₆H₂W₁₂O₄₀·xH₂O)
-
Cobalt nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
Diammonium hydrogen phosphate (B84403) ((NH₄)₂HPO₄)
-
Citric acid
-
Ketjenblack (KB) carbon support
-
Deionized water
Procedure:
-
Preparation of Precursor Solution:
-
Dissolve ammonium metatungstate and cobalt nitrate hexahydrate in deionized water.
-
Add citric acid to the solution and stir until fully dissolved. The citric acid acts as a chelating agent to ensure a homogeneous distribution of metal ions.
-
Add the Ketjenblack carbon support to the solution and sonicate for 30 minutes to ensure good dispersion.
-
-
Two-Stage Aging:
-
First Stage: Heat the solution at 80°C for 12 hours with continuous stirring.
-
Second Stage: Cool the solution to room temperature and then age for another 12 hours without stirring.
-
-
Drying and Phosphidation:
-
Dry the resulting solid at 80°C overnight to obtain the precursor powder.
-
Place the precursor powder in a tube furnace.
-
Heat the precursor under a flow of argon to 650°C.
-
Introduce a mixed gas of 10% PH₃ in Ar and hold at 650°C for 2 hours for phosphidation.
-
Cool the furnace to room temperature under an argon atmosphere.
-
The resulting black powder is the Co-doped WP nanoparticle catalyst supported on carbon.
-
Protocol 2: Fabrication of this compound Nanorod Arrays on Carbon Cloth (WP NAs/CC)
This protocol describes a two-step method involving hydrothermal synthesis of a WO₃ precursor followed by phosphidation.[11]
Materials:
-
Tungsten hexachloride (WCl₆)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Carbon cloth (CC)
-
Sodium hypophosphite (NaH₂PO₂)
Procedure:
-
Hydrothermal Synthesis of WO₃ Nanorod Arrays:
-
Clean the carbon cloth by sonicating in acetone, ethanol, and deionized water.
-
Prepare a precursor solution by dissolving WCl₆ in ethanol, followed by the addition of HCl.
-
Place the cleaned carbon cloth into a Teflon-lined stainless-steel autoclave.
-
Pour the precursor solution into the autoclave.
-
Seal the autoclave and heat it at 180°C for 12 hours.
-
After cooling, wash the carbon cloth with deionized water and ethanol and dry it at 60°C. This yields WO₃ nanorod arrays on carbon cloth (WO₃ NAs/CC).
-
-
Phosphidation:
-
Place the WO₃ NAs/CC and sodium hypophosphite in a two-zone tube furnace, with the NaH₂PO₂ at the upstream end.
-
Heat the NaH₂PO₂ zone to 300°C and the WO₃ NAs/CC zone to 600°C under an argon flow.
-
Maintain these temperatures for 2 hours to allow for the phosphidation of the WO₃ nanorods.
-
Cool the furnace to room temperature under argon. The final product is WP nanorod arrays on carbon cloth.
-
Protocol 3: Electrochemical Characterization of HER/OER Performance
This protocol outlines the standard three-electrode setup for evaluating the electrocatalytic activity.
Materials and Equipment:
-
Working electrode: Functionalized WP catalyst loaded onto a glassy carbon electrode, carbon paper, or used directly as the fabricated electrode (e.g., WP NAs/CC).
-
Counter electrode: Graphite rod or platinum wire.
-
Reference electrode: Saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode.
-
Electrolyte: 0.5 M H₂SO₄ (for acidic HER), 1.0 M KOH (for alkaline HER/OER).
-
Potentiostat/Galvanostat.
Procedure:
-
Working Electrode Preparation (for powder catalysts):
-
Disperse a known amount of the catalyst powder in a solution of deionized water, ethanol, and Nafion® solution (e.g., 5 wt%).
-
Sonicate the mixture to form a homogeneous ink.
-
Drop-cast a specific volume of the ink onto the surface of a glassy carbon electrode and let it dry.
-
-
Electrochemical Measurements:
-
Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode in the chosen electrolyte.
-
Purge the electrolyte with high-purity N₂ or Ar for at least 30 minutes before measurements to remove dissolved oxygen.
-
Linear Sweep Voltammetry (LSV): Record the polarization curve at a slow scan rate (e.g., 5 mV s⁻¹) to determine the overpotential required to achieve a certain current density (e.g., 10 mA cm⁻²).
-
Tafel Plot: The Tafel slope is derived from the linear region of the plot of overpotential (η) versus the logarithm of the current density (log |j|).
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to analyze the charge transfer resistance.
-
Chronoamperometry or Chronopotentiometry: Conduct long-term tests at a constant potential or current density to evaluate the stability of the catalyst.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the functionalization of this compound for enhanced catalysis.
Signaling Pathways and Mechanisms
Caption: Reaction pathways for the Hydrogen Evolution Reaction (HER) on a catalyst surface.
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Basics, developments, and strategies of transition metal phosphides toward electrocatalytic water splitting: beyond noble metal catalysts - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. fm23.scg.ch [fm23.scg.ch]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Hydrogen Evolution Performance of Tungsten Diphosphide on Carbon Fiber through Ruthenium Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ultrasmall this compound nanoparticles embedded in nitrogen-doped carbon as a highly active and stable hydrogen-evolution electrocatalyst - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electrocatalytic hydrogen evolution using amorphous this compound nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cobalt this compound with tunable W-doping as highly efficient electrocatalysts for hydrogen evolution reaction - Beijing Institute of Technology [pure.bit.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. Tungsten doped FeCoP 2 nanoparticles embedded into carbon for highly efficient oxygen evolution reaction - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02326A [pubs.rsc.org]
Troubleshooting & Optimization
preventing agglomeration of tungsten phosphide nanoparticles during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tungsten phosphide (B1233454) (WP) nanoparticles, with a specific focus on preventing agglomeration.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My tungsten phosphide nanoparticles are severely agglomerated immediately after synthesis. What are the likely causes and how can I fix this?
A: Agglomeration, the process where nanoparticles clump together to form larger clusters, is a common issue driven by the high surface energy of nanoparticles. Immediate and severe agglomeration during WP nanoparticle synthesis can be attributed to several factors related to reaction conditions and components.
Potential Causes and Solutions:
-
Inadequate Capping Agent/Surfactant: Capping agents are crucial for stabilizing nanoparticles and preventing their overgrowth and aggregation.[1][2]
-
Troubleshooting:
-
Optimize Concentration: The concentration of the capping agent is critical. Experiment with different concentrations to find the optimal balance.
-
Select an Appropriate Agent: The choice of capping agent is vital. Common stabilizers in nanoparticle synthesis include polymers like polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycol (PEG), and surfactants such as oleic acid.[1][3] The effectiveness of a capping agent depends on its ability to adsorb to the nanoparticle surface and provide either electrostatic or steric repulsion.[4]
-
Consider a Combination: In some cases, a combination of different capping agents can provide enhanced stability.
-
-
-
High Reaction Temperature: High temperatures, often exceeding 600°C, are a known cause of agglomeration in this compound synthesis.[5][6]
-
Troubleshooting:
-
Lower Synthesis Temperature: If the synthesis method allows, explore lower reaction temperatures. A versatile, low-temperature solution synthesis route has been developed for alloyed nickel phosphide nanoparticles, which may offer insights.[7]
-
Optimize Heating Rate and Duration: A rapid heating rate or prolonged reaction time at high temperatures can promote particle growth and fusion. A slower, more controlled heating process, followed by a gradual cooling phase, can be beneficial. For instance, one method involves heating to 320°C for 2 hours and then allowing it to cool slowly.[8]
-
-
-
Inadequate Stirring: Non-uniform mixing can lead to localized areas of high precursor concentration, promoting rapid particle growth and subsequent agglomeration.
-
Troubleshooting:
-
Ensure Vigorous and Consistent Stirring: Use a mechanical stirrer to maintain a homogeneous reaction mixture throughout the synthesis process.
-
-
-
Suboptimal Precursor Concentration: High concentrations of tungsten and phosphorus precursors can lead to a very high nucleation rate, resulting in a large number of small particles that are prone to aggregation.
-
Troubleshooting:
-
Adjust Precursor Ratios and Concentrations: Experiment with different precursor concentrations and molar ratios to control the nucleation and growth kinetics of the nanoparticles.
-
-
Q2: My WP nanoparticles look well-dispersed initially but aggregate over time during storage or after purification. What's happening and how can I improve their long-term stability?
A: Delayed agglomeration is often due to the gradual loss of stabilizing agents from the nanoparticle surface or changes in the surrounding solvent environment.
Potential Causes and Solutions:
-
Removal of Capping Agent During Washing: The purification process, especially centrifugation and washing steps, can strip the protective capping agent layer from the nanoparticles.
-
Troubleshooting:
-
Gentle Washing Procedures: Use lower centrifugation speeds or alternative purification methods like dialysis that are less harsh.
-
Resuspension in a Stabilizer-Containing Solvent: After washing, redisperse the nanoparticles in a solvent that contains a low concentration of the capping agent to maintain surface coverage.
-
-
-
Inappropriate Storage Solvent: The stability of a nanoparticle dispersion is highly dependent on the solvent.
-
Troubleshooting:
-
Choose a Compatible Solvent: Ensure the storage solvent is compatible with the capping agent and provides good dispersibility. For instance, nanoparticles synthesized with trioctylphosphine (B1581425) are often stored in nonpolar solvents like hexanes.[8]
-
Control pH and Ionic Strength: For aqueous dispersions, maintain a pH that is far from the isoelectric point of the nanoparticles to ensure sufficient electrostatic repulsion.[9] Keep the ionic strength of the medium low, as high salt concentrations can screen surface charges and lead to aggregation.[9]
-
-
-
Use of Carbon Supports: Embedding the WP nanoparticles within a carbon matrix can physically prevent their agglomeration and enhance stability.[10][11]
Q3: Can I redisperse agglomerated this compound nanoparticles?
A: Yes, it is often possible to redisperse "soft agglomerates" which are held together by weaker van der Waals forces.[13] However, "hard agglomerates," formed through stronger chemical bonds, are much more difficult to break apart.[13]
Redisperson Techniques:
-
Sonication: Using an ultrasonic bath or a probe sonicator is a common method to break up soft agglomerates.[4][9] The high-frequency sound waves create cavitation bubbles that, upon collapsing, generate localized energy to disperse the particles.
-
Vortexing or Stirring: For loosely bound agglomerates, simple vortexing or mechanical stirring can be effective.[9]
-
Addition of Dispersants: Adding a suitable dispersant or capping agent to the suspension before sonication can help to stabilize the nanoparticles once they are redispersed and prevent them from re-aggregating.[13]
It is crucial to characterize the nanoparticles after any redispersion attempt using techniques like Dynamic Light Scattering (DLS) to confirm that the agglomerates have been successfully broken down and to assess the new particle size distribution.[9]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Synthesis Context | Source |
| Reaction Temperature | 320 °C | Synthesis of amorphous WP nanoparticles | [8] |
| > 600 °C | High-temperature preparation leading to agglomeration | [5][6] | |
| Reaction Time | 2 hours | Synthesis of amorphous WP nanoparticles at 320 °C | [8] |
| Precursor (W(CO)₆) | 352 mg (1 mmol) | Synthesis of amorphous WP nanoparticles | [8] |
| Solvent (Squalane) | 7.0 mL | Synthesis of amorphous WP nanoparticles | [8] |
| Capping Agent (Trioctylphosphine) | 3.0 mL | Synthesis of amorphous WP nanoparticles | [8] |
Experimental Protocols
Synthesis of Amorphous this compound Nanoparticles [8]
Caution: This reaction is potentially flammable and corrosive due to the possible liberation of pyrophoric phosphorus. It must be conducted under strictly air-free conditions by trained personnel.
-
Setup: In a 50 mL three-necked, round-bottom flask equipped with a reflux condenser, thermometer, and rubber septum, combine 7.0 mL of squalane (B1681988) and 3.0 mL of trioctylphosphine.
-
Degassing: Heat the mixture to 120°C under vacuum with moderate stirring to remove any residual water.
-
Inert Atmosphere: Place the reaction under an Argon (Ar) atmosphere.
-
Precursor Addition: Add 352 mg (1 mmol) of tungsten hexacarbonyl (W(CO)₆) to the mixture.
-
Reaction: Heat the reaction mixture to 320°C and maintain this temperature for 2 hours. The solution will begin to darken around 270°C and turn black by 320°C.
-
Cooling: After 2 hours, turn off the heating mantle and allow the reaction to cool slowly to 200°C. Then, remove the heating mantle to allow for more rapid cooling to room temperature.
-
Purification & Storage: The resulting nanoparticles can be purified by precipitation with a non-solvent and centrifugation, followed by redispersion in a suitable solvent like hexanes for storage.
Visualizations
Caption: Workflow for the synthesis of amorphous this compound nanoparticles.
Caption: Troubleshooting guide for WP nanoparticle agglomeration.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Collection - Synthesis of Co-Doped this compound Nanoparticles Supported on Carbon Supports as High-Efficiency HER Catalysts - ACS Sustainable Chemistry & Engineering - Figshare [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Ultrasmall this compound nanoparticles embedded in nitrogen-doped carbon as a highly active and stable hydrogen-evolution electrocatalyst - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. Tungsten doped FeCoP2 nanoparticles embedded into carbon for highly efficient oxygen evolution reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
Technical Support Center: Enhancing the Stability of Tungsten Phosphide in Acidic Electrolytes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments involving tungsten phosphide (B1233454) (WP) in acidic electrolytes. The focus is on improving the material's stability for applications such as the hydrogen evolution reaction (HER).
Troubleshooting Guide
This guide addresses common issues observed during the use of tungsten phosphide catalysts in acidic environments.
| Problem/Observation | Potential Cause | Suggested Solution |
| Gradual decrease in catalytic activity (current density) over time. | Surface Oxidation and Dissolution: The primary degradation pathway for this compound in acidic media is the oxidation of the surface. This forms a passivating layer of tungsten oxide (WOₓ) and phosphates, which can then dissolve into the electrolyte, leading to a loss of active sites.[1] | 1. Carbon Encapsulation: Synthesize this compound nanoparticles encapsulated within a protective carbon shell. This physically shields the catalyst from the acidic electrolyte. 2. Doping: Introduce a dopant such as cobalt into the this compound lattice. This can enhance the intrinsic stability of the material. 3. Operate at lower potentials: If experimentally feasible, operating at less positive potentials can reduce the driving force for oxidation. |
| Sudden and significant drop in performance. | Delamination of the Catalyst Layer: Poor adhesion of the catalyst ink to the substrate can lead to the physical detachment of the catalyst material from the electrode surface. | 1. Optimize Ink Composition: Ensure proper dispersion of the catalyst in the ink solution. The use of a suitable binder (e.g., Nafion) and optimization of the catalyst-to-binder ratio is critical. 2. Substrate Pre-treatment: Properly clean and pre-treat the electrode substrate to improve the adhesion of the catalyst layer. |
| Inconsistent or non-reproducible results between experiments. | Variability in Catalyst Synthesis: Incomplete or non-uniform phosphidation of the tungsten precursor can result in a mixed-phase material with inconsistent properties. | 1. Control Synthesis Parameters: Strictly control the temperature, time, and atmosphere during the phosphidation process. 2. Characterize the Material: Use techniques like X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) to confirm the phase purity and surface composition of the synthesized this compound. |
| High overpotential at the beginning of the experiment. | Surface Contamination or Incomplete Activation: The catalyst surface may have impurities from the synthesis process or may not be fully activated. | 1. Electrochemical Activation: Perform cyclic voltammetry (CV) sweeps in the acidic electrolyte to clean and activate the catalyst surface before starting the stability test. 2. Purity of Reagents: Ensure high purity of all chemicals and water used in the synthesis and electrochemical testing. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the instability of this compound in acidic electrolytes?
A1: The primary cause of instability is the oxidation of the this compound surface in the presence of an acidic electrolyte and an applied potential. This leads to the formation of tungsten oxides (like WO₃) and phosphate (B84403) species. These oxidized layers can be less conductive and catalytically active, and they may eventually dissolve in the acid, leading to a loss of material and a decrease in performance.[1]
Q2: How can I improve the stability of my this compound catalyst?
A2: Several strategies can be employed to enhance stability:
-
Carbon Encapsulation: Creating a core-shell structure where this compound nanoparticles are encapsulated within a protective layer of carbon (often nitrogen-doped for better conductivity and interaction) is a highly effective method.[2] This physically isolates the catalyst from the corrosive electrolyte.
-
Doping: Introducing other transition metals (e.g., cobalt) into the this compound crystal lattice can improve its intrinsic chemical stability and electronic properties.
-
Nanostructuring: Synthesizing this compound as nanorods or other high-aspect-ratio nanostructures grown directly on a conductive substrate (like carbon cloth) can improve adhesion and electrical contact, which can contribute to better operational stability.[3][4]
Q3: What are the signs of catalyst degradation?
A3: Degradation can be observed through several electrochemical indicators:
-
A gradual decrease in the current density at a constant potential during chronoamperometry.
-
An increase in the overpotential required to achieve a specific current density in linear sweep voltammetry (LSV) curves recorded before and after stability testing.
-
Changes in the Tafel slope, which can indicate a change in the reaction mechanism or the nature of the active sites.
Q4: Can I regenerate a degraded this compound catalyst?
A4: In most cases, the degradation through oxidation and dissolution is irreversible. Once the active material is lost or converted to a stable oxide, it is difficult to restore its original catalytic activity. Therefore, focusing on preventative strategies to enhance stability from the outset is crucial.
Quantitative Data Summary
The following table summarizes the electrochemical performance and stability of different this compound-based catalysts in 0.5 M H₂SO₄, providing a comparative overview of various stabilization strategies.
| Catalyst | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability Test Conditions | Performance after Stability Test | Reference |
| Amorphous WP Nanoparticles | ~120 | 54 | 18 hours at 10 mA/cm² | Not specified | [5] |
| WP Submicroparticles | 161 | 57 | Not specified | Maintained catalytic activity | [6] |
| WP Nanorod Arrays on Carbon Cloth | 130 | Not specified | 70 hours | Catalytic activity maintained | [4] |
| Co-doped WP on Carbon | 111 | 58 | 60 hours | No significant attenuation | |
| WP Nanoparticles in N-doped Carbon | 102 | 58 | 4 days | Superior durability | [2] |
Experimental Protocols
Protocol 1: Synthesis of Carbon-Encapsulated this compound Nanoparticles
This protocol is adapted from a one-step facile synthesis method.[2]
Materials:
-
Tungsten hexachloride (WCl₆)
-
Triphenylphosphine (TPP)
-
Dopamine (B1211576) hydrochloride
-
Tris(hydroxymethyl)aminomethane (Tris buffer)
-
Ethanol
-
Deionized water
-
Argon gas
Procedure:
-
Prepare a Tris buffer solution by dissolving Tris(hydroxymethyl)aminomethane in deionized water.
-
In a typical synthesis, dissolve dopamine hydrochloride in the Tris buffer solution.
-
Separately, dissolve WCl₆ and TPP in ethanol.
-
Add the WCl₆/TPP solution to the dopamine solution under vigorous stirring.
-
Continue stirring for 24 hours to allow for the polymerization of dopamine around the tungsten and phosphorus precursors.
-
Collect the resulting solid product by centrifugation and wash it several times with deionized water and ethanol.
-
Dry the product in a vacuum oven at 60°C.
-
Place the dried powder in a tube furnace and heat it to 800°C under an argon atmosphere for 2 hours with a heating rate of 5°C/min.
-
After cooling to room temperature under argon, the resulting black powder is the carbon-encapsulated this compound nanoparticles.
Protocol 2: Accelerated Durability Testing in Acidic Electrolyte
This protocol outlines a standard procedure for evaluating the stability of HER catalysts.
Materials and Equipment:
-
Three-electrode electrochemical cell
-
Potentiostat/Galvanostat
-
Working electrode (e.g., glassy carbon or carbon paper coated with the WP catalyst)
-
Counter electrode (e.g., graphite (B72142) rod or platinum mesh)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
0.5 M H₂SO₄ electrolyte
-
High-purity hydrogen and nitrogen gas
Procedure:
-
Electrolyte Preparation: Prepare a 0.5 M H₂SO₄ solution using high-purity sulfuric acid and deionized water.
-
Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes. Ensure the reference electrode is placed close to the working electrode.
-
Electrolyte Purging: Purge the electrolyte with high-purity nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Maintain a gas blanket over the electrolyte throughout the experiment.
-
Initial Characterization:
-
Perform several cyclic voltammetry (CV) scans to clean and activate the catalyst surface.
-
Record an initial linear sweep voltammetry (LSV) curve at a slow scan rate (e.g., 2 mV/s) to determine the initial HER activity (overpotential vs. current density).
-
-
Accelerated Durability Test (ADT):
-
Method A: Chronopotentiometry: Apply a constant current density (e.g., 10 mA/cm²) and record the potential over a prolonged period (e.g., 10-100 hours). An increase in the required potential indicates degradation.
-
Method B: Potential Cycling: Cycle the potential in a specific range (e.g., between 0 V and -0.3 V vs. RHE) for a large number of cycles (e.g., 1000-5000 cycles).
-
-
Final Characterization: After the ADT, record a final LSV curve under the same conditions as the initial one to quantify the performance loss.
-
Data Analysis: Compare the initial and final LSV curves. Plot the change in potential over time (for chronopotentiometry) or the change in current density at a specific potential over cycles (for potential cycling).
Visualizations
Caption: Degradation pathway of unprotected this compound in acidic electrolyte.
Caption: Mechanisms of this compound stabilization strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrasmall this compound nanoparticles embedded in nitrogen-doped carbon as a highly active and stable hydrogen-evolution electrocatalyst - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrocatalytic hydrogen evolution using amorphous this compound nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
troubleshooting low yield in tungsten phosphide hydrothermal synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges, particularly low yield, during the hydrothermal synthesis of tungsten phosphide (B1233454) (WP).
Frequently Asked Questions (FAQs)
Q1: What are the typical precursors for hydrothermal synthesis of tungsten phosphide?
Commonly used precursors include a tungsten source and a phosphorus source.
-
Tungsten Source: These can be tungsten salts such as tungsten chlorides, sulfates, nitrates, or polyoxometalates like ammonium (B1175870) metatungstate (AMT) and ammonium paratungstate (APT).[1][2] Elemental tungsten powder can also be used.[2]
-
Phosphorus Source: Non-toxic and stable red phosphorus is a frequently used phosphorus source.[2] Other sources like white phosphorus are less common due to safety concerns.
Q2: What are the general reaction conditions for this synthesis?
The hydrothermal synthesis of metal phosphides is typically carried out in a sealed reaction vessel (autoclave). A patent for a general phosphide synthesis suggests a temperature range of 100–300°C and a reaction time between 2 and 72 hours.[2] The optimal conditions will vary depending on the specific precursors and desired product characteristics.
Q3: What are potential byproducts or impurities in the synthesis?
Incomplete reactions can lead to the presence of unreacted precursors. Additionally, the formation of tungsten oxides or different this compound phases (e.g., WP₂, WP₄) can occur if the reaction conditions are not optimized.[3] The formation of various tungsten oxide polymorphs is known to be influenced by precursor choice and pH, which can be an intermediate step or a final byproduct if the phosphidation is incomplete.[1]
Troubleshooting Guide: Low Yield
Low yield of the desired this compound phase is a common issue. The following sections address specific causes and provide actionable solutions.
Q4: My yield is very low. What are the most common causes?
Low product yield can typically be traced back to several key experimental parameters. Incomplete reaction is a primary cause, which can result from non-optimal temperature, insufficient reaction time, incorrect precursor ratios, or an unfavorable pH environment.
The following diagram illustrates a general workflow for troubleshooting low yield.
Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.
Q5: How does the precursor molar ratio (P/W) affect the synthesis?
The molar ratio of the phosphorus source to the tungsten source is a critical factor that can determine the stoichiometry of the final product and the completeness of the reaction. An insufficient amount of the phosphorus source can lead to incomplete phosphidation, resulting in a mixture of tungsten oxides and phosphides, or tungsten-rich phosphide phases, thus lowering the yield of the desired WP phase.
While specific quantitative data for this compound yield is scarce in the literature, studies on analogous systems like nickel phosphide (Ni₂P) demonstrate this principle. An increased P/Ni ratio was found to favor the formation of the Ni₂P phase over the nickel-rich Ni₁₂P₅ phase.[4]
Table 1: Illustrative Effect of Precursor Ratio on Nickel Phosphide Phase Formation (200°C, 10h)
| Group | P/Ni Molar Ratio | Initial pH | Final Product Phase(s) | Reference |
| E | 15/1 | 13.0 | Ni₂P + Ni₁₂P₅ | [4] |
| F | 20/1 | 13.0 | Ni₂P + trace Ni₁₂P₅ | [4] |
| G | 25/1 | 13.0 | Pure Ni₂P | [4] |
| H | 30/1 | 13.0 | Pure Ni₂P | [4] |
This data for Ni₂P is provided as an example of how precursor ratios can influence the final product in metal phosphide synthesis. Similar optimization is likely required for this compound.
Troubleshooting Action: If you suspect incomplete phosphidation, consider increasing the molar ratio of the phosphorus precursor. A general patent for phosphide synthesis suggests a broad molar ratio of phosphorus to metal from 1:1 to 20:1.[2]
Q6: How do temperature and reaction time influence the yield?
Temperature and time are fundamental parameters in hydrothermal synthesis that directly impact reaction kinetics, crystal growth, and phase purity.
-
Temperature: Higher temperatures generally increase the reaction rate, which can lead to a more complete reaction and higher yield, but excessively high temperatures might promote the formation of undesired, more stable phases or lead to particle agglomeration.[2][5] In some systems, higher temperatures can accelerate the conversion of precursors and facilitate the growth of larger crystals.
-
Reaction Time: Sufficient reaction time is necessary for the complete conversion of precursors to the final product. Short reaction times may result in amorphous materials or intermediate phases, reducing the yield of the desired crystalline product.[5][6]
Table 2: Influence of Temperature and Time on Nickel Phosphide Crystallinity
| System | Temperature | Time | Observation | Reference |
| Ni₂P | 150°C - 300°C | Varied | Ni₂P nanoparticles form across this range. | [5] |
| Ni₂P | > 225°C | Extended | A phase transition from Ni₂P to Ni₁₂P₅ is observed. | [5] |
| Ni₂P | Varied | Short | Partly amorphous nanoparticles are obtained. | [5] |
Troubleshooting Action: If your product contains a high amount of amorphous material or unreacted precursors, consider incrementally increasing the reaction temperature (e.g., by 20°C) or extending the reaction time (e.g., by 12-24 hours).[2]
Q7: What is the role of pH and how can it be optimized?
The pH of the reaction solution is a critical parameter that can influence the precursor species in the solution, the reaction pathway, and the final product's phase and morphology.[1] In the synthesis of nickel phosphide nanoparticles, for example, it was found that the desired nanoparticles were only obtained in an alkaline environment.[4] For tungsten oxides, pH is well-known to determine the resulting polymorph.[1]
Troubleshooting Action: The optimal pH for this compound synthesis may not be explicitly known and often requires empirical optimization.
-
Measure the initial pH of your precursor suspension.
-
Conduct a series of small-scale experiments at different pH values (e.g., acidic, neutral, and alkaline) to determine the optimal condition for yielding the pure WP phase. You can use dilute HCl or NaOH to adjust the pH.
Experimental Protocols
Q8: Can you provide a detailed experimental protocol for the hydrothermal synthesis of this compound?
The following is a general protocol synthesized from available literature, primarily based on a patent for metal phosphide synthesis.[2] Note: This protocol should be seen as a starting point, and optimization of the parameters discussed above is crucial for achieving high yield and purity.
Caption: General experimental workflow for the hydrothermal synthesis of this compound.
Detailed Methodology:
-
Precursor Preparation: Weigh the chosen tungsten source (e.g., tungsten hexachloride, WCl₆) and red phosphorus. The molar ratio of phosphorus to tungsten should be carefully controlled; a starting point could be a P/W ratio of 5:1 to ensure an excess of the phosphorus source.
-
Milling: Combine the precursors and grind them into a fine, homogeneous powder. This can be done using a mortar and pestle or a ball mill for larger quantities.[2]
-
Suspension Formation: Transfer the powdered precursors into the Teflon liner of a stainless-steel autoclave. Add a suitable amount of deionized water (e.g., to fill 70-80% of the liner volume) and stir vigorously for 30 minutes to create a uniform suspension.
-
Hydrothermal Reaction: Seal the Teflon liner inside the autoclave. Place the autoclave in an oven and heat it to the desired reaction temperature (e.g., 200°C) for a specific duration (e.g., 24 hours).[2]
-
Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally. Open the autoclave carefully in a fume hood.
-
Washing: Collect the solid product by centrifugation or vacuum filtration. Wash the product multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 60°C) for several hours to obtain the this compound powder.
-
Characterization: Analyze the crystal phase and purity of the final product using techniques such as X-ray Diffraction (XRD) and assess the morphology with Scanning Electron Microscopy (SEM).
The following diagram illustrates the key parameters influencing the outcome of the synthesis.
Caption: Key experimental parameters influencing the hydrothermal synthesis of this compound.
References
- 1. Hydrothermal synthesis of tungsten oxide photo/electrocatalysts: precursor-driven morphological tailoring and electrochemical performance for hydrogen evolution and oxygen reduction reaction application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN101659403B - Hydro-thermal synthesis process of phosphide - Google Patents [patents.google.com]
- 3. Influence of the Precursor Structure on the Formation of Tungsten Oxide Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In situ X-ray diffraction guided synthesis of Ni2P nanoparticles for the oxygen evolution reaction - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Tungsten Phosphide Synthesis: A Technical Support Center for Phase Purity Control
Welcome to the Technical Support Center for tungsten phosphide (B1233454) (WP) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in controlling the phase purity of tungsten phosphide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| XRD pattern shows a mixture of WP, WP2, and/or W2P phases. | Incorrect reaction temperature. | Optimize the final reduction temperature. For Temperature-Programmed Reduction (TPR), a temperature of 700 °C is often effective for achieving a 1:1 W:P ratio for WP.[1] Deviations can lead to tungsten-rich phases at higher temperatures (e.g., 850-950 °C).[1] For high-pressure synthesis, phase-pure WP is typically obtained above 1600 °C.[1] |
| Non-stoichiometric precursor ratio. | Carefully control the molar ratio of the tungsten and phosphorus precursors. A 1:1 molar ratio of W:P is a good starting point for the synthesis of WP.[1] | |
| Inhomogeneous mixing of precursors. | Ensure thorough and uniform mixing of the tungsten and phosphorus precursors before the reaction. For solid-state reactions, this can be achieved by grinding the powders together. For solution-based methods, ensure complete dissolution and mixing of the precursor salts. | |
| Synthesized nanoparticles are agglomerated. | High synthesis temperature. | High temperatures, often exceeding 600°C in TPR methods, can lead to the agglomeration of nanoparticles.[1] Consider employing lower-temperature synthesis methods, such as colloidal synthesis or low-temperature thermal decomposition (400–500°C), to mitigate this issue.[1] |
| Inadequate capping agents or stabilizers (in colloidal synthesis). | Use appropriate capping agents like trioctylphosphine (B1581425) (TOP) or oleylamine (B85491) to control particle growth and prevent aggregation during colloidal synthesis. The choice and concentration of the capping agent can significantly influence the final particle size and morphology. | |
| The desired crystalline phase is not forming; the product is amorphous. | Insufficient reaction temperature or time. | Increase the reaction temperature or prolong the reaction time to promote crystallization. For instance, in some TPR processes, crystalline WP appears at temperatures above 800 °C. |
| Inappropriate choice of precursors. | The reactivity of the phosphorus precursor can influence the crystallization temperature. Highly reactive precursors like tris(trimethylsilyl)phosphine (B101741) (TMSP) may allow for lower synthesis temperatures compared to more stable ones like trioctylphosphine (TOP). | |
| The reaction is not proceeding, or the yield is very low. | Inactive precursors or incorrect reaction atmosphere. | Ensure the precursors are of high purity and handled under the appropriate atmosphere (e.g., inert gas for air-sensitive reagents). For TPR, ensure a consistent flow of the reducing gas (e.g., H2). |
| Low reaction temperature. | Some reactions, particularly solid-state synthesis, require high temperatures to initiate. For example, under high pressure, no reaction between tungsten and phosphorus may occur at 800 °C, with the reaction starting above 900 °C. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for controlling the phase purity of this compound?
A1: The reaction temperature is one of the most critical parameters. Different phases of this compound (WP, W2P, WP2) are stable at different temperatures. For instance, in temperature-programmed reduction, a stoichiometric W:P ratio of 1:1 for WP can be achieved at 700°C, while higher temperatures of 850°C or 950°C can result in tungsten-rich phases.[1]
Q2: How does the precursor ratio affect the final product?
A2: The molar ratio of the tungsten to phosphorus precursor directly influences the stoichiometry of the resulting this compound phase. Adjusting the precursor ratio is a key strategy to target specific phases like WP or WP2.[1]
Q3: What are the advantages of colloidal synthesis over traditional high-temperature methods?
A3: Colloidal synthesis offers better control over particle size, shape, and morphology at significantly lower temperatures (often below 350°C). This method can help prevent the nanoparticle agglomeration that is common in high-temperature synthesis, leading to materials with higher surface areas.
Q4: Which phosphorus source should I use?
A4: The choice of phosphorus source depends on the synthesis method. For Temperature-Programmed Reduction (TPR), phosphate (B84403) salts like ammonium (B1175870) dihydrogen phosphate ((NH4)H2PO4) are common. In colloidal synthesis, organophosphorus compounds such as trioctylphosphine (TOP), tributylphosphine (B147548) (TBP), and triphenylphosphine (B44618) (TPP) are frequently used.[1] The reactivity of the P-C bond in these precursors will affect the required reaction temperature.[1]
Q5: How can I characterize the phase purity of my synthesized this compound?
A5: X-ray Diffraction (XRD) is the primary and most definitive technique for identifying the crystalline phases present in your sample.[1] By comparing the experimental diffraction pattern to standard patterns for WP, WP2, and other possible phases, you can determine the phase purity.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis of this compound from various literature sources.
| Synthesis Method | Tungsten Precursor | Phosphorus Precursor | W:P Ratio | Temperature (°C) | Resulting Phase | Reference |
| Temperature-Programmed Reduction | Tungsten and Phosphorus Precursors | - | 1:1 | 700 | WP | [1] |
| Temperature-Programmed Reduction | Tungsten and Phosphorus Precursors | - | 1.2:1 | 850 | Tungsten-rich phase | [1] |
| Temperature-Programmed Reduction | Tungsten and Phosphorus Precursors | - | 1.7:1 | 950 | Tungsten-rich phase | [1] |
| Low-Temperature Thermal Decomposition | Homogeneous mixed precursor | - | - | 400-500 | Hexagonal WP nanoparticles | [1] |
| High-Pressure Synthesis | Tungsten (W) and Phosphorus (P) | - | 1:1 | >1600 | Phase-pure WP | [1] |
| Colloidal Synthesis | Tungsten hexacarbonyl (W(CO)6) | Trioctylphosphine (TOP) | - | ~320 | Amorphous WP nanoparticles |
Experimental Protocols
Temperature-Programmed Reduction (TPR) for WP Synthesis
This protocol describes a general procedure for synthesizing this compound via the temperature-programmed reduction of a tungsten- and phosphorus-containing precursor.
Materials:
-
Tungsten precursor (e.g., ammonium metatungstate)
-
Phosphorus precursor (e.g., ammonium dihydrogen phosphate)
-
High-purity hydrogen gas (H2)
-
Inert gas (e.g., Argon or Nitrogen)
-
Tube furnace with temperature controller
-
Quartz tube reactor
Procedure:
-
Precursor Preparation: Prepare a homogeneous mixture of the tungsten and phosphorus precursors in the desired molar ratio (e.g., 1:1 for WP). This can be done by dissolving the precursors in deionized water, followed by evaporation of the water to obtain a solid mixture.
-
Sample Loading: Place the dried precursor mixture in a quartz boat and insert it into the center of the quartz tube reactor within the tube furnace.
-
Purging: Purge the reactor with an inert gas (e.g., Argon) for at least 30 minutes to remove any residual air and moisture.
-
Reduction: Switch the gas flow to a mixture of H2 and the inert gas (e.g., 10% H2 in Ar).
-
Temperature Program: Heat the furnace to the desired final reduction temperature (e.g., 700 °C for WP) at a controlled ramp rate (e.g., 5 °C/min).
-
Isothermal Treatment: Hold the temperature at the final reduction temperature for a specific duration (e.g., 2 hours) to ensure complete reaction.
-
Cooling: Cool the furnace down to room temperature under the same reducing atmosphere.
-
Passivation (Optional but Recommended): To prevent pyrophoric reactions upon exposure to air, the sample can be passivated by flowing a mixture of 1% O2 in an inert gas over the sample at room temperature for 1-2 hours.
-
Sample Collection: Once at room temperature, switch the gas back to the inert gas and carefully remove the sample.
Colloidal Synthesis of Amorphous WP Nanoparticles
This protocol outlines a method for the synthesis of amorphous this compound nanoparticles in a high-boiling point solvent.
Materials:
-
Tungsten hexacarbonyl (W(CO)6)
-
Trioctylphosphine (TOP)
-
High-boiling point solvent (e.g., 1-octadecene (B91540) or squalane)
-
Inert gas (e.g., Argon or Nitrogen)
-
Schlenk line apparatus
-
Three-neck flask, condenser, and heating mantle
-
Anhydrous solvents for washing (e.g., ethanol, hexane)
Procedure:
-
Setup: Assemble the Schlenk line with the three-neck flask, condenser, and a thermocouple for temperature monitoring. Ensure the system is free of leaks.
-
Solvent Degassing: Add the high-boiling point solvent and TOP to the flask. Degas the mixture by heating under vacuum (e.g., to 120 °C) for a period to remove water and oxygen, then backfill with an inert gas.
-
Precursor Addition: Under a positive pressure of inert gas, add the tungsten hexacarbonyl to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 320 °C) and maintain it for a set time (e.g., 2 hours). The solution will typically change color, indicating nanoparticle formation.
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
-
Nanoparticle Isolation: Precipitate the nanoparticles by adding a non-solvent (e.g., ethanol).
-
Washing: Centrifuge the mixture to collect the nanoparticles. Redisperse the nanoparticles in a solvent like hexane (B92381) and repeat the precipitation and centrifugation steps several times to remove excess reactants and byproducts.
-
Storage: Store the purified nanoparticles dispersed in an appropriate solvent under an inert atmosphere.
Visualizations
Caption: Workflow for Temperature-Programmed Reduction (TPR) synthesis of this compound.
Caption: Logical relationships between synthesis parameters and phase outcomes in this compound synthesis.
References
mitigating tungsten phosphide catalyst deactivation from coking
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tungsten phosphide (B1233454) (WP) catalysts, specifically addressing deactivation due to coking.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving tungsten phosphide catalysts.
Issue: Rapid decrease in catalytic activity and selectivity.
-
Question: My this compound catalyst is showing a significant drop in performance early in my hydrodeoxygenation (HDO) experiment. What could be the cause?
-
Answer: A rapid decline in activity is often a sign of catalyst deactivation. For this compound catalysts in hydrocarbon environments, the primary suspects are coking and surface oxidation.[1] Coke, which is a carbonaceous deposit, can form on the active sites of the catalyst, blocking them from reactant molecules.[2] Additionally, the catalyst surface can be oxidized by water, a common byproduct in HDO reactions, leading to a loss of the active phosphide phase.[1]
Issue: Visual changes to the catalyst after reaction.
-
Question: My catalyst has turned from a dark powder to a black, clumpy material after the reaction. What does this indicate?
-
Answer: This is a strong visual indicator of significant coke formation. The black color is characteristic of carbonaceous deposits. To confirm and quantify the amount of coke, you can perform a Temperature Programmed Oxidation (TPO) analysis on the spent catalyst.
Issue: Increased pressure drop across the reactor bed.
-
Question: I am observing a steady increase in the pressure drop across my fixed-bed reactor during the experiment. What could be the reason?
-
Answer: An increasing pressure drop is often caused by the accumulation of coke within the catalyst bed. This buildup can obstruct the flow path of the reactants and products, leading to higher backpressure. In severe cases, this can lead to "coke balls" and non-uniform flow.[3]
Issue: Inconsistent or non-reproducible catalytic results.
-
Question: I am getting inconsistent results between different runs of the same experiment. How can I troubleshoot this?
-
Answer: Inconsistent results can stem from variations in catalyst deactivation. Ensure that your catalyst pretreatment, reaction conditions (temperature, pressure, flow rates), and feedstock purity are identical for each run. Even minor variations in temperature can significantly impact the rate of coke formation.[2] Also, verify the integrity of your experimental setup to rule out any leaks or bypasses.[3]
Frequently Asked Questions (FAQs)
1. What is catalyst coking?
Coke is a carbon-rich solid deposit that can form on the surface of a catalyst during reactions involving hydrocarbons.[2] The formation of coke can physically block the active sites and pores of the catalyst, leading to a decrease in its activity and selectivity.[4]
2. How can I minimize coke formation on my this compound catalyst?
Several strategies can be employed to minimize coking:[2]
-
Optimize Reaction Temperature: High temperatures can accelerate coking rates. Operating at the lowest effective temperature can help reduce coke formation.
-
Control Feedstock Composition: Feedstocks with a high concentration of aromatics or olefins are more prone to coking.
-
Maintain High Hydrogen Partial Pressure: In hydroprocessing reactions, a sufficiently high hydrogen partial pressure can help to hydrogenate coke precursors and inhibit their polymerization into coke.[5]
-
Catalyst Modification: The addition of promoters or the use of specific catalyst supports can alter the surface properties of the catalyst to be more resistant to coking.
3. How can I regenerate a coked this compound catalyst?
Deactivation by coking is often a reversible process.[4] The most common method for regenerating a coked catalyst is by controlled combustion of the coke in an oxidizing atmosphere (e.g., air or a mixture of oxygen and an inert gas). This process is typically carried out at elevated temperatures. It is crucial to control the temperature during regeneration to avoid sintering of the catalyst particles, which can lead to irreversible deactivation.
4. What is Temperature Programmed Oxidation (TPO)?
Temperature Programmed Oxidation (TPO) is a technique used to characterize and quantify the amount of coke deposited on a catalyst. The coked catalyst is heated in a controlled flow of an oxidizing gas, and the effluent gas is analyzed for CO and CO2, which are the products of coke combustion. The amount of CO and CO2 produced is directly proportional to the amount of coke on the catalyst.[6] TPO can also provide information about the nature of the coke, as different forms of coke oxidize at different temperatures.[7][8]
5. Besides coking, what are other deactivation mechanisms for this compound catalysts?
Another significant deactivation mechanism for phosphide catalysts is the oxidation of the surface.[1] In hydrodeoxygenation reactions, water is a common product and can oxidize the active phosphide species to phosphates, which are generally less active. This can be observed through surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS).
Data Presentation
Table 1: Guaiacol (B22219) Hydrodeoxygenation over Bulk MoP and WP Catalysts
| Catalyst | Cycle | Guaiacol Conversion (%) | Phenol Selectivity (%) |
| WP | 1st | 81 | ~80 |
| 5th | 64 | ~80 | |
| MoP | 1st | 91 | ~66 |
| 5th | 91 | ~66 |
Reaction Conditions: 340 °C, 5 MPa H₂, 6 h. Data extracted from a recycling test of the catalysts.[1]
Experimental Protocols
1. Protocol for Catalyst Activity Testing in Guaiacol Hydrodeoxygenation
This protocol describes a typical batch reactor setup for testing the activity of this compound catalysts.
-
Reactor Setup: A stainless-steel batch reactor equipped with a magnetic stirrer, gas inlet and outlet, and a temperature controller.
-
Catalyst Loading: Load a specific amount of the this compound catalyst (e.g., 50-100 mg) into the reactor.
-
Reactant Mixture: Prepare a solution of the model compound (e.g., 10 wt% guaiacol in a solvent like dodecane).
-
Reaction Procedure:
-
Add the reactant solution to the reactor containing the catalyst.
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) several times to remove any air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 MPa).
-
Heat the reactor to the target reaction temperature (e.g., 340 °C) while stirring.
-
Maintain the reaction at the set temperature and pressure for a specific duration (e.g., 6 hours).
-
After the reaction time, cool the reactor down to room temperature.
-
Carefully depressurize the reactor.
-
-
Product Analysis:
-
Separate the catalyst from the liquid products by centrifugation or filtration.
-
Analyze the liquid products using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the reactant and the selectivity to different products.
-
2. Protocol for Quantifying Coke using Temperature Programmed Oxidation (TPO)
This protocol outlines the procedure for determining the amount of coke on a spent catalyst using a thermogravimetric analyzer (TGA) coupled with a mass spectrometer or an infrared (IR) gas analyzer.
-
Instrumentation: A thermogravimetric analyzer (TGA) capable of controlled heating in different gas atmospheres, connected to a detector for CO and CO₂.
-
Sample Preparation: Accurately weigh a small amount of the spent catalyst (e.g., 10-20 mg) into a TGA crucible.
-
TPO Procedure:
-
Place the crucible in the TGA furnace.
-
Heat the sample in an inert gas flow (e.g., nitrogen or argon) to a temperature sufficient to remove any physisorbed species (e.g., 150-200 °C) and hold for a period (e.g., 30 minutes).
-
Cool the sample to the starting temperature for the oxidation ramp (e.g., 50 °C).
-
Switch the gas flow to a mixture of an oxidizing gas (e.g., 5-10% O₂ in an inert gas) at a controlled flow rate.
-
Heat the sample at a constant ramp rate (e.g., 10 °C/min) to a final temperature where all the coke is expected to combust (e.g., 800-900 °C).
-
Continuously monitor the weight loss of the sample and the concentration of CO and CO₂ in the effluent gas.
-
-
Data Analysis:
-
The total weight loss during the oxidation ramp corresponds to the amount of coke combusted.
-
The integrated signals for CO and CO₂ from the detector can be used to quantify the amount of carbon in the coke.
-
The temperature at which the maximum rate of weight loss or CO₂/CO evolution occurs can provide information about the nature of the coke.[8]
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What is coke formation on catalysts and how is it minimized? [eureka.patsnap.com]
- 3. operations.refiningcommunity.com [operations.refiningcommunity.com]
- 4. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00015G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. kar.kent.ac.uk [kar.kent.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
Tungsten Phosphide Synthesis: A Technical Support Guide to Precursor-Driven Morphology Control
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in controlling tungsten phosphide (B1233454) (WP) morphology during synthesis. The choice of phosphorus precursor is a critical parameter that significantly influences the final size, shape, and crystallinity of the resulting nanomaterials. This guide focuses on three commonly used phosphorus precursors: sodium hypophosphite, trioctylphosphine (B1581425) (TOP), and ammonium (B1175870) dihydrogen phosphate (B84403).
Frequently Asked Questions (FAQs)
Q1: What are the most common phosphorus precursors used for tungsten phosphide synthesis, and how do they generally differ in their reactivity?
The selection of a phosphorus precursor is a key determinant of the reaction conditions and the resulting this compound morphology. The three most prevalent precursors are:
-
Sodium hypophosphite (NaH₂PO₂): A solid, water-soluble inorganic salt that is relatively inexpensive and easy to handle. It serves as both a phosphorus source and a reducing agent. Its decomposition at elevated temperatures releases phosphine (B1218219) (PH₃) gas, which then reacts with the tungsten precursor.[1]
-
Trioctylphosphine (TOP): An organophosphine compound that is a liquid at room temperature. It is often used in colloidal synthesis methods and offers good control over nanoparticle size and dispersity.[2] The breaking of the P-C bond in TOP typically requires high temperatures (often above 300°C).
-
Ammonium dihydrogen phosphate ((NH₄)H₂PO₄): A solid, inorganic salt that is another common phosphorus source in solid-state reactions. It decomposes at high temperatures to produce phosphorus oxides and ammonia, which can then react with the tungsten source under a reducing atmosphere.[3]
Q2: How does the P/W molar ratio affect the final this compound product?
The molar ratio of the phosphorus precursor to the tungsten precursor is a critical parameter for controlling the stoichiometry and phase of the resulting this compound. For instance, in the synthesis of nickel phosphide nanoparticles using trioctylphosphine, varying the P:Ni precursor ratio was shown to be the primary method for controlling the final phase of the nickel phosphide nanocrystals (e.g., Ni₁₂P₅, Ni₂P, and Ni₅P₄).[2] A similar principle applies to this compound synthesis, where adjusting the P/W ratio can favor the formation of different this compound phases (e.g., WP, WP₂, W₂P). An excess of the phosphorus precursor is often used to ensure complete phosphidation of the tungsten precursor.
Q3: Can I control the morphology of this compound to obtain specific nanostructures like nanorods or nanoparticles?
Yes, the morphology of this compound can be tailored by carefully selecting the synthesis method and the phosphorus precursor. For example, tungsten diphosphide (WP₂) nanorods have been synthesized through the phosphidation of a pre-synthesized ammonium tungstate (B81510) ((NH₄)₀.₂₅WO₃) nanorod precursor.[4] In this two-step process, the morphology of the final product is largely dictated by the morphology of the initial tungsten precursor. In other approaches, ultrasmall this compound nanoparticles have been synthesized in a one-step process by the pyrolysis of a mixture of a tungsten precursor and a phosphorus source within a carbon matrix.[5]
Troubleshooting Guides
Issue 1: Poor control over nanoparticle size and aggregation when using sodium hypophosphite.
-
Possible Cause: Inhomogeneous mixing of solid precursors or uncontrolled heating rates.
-
Troubleshooting Steps:
-
Improve Precursor Mixing: Instead of dry mixing, dissolve both the sodium tungstate and sodium hypophosphite in deionized water to create a homogeneous solution. Subsequent drying of this solution will result in a more intimately mixed precursor powder.[1]
-
Control Heating Rate: Employ a temperature-programmed reduction (TPR) method with a controlled heating ramp. A slower ramp rate can allow for more controlled decomposition of the hypophosphite and a more uniform nucleation and growth of the nanoparticles.
-
Use a Support Material: Synthesizing the this compound on a high-surface-area support (e.g., silica, alumina) can help to physically separate the growing nanoparticles and prevent aggregation.
-
Issue 2: Formation of undesired this compound phases or incomplete reaction with trioctylphosphine (TOP).
-
Possible Cause: Reaction temperature is too low or the P/W ratio is not optimized.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: The cleavage of the P-C bond in TOP requires significant thermal energy. Ensure the reaction temperature is sufficiently high (typically >300°C) to facilitate the decomposition of TOP and the subsequent phosphidation of the tungsten precursor.
-
Adjust P/W Molar Ratio: The stoichiometry of the final product is highly dependent on the precursor ratio. Systematically vary the molar ratio of TOP to the tungsten precursor to target the desired this compound phase. An excess of TOP is generally recommended to drive the reaction to completion.[2]
-
Extend Reaction Time: Incomplete conversion may be due to insufficient reaction time. Increase the duration of the synthesis at the maximum temperature to ensure the reaction goes to completion.
-
Issue 3: Broad particle size distribution and irregular morphology when using ammonium dihydrogen phosphate.
-
Possible Cause: Non-uniform precursor decomposition and particle sintering at high temperatures.
-
Troubleshooting Steps:
-
Optimize the Reduction Conditions: The reduction of the tungsten precursor and the reaction with the phosphorus source are critical. Ensure a consistent and sufficient flow of reducing gas (e.g., H₂) during the temperature-programmed reduction.[3]
-
Lower the Reduction Temperature: While high temperatures are needed for the decomposition of the phosphate precursor, excessively high temperatures can lead to particle sintering and loss of morphological control. Investigate the lowest possible temperature that still allows for the formation of the desired this compound phase.
-
Two-Step Synthesis: Consider a two-step approach where a tungsten oxide precursor with a defined morphology is first synthesized, followed by a lower-temperature phosphidation step using the ammonium dihydrogen phosphate.
-
Data Presentation
Table 1: Summary of Phosphorus Precursors and Their Influence on this compound Synthesis
| Phosphorus Precursor | Chemical Formula | Typical Synthesis Method | Common Morphologies | Key Experimental Parameters |
| Sodium Hypophosphite | NaH₂PO₂ | Low-Temperature Thermal Decomposition, Temperature-Programmed Reduction | Nanoparticles, Amorphous Alloys | P/W Molar Ratio, Heating Rate, Reaction Temperature (e.g., 300°C)[1][6] |
| Trioctylphosphine | P(C₈H₁₇)₃ | Colloidal Synthesis, High-Temperature Decomposition | Uniform Nanoparticles (various phases) | P/W Molar Ratio, Reaction Temperature (>300°C), Capping Agents[2] |
| Ammonium Dihydrogen Phosphate | (NH₄)H₂PO₄ | Temperature-Programmed Reduction (TPR) in H₂ | Submicroparticles, Nanoparticles | P/W Molar Ratio, Reduction Temperature (800-1000°C), Gas Flow Rate[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Hypophosphite (Low-Temperature Method)
This protocol is adapted from a patented method for preparing this compound.[1]
-
Precursor Solution Preparation: Dissolve 8.48 g of sodium hypophosphite monohydrate (NaH₂PO₂·H₂O) in 50 mL of deionized water with stirring. After complete dissolution, add 6.60 g of sodium tungstate dihydrate (Na₂WO₄·2H₂O) to the solution.
-
Stirring and Drying: Continue stirring the solution for 2 hours at room temperature. Pour the resulting solution into a petri dish and dry it in an oven at 80°C to obtain a precursor powder.
-
Thermal Treatment: Grind the dried precursor powder and place it in a reactor drum. Heat the powder to 300°C for 10 minutes under a static nitrogen atmosphere.
-
Product Recovery: After cooling, wash the product with deionized water to remove any soluble byproducts and then dry the final this compound product.
Protocol 2: General Colloidal Synthesis of Metal Phosphide Nanoparticles using Trioctylphosphine (TOP)
This protocol outlines a general approach for the synthesis of transition metal phosphide nanoparticles, which can be adapted for this compound.[2]
-
Reaction Setup: In a three-neck flask equipped with a condenser and a thermocouple, combine a tungsten precursor (e.g., tungsten hexacarbonyl, W(CO)₆) with trioctylphosphine (TOP) as the phosphorus source, and a high-boiling point solvent (e.g., 1-octadecene). A reducing agent/capping agent like oleylamine (B85491) may also be added.
-
Degassing: Heat the mixture to a moderate temperature (e.g., 120°C) under vacuum to remove water and oxygen.
-
Heating and Reaction: Under an inert atmosphere (e.g., nitrogen or argon), heat the reaction mixture to a high temperature (e.g., 300-350°C) and hold for a specific duration (e.g., 1-2 hours) to allow for the decomposition of the precursors and the formation of this compound nanoparticles.
-
Isolation and Purification: After cooling the reaction mixture, add a non-solvent (e.g., ethanol) to precipitate the nanoparticles. Centrifuge the mixture to collect the nanoparticles and wash them multiple times with a mixture of a non-solvent and a solvent (e.g., hexane) to remove unreacted precursors and byproducts.
Protocol 3: Synthesis of this compound using Ammonium Dihydrogen Phosphate via TPR
This protocol is based on the general method for synthesizing metal phosphides using a temperature-programmed reduction (TPR) approach.[3]
-
Precursor Preparation: Prepare an aqueous solution of a tungsten salt (e.g., ammonium metatungstate) and ammonium dihydrogen phosphate. The molar ratio of P to W should be stoichiometric or in excess.
-
Impregnation: Impregnate a support material (e.g., carbon powder) with the precursor solution.
-
Drying: Dry the impregnated support to remove the solvent.
-
Temperature-Programmed Reduction (TPR): Place the dried powder in a tube furnace. Heat the sample under a flow of hydrogen gas (H₂) to a high temperature (e.g., 800-1000°C) using a controlled temperature ramp. The high temperature facilitates the reduction of the tungsten precursor and the reaction with the phosphorus source.
-
Passivation and Recovery: After holding at the final temperature for a set time, cool the sample to room temperature under an inert gas flow (e.g., nitrogen or argon) to passivate the surface of the this compound and prevent oxidation upon exposure to air.
Visualizations
Caption: Workflow for this compound Synthesis using Sodium Hypophosphite.
Caption: Relationship between Phosphorus Precursor and WP Morphology.
References
- 1. CN101863460B - Preparation method of this compound with low temperature reduction method - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasmall this compound nanoparticles embedded in nitrogen-doped carbon as a highly active and stable hydrogen-evolution electrocatalyst - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Cobalt-Doped Tungsten Phosphide for Enhanced HER Activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing cobalt-doped tungsten phosphide (B1233454) (Co-WP) as a catalyst for the Hydrogen Evolution Reaction (HER).
Frequently Asked Questions (FAQs)
Q1: Why is cobalt doping used to enhance the HER activity of tungsten phosphide?
A1: Cobalt doping is employed to enhance the HER activity of this compound for several reasons. The introduction of cobalt into the this compound lattice can modulate the electronic structure of the material, which optimizes the free energy of hydrogen absorption (ΔGH*).[1][2][3] This optimization facilitates both the adsorption of hydrogen intermediates and their subsequent desorption as hydrogen gas, key steps in the HER process. Additionally, cobalt doping can increase the number of active sites and improve the electrical conductivity of the catalyst, further contributing to its enhanced performance.[1]
Q2: What are the expected performance improvements after cobalt doping?
A2: Researchers have reported significant improvements in HER activity with cobalt-doped this compound. For instance, Co-doped WP supported on carbon (CoWP-CA/KB) has shown a low overpotential of 111 mV to achieve a current density of 10 mA cm⁻² and a Tafel slope of 58 mV dec⁻¹.[4] Another study on cobalt tungsten phosphides with a tunable composition (Co₀.₉W₁.₁P₂/C) demonstrated even lower overpotentials of 35 mV in acidic media and 54 mV in alkaline media to reach the same current density.[1][2][3]
Q3: What are common synthesis methods for cobalt-doped this compound?
A3: Common synthesis methods for cobalt-doped this compound often involve a phosphidation reaction at high temperatures. A typical approach is a facile thermal decomposition method where precursors of cobalt and tungsten are mixed with a phosphorus source.[5] Another reported strategy is a citric acid-guided two-stage aging method to prepare Co-doped WP with small particle size and higher dispersity on a carbon support.[4] Metal-organic frameworks (MOFs) can also be used as templates to create hollow polyhedrons of cobalt tungsten phosphides with tunable compositions.[1][2][3]
Q4: How does the choice of support material affect the catalyst's performance?
A4: The support material plays a crucial role in the overall performance of the Co-WP catalyst. Carbon-based supports, such as carbon nanotubes (CNTs) and nitrogen-doped carbon, are frequently used.[4][5] These supports can enhance the electronic metal-support interaction, which improves charge transfer kinetics.[4] Furthermore, using a support material helps to achieve a uniform dispersion of the catalyst nanoparticles and prevent their agglomeration, which is particularly important as high temperatures during synthesis can lead to particle growth.[4] A strong interaction between the cobalt phosphide and the carbon support can significantly contribute to the catalytic activity.[5]
Q5: What are the main challenges related to the stability of cobalt phosphide-based catalysts?
A5: A primary challenge for cobalt phosphide-based catalysts is their susceptibility to oxidation.[6] The surface of the catalyst can be oxidized by oxygen or other chemical oxidants, which can be followed by the etching of the oxidized layer in acidic conditions.[6] This degradation can lead to a decrease in catalytic activity over time. Encapsulating the catalyst in a protective layer, such as carbon, is a common strategy to protect the active sites from erosion and improve overall stability and electrical conductivity.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low HER Activity (High Overpotential) | 1. Incomplete phosphidation of precursors.2. Non-optimal Co-doping level.3. Agglomeration of catalyst nanoparticles.4. Poor adhesion of the catalyst to the electrode. | 1. Optimize the phosphidation temperature and time. Ensure a sufficient amount of phosphorus source is used.2. Systematically vary the Co:W precursor ratio to find the optimal doping concentration.3. Utilize a high-surface-area support material (e.g., carbon black, CNTs) to improve dispersion.[4]4. Ensure proper preparation of the catalyst ink and uniform coating on the electrode. Use a binder like Nafion to improve adhesion. |
| High Tafel Slope | 1. Slow reaction kinetics.2. Catalyst surface poisoning.3. High electrical resistance in the setup. | 1. Confirm the successful incorporation of Co into the WP lattice through characterization techniques like XRD and XPS, as this is crucial for optimizing kinetics.[4]2. Purify the electrolyte and ensure high-purity gases are used. Pre-treat the electrode by cycling the potential.3. Check all electrical connections. Perform iR correction on the electrochemical data.[7] |
| Poor Catalyst Stability / Performance Degradation | 1. Oxidation of the catalyst surface.2. Dissolution of the catalyst in the electrolyte.3. Detachment of the catalyst from the electrode. | 1. Encapsulate the Co-WP nanoparticles in a protective carbon shell.[1]2. Operate within a stable potential window. For cobalt phosphides, degradation can occur via surface oxidation followed by acid etching.[6]3. Optimize the binder concentration in the catalyst ink and ensure proper drying of the electrode. |
| Inconsistent or Irreproducible Results | 1. Inhomogeneous distribution of Co dopant.2. Variation in nanoparticle size and morphology.3. Inconsistent electrode preparation. | 1. Employ a synthesis method that ensures uniform mixing of precursors, such as the use of a guiding agent like citric acid.[4]2. Strictly control synthesis parameters like temperature ramp rate, reaction time, and atmosphere.3. Standardize the catalyst loading, ink composition, and coating procedure for all electrodes. |
Quantitative Data Summary
| Catalyst | Electrolyte | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Stability | Reference |
| CoWP-CA/KB | Not Specified | 111 | 58 | Stable for 60 hours | [4] |
| Co₀.₉W₁.₁P₂/C | Acidic | 35 | Not Specified | Not Specified | [1][2][3] |
| Co₀.₉W₁.₁P₂/C | Alkaline | 54 | Not Specified | Not Specified | [1][2][3] |
| CoP/NCNTs | Acidic | Not specified, but 99 mV @ 20 mA cm⁻² | Not Specified | Not Specified | [5][8] |
| Amorphous WP | 0.50 M H₂SO₄ | 120 | Not Specified | Not Specified | [9] |
| WP Submicroparticles | Acidic | 161 | 57 | Not Specified | [10] |
| Ultrasmall WP NPs@NC | Acidic | 102 | 58 | Stable for 4 days | [11] |
Experimental Protocols
Representative Synthesis of Co-Doped this compound on a Carbon Support
This protocol is a generalized representation based on common methodologies.[4][5]
-
Precursor Preparation: Dissolve stoichiometric amounts of a tungsten precursor (e.g., ammonium (B1175870) tungstate) and a cobalt precursor (e.g., cobalt nitrate) in deionized water.
-
Introduction of Support and Guiding Agent: Add a carbon support material (e.g., Ketjen black) and a complexing/guiding agent like citric acid to the solution.
-
Aging: Subject the mixture to a two-stage aging process. This may involve stirring at room temperature for several hours followed by aging at a slightly elevated temperature (e.g., 80°C) to ensure homogeneous mixing and interaction between the precursors and the support.
-
Drying: Dry the resulting mixture to obtain a solid precursor powder.
-
Phosphidation: Place the precursor powder in a tube furnace. Heat it under a reducing atmosphere (e.g., Ar/H₂) to a high temperature (e.g., 600-800°C) in the presence of a phosphorus source (e.g., sodium hypophosphite placed upstream). The high temperature facilitates the reduction of the metal precursors and their reaction with phosphorus to form Co-doped WP nanoparticles on the carbon support.
-
Cooling and Passivation: After the desired reaction time, cool the sample to room temperature under the inert atmosphere to prevent re-oxidation.
Electrochemical HER Activity Measurement
-
Working Electrode Preparation: Disperse a known amount of the synthesized Co-WP catalyst powder in a solution of deionized water, isopropanol, and Nafion solution to form a catalyst ink. Sonicate the ink to ensure homogeneity. Drop-cast a specific volume of the ink onto a glassy carbon electrode or other suitable substrate and let it dry.
-
Electrochemical Cell Setup: Use a standard three-electrode setup with the prepared catalyst as the working electrode, a graphite (B72142) rod or platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode. The electrolyte is typically 0.5 M H₂SO₄ for acidic conditions or 1.0 M KOH for alkaline conditions.
-
Measurement:
-
Polarization Curve: Record the linear sweep voltammetry (LSV) curve at a slow scan rate (e.g., 5 mV/s) to measure the HER activity. The potentials should be converted to the reversible hydrogen electrode (RHE) scale.
-
Tafel Slope: Plot the overpotential (η) versus the logarithm of the current density (log|j|) to obtain the Tafel plot. The linear portion of this plot gives the Tafel slope.
-
Stability Test: Perform chronoamperometry or chronopotentiometry at a constant potential or current density for an extended period (e.g., 24-60 hours) to evaluate the stability of the catalyst.[4]
-
Diagrams
Caption: Experimental workflow for synthesis and HER evaluation of Co-WP.
Caption: Troubleshooting logic for addressing low HER activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Cobalt this compound with tunable W-doping as highly efficient electrocatalysts for hydrogen evolution reaction (2021) | Bowei Zhang | 38 Citations [scispace.com]
- 3. Cobalt this compound with tunable W-doping as highly efficient electrocatalysts for hydrogen evolution reaction - Beijing Institute of Technology [pure.bit.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cobalt phosphide-based electrocatalysts: synthesis and phase catalytic activity comparison for hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Assessment of the Stability and Operability of Cobalt Phosphide Electrocatalyst for Hydrogen Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electrocatalytic hydrogen evolution using amorphous this compound nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ultrasmall this compound nanoparticles embedded in nitrogen-doped carbon as a highly active and stable hydrogen-evolution electrocatalyst - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
overcoming high-temperature requirements for crystalline tungsten phosphide synthesis
Welcome to the Technical Support Center for Crystalline Tungsten Phosphide (B1233454) (WP) Synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of crystalline tungsten phosphide, with a particular focus on avoiding high-temperature methods. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Troubleshooting Guides
This section provides solutions to common problems encountered during the low-temperature synthesis of crystalline this compound.
Issue 1: The final product is amorphous or has low crystallinity.
| Possible Cause | Suggested Solution |
| Insufficient Reaction Temperature: The temperature was not high enough to induce crystallization. | Gradually increase the reaction or annealing temperature in small increments (e.g., 25-50 °C) and monitor the crystallinity using XRD. For the two-step hydrothermal and phosphidation method, ensure the phosphidation temperature is adequate. |
| Incorrect Precursor Stoichiometry: An improper ratio of tungsten to phosphorus precursors can hinder the formation of the desired crystalline phase. | Carefully control the molar ratio of the tungsten and phosphorus precursors. For the low-temperature reduction method using sodium tungstate (B81510) and sodium hypophosphite, ensure accurate weighing and dissolution of both components.[1] |
| Rapid Reaction Rate: A fast reaction can lead to the rapid precipitation of amorphous material instead of controlled crystalline growth. | Reduce the reaction rate by lowering the temperature, reducing the concentration of precursors, or using a slower heating ramp. |
| Presence of Impurities: Contaminants in the reaction mixture can interfere with crystal lattice formation. | Use high-purity precursors and solvents. Ensure all glassware and equipment are thoroughly cleaned before use. |
| Inadequate Annealing Time: The duration of the thermal treatment may not be sufficient for complete crystallization. | Increase the annealing or reaction time. Monitor the progress of crystallization at different time points using XRD. |
Issue 2: The synthesized this compound has an incorrect stoichiometry (e.g., W-rich or P-rich phases).
| Possible Cause | Suggested Solution |
| Non-optimal Precursor Ratio: The initial molar ratio of tungsten and phosphorus sources directly influences the final stoichiometry. | Adjust the molar ratio of the tungsten and phosphorus precursors based on characterization results (e.g., EDX, XPS). For instance, in temperature-programmed reduction, a W:P ratio of 1:1 can be achieved at 700 °C, while higher temperatures can lead to W-rich phases.[2] |
| Volatilization of Phosphorus: Phosphorus precursors, especially at elevated temperatures, can be volatile, leading to a phosphorus deficiency in the final product. | Conduct the synthesis in a closed system or under a controlled atmosphere to minimize the loss of phosphorus. A lower reaction temperature can also help mitigate this issue. |
| Incomplete Reaction: The reaction between the tungsten and phosphorus precursors may not have gone to completion. | Increase the reaction time or temperature to ensure a complete reaction. The use of a suitable phosphating agent can also promote a more complete reaction at lower temperatures. |
Issue 3: The synthesized this compound nanoparticles are agglomerated.
| Possible Cause | Suggested Solution |
| High Particle Surface Energy: Nanoparticles have a high surface energy, making them prone to agglomeration to reduce this energy. | Utilize a capping agent or surfactant during the synthesis to stabilize the nanoparticles and prevent agglomeration.[3][4] Examples include polyethylene (B3416737) glycol (PEG) or polyvinylpyrrolidone (B124986) (PVP).[3][4] |
| Inadequate Mixing/Stirring: Poor agitation during synthesis can lead to localized high concentrations of nanoparticles, promoting agglomeration. | Ensure vigorous and continuous stirring throughout the synthesis process. |
| Improper Post-Synthesis Handling: The method of washing and drying the nanoparticles can induce agglomeration. | After synthesis, wash the nanoparticles with appropriate solvents to remove excess reactants and byproducts. Use techniques like centrifugation and redispersion. For drying, consider methods like freeze-drying or drying under vacuum at a low temperature to minimize agglomeration. |
| Electrostatic Attraction: Surface charges on the nanoparticles can lead to attraction and subsequent agglomeration. | Modify the surface charge of the nanoparticles by adjusting the pH of the solution or by using charged surfactants.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of low-temperature synthesis methods for crystalline this compound?
Low-temperature synthesis methods offer several advantages over traditional high-temperature approaches:
-
Reduced Energy Consumption: Lower temperatures translate to significant energy savings.
-
Safer Operating Conditions: Avoiding extremely high temperatures reduces the risks associated with high-pressure environments and reactive atmospheres.
-
Compatibility with a Wider Range of Substrates: Low-temperature methods allow for the direct synthesis of WP on temperature-sensitive substrates.
-
Better Control over Nanostructure: Solution-phase and low-temperature gas-phase methods can offer better control over particle size, shape, and dispersity.[5]
-
Reduced Equipment Cost: These methods often do not require specialized high-temperature furnaces or high-pressure reactors.[1]
Q2: How can I confirm that I have synthesized crystalline this compound?
Several characterization techniques can be used to confirm the crystallinity and phase purity of your synthesized material:
-
X-ray Diffraction (XRD): This is the primary technique for determining the crystalline structure of a material. The resulting diffraction pattern can be compared to standard patterns for this compound (e.g., orthorhombic WP, space group Pnma).[2] The presence of sharp diffraction peaks indicates a crystalline material, while a broad halo suggests an amorphous phase.[6][7]
-
Raman Spectroscopy: This technique provides information about the vibrational modes of the material, which are sensitive to the crystal structure and local bonding environment. It can be used to distinguish between crystalline and amorphous phases.[8]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition and chemical states of tungsten and phosphorus on the surface of the material, helping to confirm the formation of this compound and its stoichiometry.
-
Transmission Electron Microscopy (TEM): High-resolution TEM (HRTEM) can directly visualize the crystal lattice fringes of the material, providing direct evidence of its crystallinity. Selected area electron diffraction (SAED) in the TEM will also produce a distinct spot pattern for a crystalline material.
Q3: What are some common phosphorus precursors used in low-temperature synthesis?
Commonly used phosphorus precursors for low-temperature synthesis of metal phosphides include:
-
Sodium Hypophosphite (NaH₂PO₂): A reducing agent and phosphorus source used in low-temperature reduction methods.[1]
-
Trioctylphosphine (TOP): Often used as a phosphorus source and solvent in solution-phase synthesis of nanoparticles.
-
Phosphoric Acid (H₃PO₄) and its salts: These can be used in hydrothermal synthesis and temperature-programmed reduction, though they may sometimes require higher temperatures to break the P-O bonds.[1]
-
Red Phosphorus: A more stable allotrope of phosphorus that can be used in hydrothermal synthesis.
Q4: Can the morphology of the tungsten precursor influence the final this compound product?
Yes, the morphology of the tungsten precursor can have a significant impact on the final WP product, especially in template-based synthesis methods. For example, using tungsten oxide (WO₃) nanorods as a precursor for phosphidation can result in the formation of this compound nanorods, preserving the initial morphology. The structure of the precursor can influence which crystal structure is formed during synthesis.[9]
Experimental Protocols
Protocol 1: Low-Temperature Reduction of Sodium Tungstate and Sodium Hypophosphite
This protocol is based on a method for preparing this compound by the low-temperature thermal decomposition of a mixed precursor.[1]
Materials:
-
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)
-
Sodium Hypophosphite Monohydrate (NaH₂PO₂·H₂O)
-
Deionized Water
-
Inert Gas (e.g., Nitrogen or Argon)
Procedure:
-
Precursor Solution Preparation:
-
Dissolve an equimolar amount of sodium hypophosphite monohydrate in deionized water with stirring at room temperature.
-
After complete dissolution, add an equimolar amount of sodium tungstate dihydrate to the solution.
-
Continue stirring the solution for 2 hours to ensure complete mixing.
-
-
Precursor Drying:
-
Dry the resulting solution at a controlled temperature to obtain a solid mixed precursor powder. The patent specifies "a certain temperature"; a starting point could be in the range of 80-120 °C under vacuum.
-
-
Thermal Treatment:
-
Place the dried precursor powder in a tube furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) to remove any oxygen.
-
Heat the precursor powder under a static inert atmosphere. A specific example in a related patent suggests a thermal treatment at 300 °C for 10 minutes.[1]
-
-
Product Washing and Drying:
-
After cooling to room temperature, wash the product with deionized water to remove any soluble byproducts.
-
Dry the final this compound product under vacuum.
-
Protocol 2: Two-Step Hydrothermal Synthesis of WO₃ Nanostructures and Subsequent Phosphidation
This protocol involves the initial synthesis of a tungsten oxide nanostructure template followed by a low-temperature phosphidation step.
Part A: Hydrothermal Synthesis of WO₃ Nanostructures
Materials:
-
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)
-
Hydrochloric Acid (HCl) or Oxalic Acid (H₂C₂O₄)[10]
-
Deionized Water
Procedure:
-
Precursor Solution Preparation:
-
Dissolve sodium tungstate dihydrate in deionized water to form a clear solution (e.g., 0.1 M).[10]
-
-
pH Adjustment:
-
Hydrothermal Reaction:
-
Product Recovery:
-
After the autoclave has cooled to room temperature, collect the precipitate by centrifugation or filtration.
-
Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the WO₃ nanostructures in an oven (e.g., at 60-80 °C).
-
Part B: Low-Temperature Phosphidation
Materials:
-
As-synthesized WO₃ nanostructures
-
Phosphorus source (e.g., sodium hypophosphite)
-
Inert Gas (e.g., Argon)
Procedure:
-
Mixing:
-
Thoroughly mix the dried WO₃ nanostructures with the phosphorus source in a mortar and pestle. The mass ratio of WO₃ to the phosphorus source will need to be optimized.
-
-
Phosphidation Reaction:
-
Place the mixture in a tube furnace.
-
Heat the mixture under an inert gas flow at a relatively low temperature (e.g., 400-600 °C) for a specific duration (e.g., 1-3 hours). The exact temperature and time will depend on the phosphorus source used and the desired degree of phosphidation.
-
-
Product Recovery:
-
After cooling to room temperature under the inert atmosphere, the resulting this compound can be collected for characterization.
-
Data Summary
Table 1: Synthesis Parameters for Low-Temperature Methods
| Synthesis Method | Tungsten Precursor | Phosphorus Precursor | Temperature (°C) | Time | Key Observations |
| Low-Temperature Reduction[1] | Sodium Tungstate | Sodium Hypophosphite | ~300 | 10 min (thermal treatment) | Simple, short production cycle, no programmed heating needed. |
| Two-Step Hydrothermal & Phosphidation[10][12] | Sodium Tungstate | Sodium Hypophosphite (for phosphidation) | 150-200 (hydrothermal) | 6-24 h (hydrothermal) | Morphology of WP can be controlled by the WO₃ template. |
| One-Step Nanoparticle Synthesis[14] | Tungsten precursor (unspecified) | Phosphorus precursor (unspecified) | Not specified | Not specified | Produces ultrasmall WP nanoparticles embedded in a nitrogen-doped carbon matrix. |
Visualizations
Caption: Workflow for low-temperature reduction synthesis of crystalline WP.
Caption: Troubleshooting logic for amorphous product formation in WP synthesis.
References
- 1. CN101863460B - Preparation method of this compound with low temperature reduction method - Google Patents [patents.google.com]
- 2. This compound | High-Purity Research Chemical [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
- 5. Electrocatalytic hydrogen evolution using amorphous this compound nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Crystallographic Characterisation of Ultra-Thin, or Amorphous Transparent Conducting Oxides—The Case for Raman Spectroscopy [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Hydrothermal synthesis and characterization of WO3 nanostructures: effects of capping agent and pH | Semantic Scholar [semanticscholar.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. Ultrasmall this compound nanoparticles embedded in nitrogen-doped carbon as a highly active and stable hydrogen-evolution electrocatalyst - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
reducing oxide layer formation on tungsten phosphide catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tungsten phosphide (B1233454) (WP) catalysts. The focus is on identifying, mitigating, and resolving issues related to the formation of oxide layers, which can significantly impact catalyst performance.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of a fresh, unoxidized tungsten phosphide catalyst?
A freshly prepared and properly stored this compound catalyst is typically a dark gray or black powder. The exact shade can vary depending on the synthesis method, particle size, and the support material used.
Q2: How can I tell if my this compound catalyst has become oxidized?
Surface oxidation is a common issue with this compound catalysts upon exposure to air. While a slight color change might not be visually obvious, significant oxidation can sometimes result in a lighter gray or even a yellowish tint. The most reliable method for detecting an oxide layer is through surface-sensitive characterization techniques, primarily X-ray Photoelectron Spectroscopy (XPS).
Q3: Why is it crucial to prevent the formation of an oxide layer on my WP catalyst?
The active sites for many catalytic reactions involving this compound are believed to be the this compound species themselves. An oxide layer can physically block these active sites, leading to a decrease in catalytic activity. Furthermore, tungsten oxides may catalyze different reaction pathways, leading to a loss of selectivity for the desired product.
Q4: How should I handle and store my this compound catalyst to minimize oxidation?
This compound catalysts are air-sensitive and should be handled and stored under an inert atmosphere (e.g., in a glovebox or a desiccator filled with nitrogen or argon). It is recommended to use dried, deoxygenated solvents for any slurry preparations. For long-term storage, sealing the catalyst in an airtight container under an inert atmosphere is crucial.
Troubleshooting Guide
Issue 1: Decreased Catalytic Activity
Symptom: A significant drop in conversion or reaction rate compared to previous experiments or literature data.
Possible Cause: The formation of a tungsten oxide layer on the catalyst surface is a likely cause of deactivation.
Troubleshooting Steps:
-
Characterize the Catalyst Surface: Use X-ray Photoelectron Spectroscopy (XPS) to analyze the surface composition of the catalyst. The presence of a significant W 4f signal corresponding to W6+ species is indicative of a tungsten oxide (WO₃) layer.
-
Catalyst Regeneration: If oxidation is confirmed, the catalyst can often be regenerated by a reduction treatment. A common method is Temperature-Programmed Reduction (TPR) with a hydrogen-containing gas.
-
Review Handling and Storage Procedures: Ensure that the catalyst is being handled and stored under strictly anaerobic and anhydrous conditions to prevent re-oxidation.
Issue 2: Changes in Product Selectivity
Symptom: An unexpected shift in the product distribution, such as an increase in undesired byproducts.
Possible Cause: The tungsten oxide layer itself can be catalytically active for different reaction pathways. For example, in hydrodeoxygenation reactions, tungsten oxide may favor different C-O bond cleavage pathways compared to this compound.
Troubleshooting Steps:
-
Confirm Oxidation: As with decreased activity, XPS analysis is the primary method to confirm the presence of an oxide layer.
-
Regenerate the Catalyst: Perform a reduction treatment (e.g., TPR) to remove the oxide layer and restore the phosphide surface.
-
Optimize Reaction Conditions: If complete removal of the oxide is challenging, it may be necessary to adjust reaction conditions (e.g., temperature, pressure) to favor the desired reaction pathway on the partially oxidized surface, although this is a less ideal solution.
Issue 3: Inconsistent Experimental Results
Symptom: Poor reproducibility of catalytic performance between different batches of catalyst or even between consecutive runs with the same batch.
Possible Cause: Inconsistent exposure to air during catalyst synthesis, handling, or loading into the reactor can lead to varying degrees of surface oxidation.
Troubleshooting Steps:
-
Standardize Catalyst Handling: Implement a strict protocol for handling the catalyst under an inert atmosphere at all stages. This includes synthesis, drying, weighing, and reactor loading.
-
Characterize Fresh and Spent Catalysts: Analyze the surface of both fresh and spent catalysts from multiple runs using XPS to correlate the degree of oxidation with the observed performance.
-
Implement a Pre-treatment Step: Consider incorporating a standardized in-situ reduction step in your experimental protocol immediately before the reaction to ensure a consistent starting state for the catalyst.
Data Presentation
Table 1: XPS Data for Tungsten Species
This table provides typical binding energies for different tungsten species observed in the W 4f region of an XPS spectrum. This data is crucial for identifying the presence and oxidation state of tungsten on your catalyst's surface.[1][2]
| Tungsten Species | W 4f7/2 Binding Energy (eV) | W 4f5/2 Binding Energy (eV) | Notes |
| W (metallic) | ~31.3 | ~33.5 | Asymmetric peak shape. |
| WP | ~32.9 | ~35.2 | |
| WO₂ (W4+) | ~33.5 | ~35.7 | |
| WO₃ (W6+) | ~35.9 | ~38.1 | Symmetric peak shape, indicative of an oxide layer. |
Note: Binding energies can vary slightly depending on the spectrometer calibration and the specific chemical environment of the atoms.
Experimental Protocols
Protocol 1: Catalyst Regeneration via Temperature-Programmed Reduction (TPR)
This protocol describes a general procedure for the in-situ reduction of an oxidized this compound catalyst.
-
Catalyst Loading: Load the oxidized catalyst into the reactor.
-
Purging: Purge the system with an inert gas (e.g., argon or nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes at room temperature to remove any adsorbed air and moisture.
-
Reduction Gas Introduction: Switch the gas flow to a reducing mixture, typically 5-10% H₂ in an inert gas (e.g., Ar or N₂), at a flow rate of 50-100 mL/min.
-
Temperature Ramping: Begin heating the reactor at a controlled rate, typically 5-10 °C/min.
-
Isothermal Treatment: Hold the temperature at a final reduction temperature, generally between 400 °C and 650 °C, for 2-4 hours. The optimal temperature and time will depend on the extent of oxidation and the stability of the catalyst and its support.
-
Cooling: Cool the reactor down to the desired reaction temperature under the reducing gas flow.
-
Switch to Reaction Conditions: Once at the target reaction temperature, the gas feed can be switched to the reaction mixture.
Protocol 2: XPS Analysis of this compound Catalysts
This protocol outlines the key steps for analyzing a WP catalyst for surface oxidation using XPS.
-
Sample Preparation: To minimize surface contamination and oxidation from ambient air, press the catalyst powder into a pellet inside a glovebox. Mount the pellet onto the sample holder using conductive carbon tape.
-
Sample Transfer: If possible, use a vacuum transfer vessel to move the sample from the glovebox to the XPS instrument's analysis chamber without exposure to air. If a vacuum transfer is not available, minimize air exposure time as much as possible.
-
Data Acquisition: Acquire a survey spectrum to identify all elements present on the surface. Subsequently, acquire high-resolution spectra for the W 4f, P 2p, O 1s, and C 1s regions.
-
Data Analysis:
-
Charge Correction: Reference the C 1s peak for adventitious carbon to 284.8 eV to correct for any charging effects.
-
Peak Fitting: Use appropriate software to deconvolute the high-resolution spectra. For the W 4f region, fit the data with doublets for each expected tungsten species (e.g., WP, WO₂, WO₃), constraining the spin-orbit splitting and the area ratio of the 4f₇/₂ and 4f₅/₂ peaks (typically around 2.18 eV and 4:3, respectively).[2]
-
Quantification: Determine the relative atomic concentrations of the different tungsten species to quantify the extent of surface oxidation.
-
Visualizations
Caption: Troubleshooting workflow for underperforming WP catalysts.
Caption: Recommended workflow for handling air-sensitive WP catalysts.
References
Technical Support Center: Enhancing the Conductivity of Tungsten Phosphide Composites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the conductivity of tungsten phosphide (B1233454) (WP) composites.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for enhancing the electrical conductivity of tungsten phosphide composites?
A1: The main approaches to improve the conductivity of this compound composites include:
-
Doping with Transition Metals: Introducing other transition metals like cobalt (Co) or nickel (Ni) into the this compound lattice can modify its electronic structure and improve conductivity.
-
Incorporation of Carbonaceous Materials: Compositing this compound with highly conductive carbon materials such as carbon cloth, carbon fibers, or graphene is a widely used method. These materials provide a conductive network and mechanical support.[1]
-
Nanostructuring: Synthesizing this compound as nanostructures, for example, nanorods or nanoparticles, can enhance its electrical properties.[2]
-
Synthesis Parameter Optimization: The electrical properties of this compound are highly dependent on the synthesis method and conditions, such as temperature and precursor ratios. Careful control of these parameters is crucial for obtaining the desired conductive phase.
Q2: How does doping with other metals improve the conductivity of this compound?
A2: Doping with metals like cobalt can enhance the electrocatalytic activity and conductivity of this compound composites. This improvement is attributed to the modification of the electronic environment around the tungsten and phosphorus atoms, which can facilitate better charge transfer.[1][3]
Q3: What is the role of carbon supports in this compound composites?
A3: Carbon supports, such as carbon cloth or fibers, serve a dual purpose in this compound composites. Firstly, they create a highly conductive framework that facilitates efficient electron transport throughout the material. Secondly, they provide a robust mechanical scaffold for the this compound, enhancing the overall stability of the composite.[1] Carbon coatings can also protect the active sites from degradation while improving overall conductivity.[1]
Q4: Can the synthesis method affect the final conductivity of the composite?
A4: Absolutely. The choice of synthesis method, such as temperature-programmed reduction or a two-step hydrothermal synthesis followed by phosphidation, significantly influences the crystallinity, phase purity, and morphology of the this compound.[2] These factors, in turn, have a direct impact on the material's electrical conductivity. For instance, high synthesis temperatures (over 600 °C) can sometimes lead to particle agglomeration, which can be detrimental to conductivity.[4]
Troubleshooting Guides
Issue 1: High Overpotential and Poor Electrocatalytic Performance
High overpotential is often a symptom of poor electrical conductivity or insufficient active sites.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Intrinsic Conductivity of WP | Dope the this compound with a more conductive transition metal, such as cobalt or nickel. | Doping can modulate the electronic structure, leading to improved charge transfer kinetics and lower overpotential.[5] |
| Poor Electrical Contact Between WP Particles | Synthesize the this compound composite on a conductive support like carbon cloth or carbon fibers. | The carbon support will create a conductive network, ensuring efficient electron transport to the active sites and reducing overpotential.[2][6] |
| Inefficient Charge Transfer at the Electrode-Electrolyte Interface | Optimize the morphology of the composite to create a hierarchical or porous structure. | A well-designed nanostructure increases the electrochemically active surface area, providing more sites for the reaction and improving charge transfer. |
| Incorrect Phase of this compound | Carefully control the phosphidation temperature and the ratio of tungsten to phosphorus precursors during synthesis. | Achieving the correct stoichiometry and crystalline phase of this compound is crucial for its intrinsic electronic properties. |
Issue 2: Agglomeration of this compound Nanoparticles
Nanoparticle agglomeration is a common issue, especially with high-temperature synthesis methods, which can lead to reduced surface area and poor conductivity.[4]
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Synthesis Temperature | Employ a lower-temperature synthesis method or a guided synthesis approach. A citric acid-guided two-stage aging method has been shown to be effective.[4] | This method helps in obtaining smaller, well-dispersed nanoparticles by controlling the nucleation and growth process.[4] |
| Van der Waals Forces Between Nanoparticles | Use a surfactant or capping agent during synthesis. For biogenic synthesis, some plant extracts can act as both reducing and capping agents. | The capping agent will adsorb onto the nanoparticle surface, creating a steric hindrance that prevents them from agglomerating. |
| Inter-particle Chemical Bonding | If hard agglomeration has already occurred, use high-power ultrasonication to break up the agglomerates. | Sonication can provide the necessary energy to overcome the inter-particle forces and re-disperse the nanoparticles. |
| Drying Method | Utilize drying techniques that minimize capillary forces, such as freeze-drying or using internal heating methods like microwave drying. | These methods can reduce the forces that pull nanoparticles together as the solvent evaporates. |
Data Presentation
The following table summarizes the electrocatalytic performance of various this compound composites, where lower overpotential (η) and charge transfer resistance (Rct) generally indicate enhanced conductivity and catalytic activity.
| Composite Material | Synthesis Method | Overpotential (η) @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Charge Transfer Resistance (Rct) (Ω) | Reference |
| CoWP-CA/KB | Citric acid-guided two-stage aging | 111 | 58 | Not specified | [4] |
| WP NAs/CC | Hydrothermal + Phosphidation | 130 | Not specified | Not specified | [2][7] |
| Ru/WP₂/Carbon Fiber | Chemical Vapor Deposition | ~34 | ~40 | Not specified | [3][8] |
| Amorphous WP NPs | Colloidal Synthesis | 120 | Not specified | Not specified | [9] |
| WP NPs@NC | One-step facile synthesis | 102 | 58 | Not specified | [10] |
| Co₀.₉W₁.₁P₂/C | MOF template method | 35 (acidic), 54 (alkaline) | Not specified | Not specified | [1] |
| Mo-W-P/CC | In situ phosphidation | ~138 (at 100 mA/cm²) | 52 | Not specified | [6] |
Experimental Protocols
Synthesis of Co-Doped this compound Nanoparticles on Carbon Support (Citric Acid-Guided Two-Stage Aging Method)
This protocol is adapted from a method designed to prevent nanoparticle agglomeration and achieve high dispersion.[4]
Materials:
-
Ammonium (B1175870) metatungstate ((NH₄)₆H₂W₁₂O₄₀·xH₂O)
-
Cobalt nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
Diammonium hydrogen phosphate (B84403) ((NH₄)₂HPO₄)
-
Citric acid (C₆H₈O₇)
-
Carbon support (e.g., Ketjenblack)
-
Deionized water
-
Ethanol
Procedure:
-
Precursor Solution Preparation:
-
Dissolve ammonium metatungstate, cobalt nitrate hexahydrate, and citric acid in deionized water. The molar ratio of W:Co:citric acid should be optimized for the desired doping level.
-
Separately, prepare an aqueous solution of diammonium hydrogen phosphate.
-
-
First Aging Stage:
-
Slowly add the diammonium hydrogen phosphate solution to the metal-citrate solution under vigorous stirring.
-
Adjust the pH of the resulting mixture to a neutral or slightly basic value using ammonia (B1221849) solution.
-
Age the mixture at room temperature for a specified period (e.g., 12 hours) to form a precursor gel.
-
-
Incorporation of Carbon Support:
-
Disperse the carbon support material in the precursor gel with the aid of ultrasonication.
-
Continue stirring for several hours to ensure homogeneous mixing.
-
-
Second Aging Stage and Drying:
-
Age the mixture again at a slightly elevated temperature (e.g., 60-80 °C) to partially evaporate the solvent and promote interaction between the precursor and the carbon support.
-
Dry the resulting solid in an oven at a moderate temperature (e.g., 100 °C) overnight.
-
-
Phosphidation:
-
Place the dried powder in a tube furnace.
-
Heat the sample to a high temperature (e.g., 700-900 °C) under a reducing atmosphere (e.g., H₂/Ar mixture) for several hours to induce phosphidation.
-
Cool the furnace to room temperature under the same atmosphere.
-
The resulting black powder is the Co-doped this compound on the carbon support.
-
Synthesis of this compound Nanorod Arrays on Carbon Cloth (WP NAs/CC)
This protocol describes a two-step method involving hydrothermal synthesis followed by phosphidation.[2][7]
Materials:
-
Sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O)
-
Hydrochloric acid (HCl)
-
Carbon cloth (CC)
-
Sodium hypophosphite (NaH₂PO₂·H₂O)
-
Deionized water
Procedure:
-
Hydrothermal Growth of WO₃ Nanorod Arrays on Carbon Cloth:
-
Clean a piece of carbon cloth by sonicating it in acetone, ethanol, and deionized water.
-
Prepare an aqueous solution of sodium tungstate dihydrate.
-
Adjust the pH of the solution to be acidic (e.g., pH 2) using hydrochloric acid.
-
Place the cleaned carbon cloth and the precursor solution into a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at a specific temperature (e.g., 180 °C) for a designated time (e.g., 12 hours).
-
After cooling, wash the carbon cloth, which is now covered with WO₃ nanorod arrays (WO₃ NAs/CC), with deionized water and ethanol, and dry it.
-
-
Phosphidation of WO₃ NAs/CC:
-
Place the dried WO₃ NAs/CC and a certain amount of sodium hypophosphite in a tube furnace at two separate positions. The sodium hypophosphite should be at the upstream end.
-
Heat the furnace to a high temperature (e.g., 600 °C) under an argon (Ar) flow for a specific duration (e.g., 2 hours). The sodium hypophosphite will decompose to generate phosphine (B1218219) (PH₃) gas, which will react with the WO₃ nanorods.
-
After the reaction, cool the furnace to room temperature under Ar flow.
-
The resulting material is this compound nanorod arrays on carbon cloth (WP NAs/CC).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound nanorod arrays directly grown on carbon cloth: a highly efficient and stable hydrogen evolution cathode at all pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel porous molybdenum this compound hybrid nanosheets on carbon cloth for efficient hydrogen evolution - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 7. Collection - this compound Nanorod Arrays Directly Grown on Carbon Cloth: A Highly Efficient and Stable Hydrogen Evolution Cathode at All pH Values - ACS Applied Materials & Interfaces - Figshare [figshare.com]
- 8. Enhancing the Hydrogen Evolution Performance of Tungsten Diphosphide on Carbon Fiber through Ruthenium Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrocatalytic hydrogen evolution using amorphous this compound nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Ultrasmall this compound nanoparticles embedded in nitrogen-doped carbon as a highly active and stable hydrogen-evolution electrocatalyst - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Tungsten Phosphide with Citric Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the role of citric acid in the synthesis of tungsten phosphide (B1233454) (WP). Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of citric acid in the synthesis of tungsten phosphide?
A1: Citric acid primarily functions as a chelating or complexing agent in the synthesis of this compound. It forms stable complexes with tungsten precursor ions, such as those from ammonium (B1175870) metatungstate. This chelation prevents the premature precipitation and agglomeration of tungsten species during the synthesis process, leading to the formation of smaller, more uniform nanoparticles with a higher surface area.[1]
Q2: What are the advantages of using citric acid in this compound synthesis?
A2: The use of citric acid offers several advantages:
-
Smaller Particle Size: By preventing agglomeration, citric acid facilitates the formation of significantly smaller this compound particles. For example, syntheses with citric acid have yielded particles in the 1-10 µm range, compared to over 100 µm without it.
-
Higher Surface Area: The smaller particle size directly contributes to a larger Brunauer-Emmett-Teller (BET) surface area, which is crucial for catalytic applications.
-
Improved Catalytic Activity: The increased surface area and uniform morphology of this compound nanoparticles synthesized with citric acid enhance their catalytic performance in reactions such as the hydrogen evolution reaction (HER) and hydrodenitrogenation.[1]
-
Better Dispersion: In the synthesis of supported catalysts, citric acid can aid in achieving a higher and more uniform dispersion of the this compound nanoparticles on the support material.
Q3: How does citric acid influence the morphology of the final this compound product?
A3: Citric acid plays a crucial role in controlling the morphology of the resulting this compound. By chelating the tungsten ions, it controls the hydrolysis and condensation rates during the formation of the precursor. This controlled growth helps in obtaining well-defined nanostructures, such as nanoparticles with a narrow size distribution.
Q4: Can other organic acids be used as chelating agents in this compound synthesis?
A4: Yes, other organic acids with chelating properties, such as oxalic acid or ethylenediaminetetraacetic acid (EDTA), can also be used in the synthesis of this compound and other metal phosphides. However, the effectiveness of each chelating agent in controlling particle size and morphology may vary, and the optimal synthesis conditions will likely differ. Citric acid is a popular choice due to its effectiveness, low cost, and relatively benign nature.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Large, aggregated particles in the final product | 1. Insufficient amount of citric acid to effectively chelate all tungsten ions. 2. Inhomogeneous mixing of precursors and citric acid. 3. pH of the solution is not optimal for complex formation. | 1. Increase the molar ratio of citric acid to the tungsten precursor. A common starting point is a 1:1 or 2:1 molar ratio. 2. Ensure vigorous and continuous stirring during the addition of citric acid and throughout the initial stages of the reaction. 3. Adjust the pH of the precursor solution. The stability of the tungsten-citrate complex is pH-dependent. |
| Low yield of this compound | 1. Incomplete reduction of the tungsten precursor. 2. Loss of material during washing and centrifugation steps. 3. Sub-optimal phosphating temperature or time. | 1. Ensure the reducing agent (e.g., sodium hypophosphite) is fresh and used in a sufficient stoichiometric excess. 2. Carefully decant the supernatant after centrifugation to avoid losing the product. Use a suitable solvent for washing that minimizes product loss. 3. Optimize the temperature and duration of the phosphating step. This may require systematic experimentation. |
| Presence of tungsten oxide or other impurities in the final product | 1. Incomplete phosphating of the tungsten precursor. 2. Oxidation of the this compound product during handling or storage. | 1. Increase the amount of the phosphorus source or prolong the reaction time at the phosphating temperature. 2. Handle the final this compound product under an inert atmosphere (e.g., in a glovebox) to prevent oxidation. Store the product in a sealed container under vacuum or inert gas. |
| Carbon residue in the final product | 1. Incomplete combustion or removal of the citric acid during the calcination/phosphating step. | 1. Perform the calcination/phosphating step under a controlled atmosphere (e.g., a flow of inert gas like nitrogen or argon) to facilitate the removal of carbonaceous byproducts. 2. A post-synthesis heat treatment at a moderate temperature in a controlled atmosphere can help to remove residual carbon. |
Quantitative Data
The following table summarizes the effect of using citric acid on the properties of this compound, as reported in the literature.
| Synthesis Method | Molar Ratio (Citric Acid:Tungsten) | Particle Size | BET Surface Area (m²/g) | Electrocatalytic Performance (HER) | Reference |
| Hydrothermal | 0:1 | >100 µm | Not Reported | Not Reported | [1] |
| Hydrothermal | 1:1 (and higher) | 1-10 µm | Not Reported | Not Reported | [1] |
| Citric acid-guided two-stage aging | Not specified | Delicate particle size | Large specific surface area | Overpotential of 111 mV @ 10 mA/cm², Tafel slope of 58 mV/dec | [1] |
Experimental Protocols
Detailed Methodology: Citric Acid-Guided Two-Stage Aging Synthesis of Co-Doped this compound
This protocol is based on a method reported to produce highly efficient Co-doped this compound nanoparticles for the hydrogen evolution reaction.[1]
Materials:
-
Ammonium metatungstate ((NH₄)₆H₂W₁₂O₄₀)
-
Cobalt nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
Citric acid (C₆H₈O₇)
-
Ammonium hypophosphite (NH₄H₂PO₂)
-
Deionized water
Procedure:
-
Precursor Solution Preparation:
-
Dissolve a specific molar ratio of ammonium metatungstate and cobalt nitrate in deionized water.
-
In a separate beaker, dissolve citric acid in deionized water.
-
Add the citric acid solution to the tungsten and cobalt precursor solution under vigorous stirring. The molar ratio of citric acid to total metal ions is a critical parameter to control the nanoparticle size.
-
-
First-Stage Aging:
-
Age the resulting solution at room temperature for a specified period (e.g., 12 hours) with continuous stirring. This allows for the formation of stable metal-citrate complexes.
-
-
Second-Stage Aging (Hydrothermal):
-
Transfer the aged solution to a Teflon-lined stainless-steel autoclave.
-
Add the phosphorus source, ammonium hypophosphite, to the solution.
-
Seal the autoclave and heat it to a specific temperature (e.g., 180-220°C) for a defined duration (e.g., 12-24 hours).
-
-
Product Recovery and Purification:
-
After the hydrothermal reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation.
-
Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final Co-doped this compound product in a vacuum oven at a moderate temperature (e.g., 60-80°C).
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound using the citric acid-guided method.
Caption: The role of citric acid as a chelating agent in controlling the growth of this compound nanoparticles.
Caption: Troubleshooting flowchart for addressing the issue of large, aggregated particles in this compound synthesis.
References
Validation & Comparative
Tungsten Phosphide vs. Molybdenum Phosphide for Hydrodeoxygenation: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient removal of oxygen from biomass-derived feedstocks, a process known as hydrodeoxygenation (HDO), is a critical step in the production of sustainable biofuels and chemicals. Transition metal phosphides, particularly tungsten phosphide (B1233454) (WP) and molybdenum phosphide (MoP), have emerged as promising, cost-effective catalysts for this transformation. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visualizations of reaction pathways.
Performance Comparison in Guaiacol (B22219) Hydrodeoxygenation
The hydrodeoxygenation of guaiacol, a model compound representative of lignin-derived bio-oils, serves as a key benchmark for evaluating catalyst performance. Both bulk MoP and WP have been investigated for this reaction, revealing distinct differences in their activity and selectivity.
Generally, molybdenum phosphide (MoP) exhibits higher activity in guaiacol conversion compared to tungsten phosphide (WP).[1][2] However, WP tends to show higher selectivity towards the partially deoxygenated product, phenol (B47542), making it a more suitable catalyst when phenol is the desired end-product.[1][2][3]
The stability of these catalysts under reaction conditions is also a crucial factor. Studies have shown that MoP can be more stable than WP under the same reaction conditions over extended periods.[1] However, at average guaiacol conversion rates, MoP may lose its activity faster than WP.[1] Catalyst deactivation can occur through mechanisms such as oxidation of the phosphide to a phosphate (B84403) or coke deposition on the catalyst surface.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies on the hydrodeoxygenation of guaiacol using bulk MoP and WP catalysts.
Table 1: Guaiacol Conversion and Product Selectivity over Bulk MoP Catalyst
| Temperature (°C) | Guaiacol Conversion (%) | Phenol Selectivity (%) | Anisole Selectivity (%) | Cresol Selectivity (%) | Toluene Selectivity (%) | Cyclohexane Selectivity (%) |
| 320 | 90 | 65 | 5 | 8 | 5 | 17 |
| 340 | 98 | 66 | 3 | 7 | 6 | 18 |
| 360 | 95 | 45 | 2 | 5 | 8 | 25 |
| 380 | 91 | 31 | 1 | 4 | 10 | 29 |
Data extracted from a study by Golubeva et al.[1][2]
Table 2: Guaiacol Conversion and Product Selectivity over Bulk WP Catalyst
| Temperature (°C) | Guaiacol Conversion (%) | Phenol Selectivity (%) | Anisole Selectivity (%) | Cresol Selectivity (%) | Toluene Selectivity (%) | Cyclohexane Selectivity (%) |
| 320 | 53 | 75 | 4 | 6 | 4 | 11 |
| 340 | 72 | 80 | 3 | 5 | 5 | 7 |
| 360 | 86 | 82 | 2 | 4 | 6 | 6 |
| 380 | 90 | 84 | 1 | 3 | 5 | 7 |
Data extracted from a study by Golubeva et al.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following are representative experimental protocols for the synthesis of bulk phosphide catalysts and their use in hydrodeoxygenation reactions.
Synthesis of Bulk Molybdenum Phosphide (MoP)
-
Precursor Preparation: Dissolve 7.1 g of ammonium (B1175870) molybdate (B1676688) ((NH₄)₆Mo₇O₂₄·4H₂O) and 5.2 g of hypophosphorous acid (H₃PO₂, 50 wt % in water) in 100 mL of deionized water.
-
Drying and Calcination: Heat the mixture with magnetic stirring to evaporate the water. Dry the resulting solid residue in an oven at 120 °C, followed by calcination in a muffle furnace at 500 °C for 6 hours.
-
Reduction: Reduce the calcined precursor in a stream of H₂ (≥98%) at 650 °C for 6 hours to form MoP.
-
Purification: After reduction, wash the material sequentially with deionized water, ethanol, and acetone (B3395972) to remove impurities. Separate the final product by centrifugation at 5000 rpm and dry it under an argon stream.[1][2]
Synthesis of Bulk this compound (WP)
-
Precursor Preparation: Dissolve 6.1 g of ammonium metatungstate ((NH₄)₆H₂W₁₂O₄₀·xH₂O) and 3.1 g of hypophosphorous acid (H₃PO₂) in 100 mL of deionized water.
-
Drying and Calcination: Follow the same drying and calcination procedure as for MoP (120 °C oven drying, 500 °C calcination for 6 hours).
-
Reduction: Reduce the precursor in a stream of H₂ at 750 °C for 6 hours to form WP.
-
Purification: Purify the final product using the same washing and drying procedure as for MoP.[1][2]
Hydrodeoxygenation of Guaiacol
-
Reactor Setup: The hydrodeoxygenation reaction is typically carried out in a high-pressure batch reactor.
-
Reaction Mixture: Load the reactor with the catalyst (e.g., 0.1 g), the reactant (e.g., 0.5 g of guaiacol), and a solvent (e.g., 20 mL of n-dodecane).
-
Reaction Conditions: Seal the reactor, purge it with hydrogen, and then pressurize it with H₂ to the desired pressure (e.g., 5 MPa). Heat the reactor to the target temperature (e.g., 340 °C) while stirring.
-
Product Analysis: After the reaction time (e.g., 6 hours), cool the reactor, collect the liquid products, and analyze them using techniques such as gas chromatography-mass spectrometry (GC-MS) to determine the conversion of the reactant and the selectivity towards different products.
Reaction Pathways and Mechanisms
The hydrodeoxygenation of guaiacol over transition metal phosphides proceeds through a complex reaction network. The catalyst's bifunctional nature, possessing both metallic sites (Mδ+) and Brønsted acid sites (P-OH), plays a crucial role in the various reaction steps.
The primary reaction pathways include:
-
Demethoxylation (DMO): Direct removal of the methoxy (B1213986) group from guaiacol to form catechol.
-
Demethylation (DME): Removal of the methyl group from the methoxy group of guaiacol to form phenol.
-
Direct Deoxygenation (DDO): Direct removal of the hydroxyl group from phenol to form benzene.
-
Hydrogenation (HYD): Saturation of the aromatic ring to form cyclohexanol (B46403) and related intermediates, which can then be deoxygenated to cyclohexane.
The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and the logical relationships in the HDO reaction pathways.
References
A Comparative Guide to Tungsten Phosphide and Platinum on Carbon for the Hydrogen Evolution Reaction
For researchers and professionals in the fields of catalysis, materials science, and renewable energy, the quest for efficient and cost-effective catalysts for the hydrogen evolution reaction (HER) is a paramount challenge. While platinum supported on carbon (Pt/C) has long been the benchmark catalyst due to its exceptional activity, its high cost and scarcity necessitate the development of viable alternatives. Among the promising candidates, tungsten phosphide (B1233454) (WP) has emerged as a frontrunner, exhibiting remarkable catalytic performance. This guide provides an objective comparison of the HER activity of tungsten phosphide and Pt/C, supported by experimental data, detailed methodologies, and mechanistic insights.
Performance at a Glance: this compound vs. Platinum on Carbon
The electrocatalytic performance of materials for the HER is primarily evaluated based on several key metrics: the overpotential required to achieve a specific current density (typically 10 mA/cm², a benchmark relevant to solar fuel production), the Tafel slope, which provides insight into the reaction mechanism, and the exchange current density, a measure of the intrinsic catalytic activity at equilibrium.
The data presented below is a compilation from various studies, with a focus on performance in a standard acidic electrolyte, 0.5 M sulfuric acid (H₂SO₄), to ensure a consistent basis for comparison.
| Catalyst | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Exchange Current Density (A/cm²) |
| Amorphous WP Nanoparticles | ~120[1] | ~54[2] | 4.5 x 10⁻⁵[2] |
| Tungsten Diphosphide (WP₂) Nanorods | ~148[3] | ~52[3] | 1.3 x 10⁻⁵[3] |
| Ultrasmall WP NPs@N-doped Carbon | ~102[4][5] | ~58[4][5] | - |
| Commercial Pt/C | ~30-70 | ~30[2] | 4.6 x 10⁻³[2] |
Key Observations:
-
Overpotential: Platinum on carbon exhibits a significantly lower overpotential to drive the HER, indicating its superior efficiency in generating hydrogen with minimal energy input. Various forms of this compound, while less active than Pt/C, still demonstrate impressive performance with overpotentials generally in the range of 100-150 mV.
-
Tafel Slope: The Tafel slope for Pt/C is consistently around 30 mV/dec, which is characteristic of a Volmer-Tafel mechanism where the recombination of two adsorbed hydrogen atoms is the rate-determining step. In contrast, this compound catalysts typically show Tafel slopes in the range of 50-60 mV/dec. This suggests a different reaction pathway, likely a Volmer-Heyrovsky mechanism, where the electrochemical desorption of a hydrogen atom is the rate-limiting step.[2][6]
-
Exchange Current Density: The exchange current density of Pt/C is orders of magnitude higher than that of this compound, highlighting the intrinsically faster kinetics of the HER on platinum surfaces.[2]
Experimental Protocols: A Guide to Reproducible Research
To ensure the validity and reproducibility of the comparative data, it is crucial to adhere to standardized experimental protocols. The following sections outline the typical procedures for catalyst synthesis and electrochemical evaluation.
Synthesis of Amorphous this compound Nanoparticles
This protocol is adapted from a colloidal synthesis method.[2]
-
Precursor Preparation: In a three-neck flask equipped with a condenser, a mixture of squalane (B1681988) (a high-boiling solvent) and trioctylphosphine (B1581425) (the phosphorus source) is heated to 120°C under vacuum to remove water.
-
Reaction: The flask is then placed under an argon atmosphere, and tungsten hexacarbonyl (W(CO)₆) is added as the tungsten precursor. The reaction mixture is heated to 320°C and maintained at this temperature for 2 hours. The solution will darken and turn black, indicating the formation of nanoparticles.
-
Isolation and Purification: After cooling, the nanoparticles are isolated by centrifugation and washed multiple times with a solvent like hexanes to remove unreacted precursors and byproducts. The final product is redispersed in a suitable solvent for electrode preparation.
Electrochemical Evaluation of HER Activity
The following is a standard three-electrode electrochemical setup and procedure for evaluating HER performance.
-
Working Electrode Preparation:
-
A catalyst ink is prepared by dispersing a specific amount of the catalyst (e.g., 5 mg) in a mixture of deionized water, isopropanol, and a small amount of Nafion® solution (a binder).[7]
-
The mixture is sonicated for at least 30 minutes to ensure a homogeneous dispersion.
-
A known volume of the catalyst ink is drop-casted onto a glassy carbon electrode or other suitable substrate and allowed to dry, forming a thin catalyst film.
-
-
Electrochemical Cell Setup:
-
A standard three-electrode cell is used, containing the working electrode, a counter electrode (typically a graphite (B72142) rod or platinum wire), and a reference electrode (e.g., a saturated calomel (B162337) electrode (SCE) or Ag/AgCl).
-
The electrolyte is 0.5 M H₂SO₄, which is purged with high-purity hydrogen or nitrogen gas before and during the experiment to remove dissolved oxygen.
-
-
Electrochemical Measurements:
-
Linear Sweep Voltammetry (LSV): The potential of the working electrode is swept from a value near the open-circuit potential towards more negative potentials at a slow scan rate (e.g., 5 mV/s). The resulting current is recorded to generate the polarization curve, from which the overpotential at a specific current density is determined.
-
Tafel Analysis: The Tafel plot is constructed by plotting the overpotential (η) versus the logarithm of the current density (log|j|). The linear portion of this plot is fitted to the Tafel equation (η = b log|j| + a) to determine the Tafel slope (b).
-
Electrochemical Impedance Spectroscopy (EIS): EIS can be performed to investigate the charge transfer resistance and other kinetic parameters of the HER.
-
Visualizing the Hydrogen Evolution Reaction
The mechanism of the HER can be visualized to better understand the differences in the catalytic pathways on this compound and platinum. The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed reaction mechanisms.
Conclusion
This compound has demonstrated significant promise as a low-cost, earth-abundant alternative to platinum-based catalysts for the hydrogen evolution reaction. While Pt/C remains the benchmark in terms of overall efficiency, the performance of various this compound nanostructures is highly competitive, particularly when considering the economic and sustainability aspects. The difference in their Tafel slopes points to distinct reaction mechanisms, with the Volmer-Heyrovsky pathway being dominant on this compound and the Volmer-Tafel pathway on platinum. Further research focusing on enhancing the intrinsic activity and increasing the density of active sites on this compound catalysts will be crucial in bridging the performance gap with precious metal catalysts and advancing the commercial viability of water electrolysis for large-scale hydrogen production.
References
- 1. Electrocatalytic hydrogen evolution using amorphous this compound nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasmall this compound nanoparticles embedded in nitrogen-doped carbon as a highly active and stable hydrogen-evolution electrocatalyst - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Insight on Tafel slopes from a microkinetic analysis of aqueous electrocatalysis for energy conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]
Differentiating WP and WP2 Phases: A Guide to XRD Analysis
For researchers, scientists, and drug development professionals, precise material characterization is paramount. In the synthesis of tungsten phosphides, distinguishing between the WP and WP2 crystalline phases is crucial for controlling material properties. This guide provides a detailed comparison of these two phases using X-ray Diffraction (XRD) analysis, supported by crystallographic data and a comprehensive experimental protocol.
The primary distinction between the WP and WP2 phases lies in their crystal structures. WP crystallizes in the orthorhombic space group Pnma (No. 62), while WP2 adopts a noncentrosymmetric orthorhombic structure with the space group Cmc2₁ (No. 36).[1][2] This fundamental difference in atomic arrangement leads to distinct powder XRD patterns, allowing for their unambiguous identification.
Crystallographic Data Comparison
A summary of the key crystallographic parameters for WP and WP2 is presented in the table below. These differences in lattice parameters and space groups are the root cause of the variations observed in their respective XRD patterns.
| Property | WP Phase | WP2 Phase |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pnma (No. 62) | Cmc2₁ (No. 36) |
| Lattice Parameter a (Å) | ~5.717 | ~3.164 |
| Lattice Parameter b (Å) | ~3.238 | ~11.115 |
| Lattice Parameter c (Å) | ~6.218 | ~4.973 |
XRD Pattern Analysis
The WP phase, with its Pnma space group, will exhibit a characteristic set of reflections. Similarly, the WP2 phase, belonging to the Cmc2₁ space group, will produce a different and unique diffraction pattern. By comparing the experimental XRD pattern of an unknown sample to reference patterns for pure WP and WP2, the phase composition can be determined. The presence of distinct sets of peaks corresponding to each phase will indicate a mixture.
Experimental Protocol for Phase Differentiation
This section outlines a detailed methodology for using powder XRD to differentiate between the WP and WP2 phases.
1. Sample Preparation:
-
Ensure the sample is a fine, homogeneous powder to minimize preferred orientation effects. This can be achieved by gentle grinding in an agate mortar and pestle.
-
The optimal crystallite size for powder diffraction is typically in the range of 1-10 µm.
-
Mount the powdered sample onto a zero-background sample holder to reduce background noise in the diffraction pattern.
2. XRD Data Collection:
-
Instrument: A laboratory powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is suitable.
-
Geometry: Bragg-Brentano geometry is commonly used for powder samples.
-
Scan Range (2θ): A wide angular range, for example, from 20° to 80°, should be scanned to capture a sufficient number of characteristic diffraction peaks for both phases.
-
Step Size: A small step size, such as 0.02°, is recommended to ensure good resolution of the diffraction peaks.
-
Scan Speed/Time per Step: A slow scan speed or longer counting time per step will improve the signal-to-noise ratio, which is particularly important for identifying minor phases.
3. Data Analysis:
-
Phase Identification: The primary method for phase identification is to compare the experimental diffraction pattern with standard reference patterns from a crystallographic database, such as the International Centre for Diffraction Data (ICDD) PDF database. The software will match the peak positions and relative intensities to identify the phases present in the sample.
-
Rietveld Refinement: For samples containing a mixture of WP and WP2, Rietveld refinement is a powerful technique for quantitative phase analysis. This method involves fitting a calculated diffraction pattern, based on the crystal structure models of WP and WP2, to the experimental data. The refinement process can accurately determine the weight percentage of each phase in the mixture.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the logical relationship for differentiating WP and WP2 phases.
References
Tungsten Phosphide Shines in Catalytic Hydrogen Production: A Comparative Analysis of Tafel Slopes
A detailed comparison of tungsten phosphide (B1233454) with other transition metal phosphides reveals its promising potential as an efficient and cost-effective catalyst for the hydrogen evolution reaction (HER), a critical process for clean energy production. Analysis of Tafel slopes, a key indicator of catalytic efficiency, positions tungsten phosphide favorably against commonly studied transition metal phosphides such as those based on nickel, cobalt, molybdenum, and iron.
The quest for sustainable energy has propelled research into efficient electrocatalysts for water splitting, where the hydrogen evolution reaction (HER) is a cornerstone. Transition metal phosphides (TMPs) have emerged as a highly promising class of non-precious metal catalysts, offering a balance of high activity, stability, and affordability. Among these, this compound (WP) has garnered significant attention. This guide provides a comparative analysis of the HER performance of this compound against other TMPs, with a focus on Tafel slope analysis, supported by experimental data.
Performance Benchmark: this compound vs. Other Transition Metal Phosphides
The electrocatalytic activity of a material for HER is often evaluated by its Tafel slope, which describes how the reaction rate (current density) changes with the applied potential. A lower Tafel slope signifies faster reaction kinetics, meaning a smaller increase in potential is required to achieve a significant increase in the rate of hydrogen production.
Below is a summary of reported Tafel slopes and other key performance metrics for this compound and other notable transition metal phosphides in both acidic and alkaline electrolytes.
| Catalyst | Electrolyte | Tafel Slope (mV dec⁻¹) | Overpotential at 10 mA cm⁻² (mV) | Exchange Current Density (A cm⁻²) | Reference |
| This compound (WP) | 0.5 M H₂SO₄ | 54 | 120 | 4.5 x 10⁻⁵ | [1] |
| Nickel Phosphide (Ni₂P) | 1.0 M KOH | 50 - 58 | 41 - 142 | 3.1 x 10⁻⁵ | [1] |
| Cobalt Phosphide (CoP) | 1.0 M KOH | 42 - 76.8 | 88 - 137 | - | [2] |
| Molybdenum Phosphide (MoP) | 1.0 M KOH | 69 - 100.2 | 70 - 75 | - | [2][3] |
| Iron Phosphide (FeP) | 1.0 M KOH | 60 | 84 | - | [1] |
Note: The performance of catalysts can vary significantly based on their synthesis method, morphology, and the specifics of the experimental setup. The data presented here is a representative summary from various studies.
Understanding the Hydrogen Evolution Reaction Mechanism
The HER proceeds through different pathways depending on the catalyst and the pH of the electrolyte. The Tafel slope provides insights into the rate-determining step (RDS) of the reaction.
-
Volmer Step: H⁺ + e⁻ → H_ads (in acidic media) or H₂O + e⁻ → H_ads + OH⁻ (in alkaline media)
-
Heyrovsky Step: H_ads + H⁺ + e⁻ → H₂ (in acidic media) or H_ads + H₂O + e⁻ → H₂ + OH⁻ (in alkaline media)
-
Tafel Step: H_ads + H_ads → H₂
A Tafel slope of approximately 30 mV dec⁻¹ suggests the Tafel step is rate-limiting, while a slope of around 40 mV dec⁻¹ points to the Heyrovsky step as the RDS. A higher value, around 120 mV dec⁻¹, indicates that the initial Volmer step is the bottleneck. The observed Tafel slope for amorphous this compound nanoparticles in acidic solution is 54 mV dec⁻¹, suggesting that the HER mechanism is different from that on platinum (which has a Tafel slope of 30 mV dec⁻¹) and is comparable to other nanostructured non-noble metal catalysts like Ni₂P and CoP.[1]
Experimental Protocol for Tafel Slope Analysis
A standardized experimental protocol is crucial for the accurate evaluation and comparison of electrocatalysts. Below is a typical methodology for conducting Tafel slope analysis of transition metal phosphide catalysts for the HER.
Catalyst Ink Preparation
-
Dispersion: A specific amount of the transition metal phosphide catalyst powder (e.g., 5 mg) is dispersed in a solution containing a solvent (e.g., a mixture of deionized water and isopropanol) and a binder (e.g., 5 wt% Nafion solution).
-
Homogenization: The mixture is sonicated for an extended period (e.g., 30-60 minutes) to ensure a uniform and stable catalyst ink.
Working Electrode Fabrication
-
Substrate: A suitable conductive substrate, such as a glassy carbon electrode (GCE), carbon paper, or nickel foam, is used.
-
Deposition: A measured volume of the catalyst ink is drop-casted onto the surface of the substrate and allowed to dry under ambient or slightly elevated temperatures. The catalyst loading is carefully controlled to ensure comparability between different materials.
Electrochemical Measurements
-
Electrochemical Cell: A standard three-electrode cell is employed, consisting of the prepared working electrode, a counter electrode (typically a graphite (B72142) rod or platinum wire), and a reference electrode (e.g., a saturated calomel (B162337) electrode (SCE) or a Ag/AgCl electrode).
-
Electrolyte: The measurements are conducted in either an acidic (e.g., 0.5 M H₂SO₄) or an alkaline (e.g., 1.0 M KOH) electrolyte, which is purged with a high-purity gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Linear Sweep Voltammetry (LSV): The polarization curve is recorded using LSV at a slow scan rate (e.g., 5 mV s⁻¹) to approximate steady-state conditions. The potential is swept from a non-faradaic region towards more negative potentials to drive the HER.
-
Data Analysis: The Tafel plot is constructed by plotting the overpotential (η) versus the logarithm of the current density (log|j|). The linear portion of this plot is fitted to the Tafel equation (η = b log|j| + a), where 'b' is the Tafel slope. All potentials are typically referenced to the reversible hydrogen electrode (RHE).
Logical Workflow for Tafel Slope Analysis
The following diagram illustrates the key steps involved in the experimental workflow for Tafel slope analysis of transition metal phosphide catalysts.
Caption: Workflow for Tafel slope analysis of HER catalysts.
References
Tungsten Phosphide Catalysts for Hydrogen Evolution Reaction: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of tungsten phosphide (B1233454) (WP) catalysts for the hydrogen evolution reaction (HER), supported by experimental data. We delve into performance metrics, experimental protocols, and key relationships to inform your research and development efforts.
The quest for efficient and cost-effective catalysts for the hydrogen evolution reaction (HER) is paramount for advancing renewable energy technologies. While platinum-based catalysts have long been the benchmark, their high cost and scarcity necessitate the development of viable alternatives. Tungsten phosphide (WP) has emerged as a promising non-precious metal catalyst, exhibiting excellent catalytic activity and stability. This guide offers a comparative analysis of various WP-based catalysts, benchmarking their performance against each other and the industry-standard Pt/C catalyst.
Performance Benchmarking of this compound Catalysts
The efficacy of a HER catalyst is primarily evaluated by its overpotential required to achieve a current density of 10 mA/cm² (η₁₀), its Tafel slope, and its long-term stability. The overpotential indicates the extra potential beyond the thermodynamic requirement needed to drive the reaction, with lower values being more desirable. The Tafel slope provides insight into the reaction mechanism, with smaller values suggesting faster kinetics. Stability is crucial for practical applications, ensuring sustained performance over extended periods.
The following table summarizes the performance of various this compound-based catalysts as reported in recent literature, compared with the benchmark 20% Pt/C catalyst.
| Catalyst | Electrolyte | Overpotential (η₁₀) (mV) | Tafel Slope (mV dec⁻¹) | Stability |
| WP NPs@NC [1] | 0.5 M H₂SO₄ | 102 | 58 | Stable for 4 days |
| CoWP-CA/KB [2][3] | 0.5 M H₂SO₄ | 111 | 58 | Stable for 60 hours |
| Amorphous WP NPs [4] | 0.5 M H₂SO₄ | 120 | - | - |
| WP/KB [5] | 0.5 M H₂SO₄ | - | 60 | - |
| WP₂ NRs [6] | 0.5 M H₂SO₄ | 148 | 52 | Stable for 90 hours |
| Ru/WP₂ [7] | 0.5 M H₂SO₄ | 34 | ~40 | - |
| 20% Pt/C [7][8] | 0.5 M H₂SO₄ | ~17-30 | ~30 | High |
Note: The performance of catalysts can vary depending on the synthesis method, catalyst loading, and testing conditions.
Experimental Protocols
Standardized experimental protocols are essential for the accurate and reproducible evaluation of HER catalysts. Below are generalized methodologies for the synthesis of this compound catalysts and their electrochemical characterization.
Synthesis of this compound Catalysts
A common method for synthesizing this compound catalysts is the temperature-programmed reduction of a tungsten precursor and a phosphorus source.
Example Protocol: Synthesis of WP Nanoparticles
-
Precursor Preparation: A tungsten precursor, such as ammonium (B1175870) tungstate (B81510) ((NH₄)₁₀W₁₂O₄₁·5H₂O), and a phosphorus source, like sodium hypophosphite (NaH₂PO₂), are mixed in a desired molar ratio.
-
Mixing and Drying: The precursors are dissolved in deionized water and sonicated to form a homogeneous solution. The solution is then dried in an oven to obtain a solid precursor powder.
-
Calcination/Annealing: The precursor powder is placed in a tube furnace and heated under a reducing atmosphere (e.g., a mixture of H₂ and Ar). The temperature is ramped up to a specific value (e.g., 800-900 °C) and held for a set duration to facilitate the formation of the this compound phase.
-
Passivation and Collection: After cooling to room temperature under the inert atmosphere, the resulting this compound powder is carefully collected. A passivation step, involving exposure to a low concentration of oxygen, may be necessary to prevent rapid oxidation upon exposure to air.
Electrochemical Characterization of HER Catalysts
The electrochemical performance of the catalysts is typically evaluated in a three-electrode setup using an electrochemical workstation.
Typical Three-Electrode Setup:
-
Working Electrode: A glassy carbon electrode (GCE) or other conductive substrate coated with the catalyst ink.
-
Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a Ag/AgCl electrode. The potentials are typically converted to the reversible hydrogen electrode (RHE) scale.
-
Counter Electrode: A graphite (B72142) rod or a platinum wire.
Electrochemical Measurements:
-
Catalyst Ink Preparation: A specific amount of the catalyst powder is dispersed in a solution typically containing deionized water, isopropanol, and a small amount of Nafion® solution (to act as a binder). The mixture is sonicated to form a homogeneous ink.
-
Working Electrode Preparation: A measured volume of the catalyst ink is drop-casted onto the surface of the working electrode and allowed to dry.
-
Electrochemical Cell Assembly: The three electrodes are assembled in an electrochemical cell containing the electrolyte (e.g., 0.5 M H₂SO₄). The electrolyte is purged with a high-purity inert gas (e.g., N₂ or Ar) for at least 30 minutes before the measurement to remove dissolved oxygen.
-
Linear Sweep Voltammetry (LSV): The polarization curves are recorded by sweeping the potential at a slow scan rate (e.g., 5 mV s⁻¹). The overpotential required to achieve a current density of 10 mA/cm² is determined from these curves.
-
Tafel Analysis: The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of the current density).
-
Electrochemical Impedance Spectroscopy (EIS): EIS is performed to investigate the electrode kinetics and charge transfer resistance.
-
Stability Test: The long-term stability of the catalyst is assessed by continuous cycling of the potential or by holding the electrode at a constant current density for an extended period and monitoring the potential change.
Visualizing the Workflow and Key Metrics
To better understand the process of benchmarking HER catalysts and the key performance indicators, the following diagrams are provided.
Caption: Experimental workflow for benchmarking HER catalysts.
Caption: Key performance indicators for HER catalysts.
References
- 1. Ultrasmall this compound nanoparticles embedded in nitrogen-doped carbon as a highly active and stable hydrogen-evolution electrocatalyst - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrocatalytic hydrogen evolution using amorphous this compound nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Facile synthesis of this compound/Ketjen Black Hybrid Electrocatalyst for Hydrogen Production | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Tungsten Carbide and Tungsten Phosphide as Catalyst Supports
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst support material is a critical decision that significantly influences the efficiency, stability, and selectivity of a catalytic process. Among the emerging alternatives to traditional carbon supports, tungsten carbide (WC) and tungsten phosphide (B1233454) (WP) have garnered considerable attention due to their unique electronic properties, high stability, and catalytic activities that can rival those of precious metals.
This guide provides an objective comparison of the performance of tungsten carbide and tungsten phosphide as catalyst supports, drawing upon experimental data from recent scientific literature. We will delve into their synthesis, catalytic performance in key reactions, and stability, presenting quantitative data in structured tables and detailing the experimental methodologies employed.
Performance Comparison: Tungsten Carbide vs. This compound
Both tungsten carbide and this compound exhibit promising properties as catalyst supports, often enhancing the performance of the active catalytic phase through strong metal-support interactions.[1][2] The choice between WC and WP can depend on the specific application, as each material offers distinct advantages.
Tungsten carbide is recognized for its "Pt-like" electronic properties, high electrical conductivity, and excellent electrochemical stability, making it a robust support for electrocatalysts in fuel cells and water electrolysis.[3][4][5] It has been shown to improve the CO tolerance of platinum catalysts in methanol (B129727) oxidation and enhance the durability of catalysts in acidic environments.[6][7] this compound, on the other hand, has emerged as a highly efficient electrocatalyst for the hydrogen evolution reaction (HER), demonstrating low overpotentials and high stability.[8][9][10]
The following tables summarize key quantitative data from various studies to facilitate a direct comparison of their performance characteristics.
Electrocatalytic Performance in Hydrogen Evolution Reaction (HER)
| Catalyst Support | Active Material | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability | Reference |
| Tungsten Carbide (WC) | Pt | 0.5 M H₂SO₄ | 32.3 | 30 | Good | [3] |
| Tungsten Carbide (WC) | - | 0.5 M H₂SO₄ | 170 | 123 | Stable | [11][12] |
| This compound (WP) | Co-doped WP | Not Specified | 111 | 58 | Stable for 60h | [8][9][13] |
| This compound (WP) | WP Nanoparticles | 0.5 M H₂SO₄ | 102 | 58 | Stable for 4 days | [10] |
| This compound (WP₂) | WP₂ Nanorods | Acidic Media | 148 | 52 | Stable for 90h | [14] |
Performance in Other Catalytic Reactions
| Catalyst Support | Active Material | Reaction | Key Findings | Reference |
| Tungsten Carbide (WC) | Pt | Methanol Electro-oxidation | Improved CO tolerance | [6] |
| Tungsten Carbide (WC) | - | Ethylene Hydrogenation | Active at low temperatures | [15][16] |
| Tungsten Carbide (WC) | Co | Methane (B114726) Dry Reforming | Addition of La inhibited CoWO₄ formation and improved stability | [17] |
| This compound (WP) | - | Photocatalytic Hydrogen Production | 4.0 wt% WP on CdS showed a H₂ evolution rate of 155.2 µmol h⁻¹ | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the synthesis and evaluation of tungsten carbide and this compound catalyst supports as described in the cited literature.
Synthesis of Tungsten Carbide (WC) Support
A common method for synthesizing tungsten carbide supported on carbon involves a temperature-programmed reaction.[19]
-
Impregnation: A tungsten precursor, such as ammonium (B1175870) metatungstate (AMT) or tungsten trioxide (WO₃), is impregnated onto a carbon support (e.g., activated carbon, carbon nanotubes).[4][19]
-
Calcination: The impregnated support is calcined in an inert atmosphere at a specific temperature (e.g., 773 K).[19]
-
Carburization: The calcined material is then heated to a higher temperature (e.g., 1073 K) under a flow of a carburizing gas mixture, typically methane and hydrogen (CH₄/H₂).[4][19] This step converts the tungsten oxide to tungsten carbide.
Synthesis of this compound (WP) Support
The synthesis of this compound often involves a phosphidation reaction at elevated temperatures.
-
Precursor Preparation: A tungsten-containing precursor is prepared. For instance, ultrasmall this compound nanoparticles embedded in nitrogen-doped carbon can be synthesized from ammonium tungstate, dopamine (B1211576) hydrochloride, and phytic acid.[10]
-
Pyrolysis/Phosphidation: The precursor mixture is subjected to high-temperature pyrolysis in an inert atmosphere (e.g., Ar). During this process, the tungsten species react with the phosphorus source to form this compound.[10]
Electrochemical Evaluation Protocol
The electrochemical performance of the catalyst supports, particularly for the hydrogen evolution reaction (HER), is typically evaluated using a three-electrode system.[3][20]
-
Working Electrode Preparation: The catalyst ink is prepared by dispersing the catalyst powder in a solvent mixture (e.g., water/ethanol) with a binder (e.g., Nafion) and then drop-casting it onto a glassy carbon electrode.[20]
-
Electrochemical Cell: A standard three-electrode cell is used, with the prepared catalyst as the working electrode, a graphite (B72142) rod or Pt wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.
-
Measurements:
-
Linear Sweep Voltammetry (LSV): To obtain the polarization curves and determine the overpotential required to achieve a certain current density.
-
Tafel Plots: Derived from the LSV data to determine the Tafel slope, which provides insight into the reaction mechanism.
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer kinetics.
-
Chronoamperometry or Chronopotentiometry: To assess the long-term stability of the catalyst.
-
Concluding Remarks
Both tungsten carbide and this compound present compelling cases as advanced catalyst supports. WC's notable stability in harsh electrochemical environments and its ability to mitigate CO poisoning make it a strong candidate for fuel cell applications.[5][6] WP, with its exceptional activity for the hydrogen evolution reaction, is highly promising for applications in water splitting and hydrogen production.[8][10]
The choice between these two materials will ultimately be guided by the specific requirements of the catalytic process, including the desired reaction, operating conditions, and cost considerations. Further research focusing on direct comparative studies under identical conditions is warranted to provide a more definitive guide for material selection. The continuous development of novel synthesis methods for these materials will undoubtedly lead to further enhancements in their catalytic performance.[8][21]
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphorus-Modified Palladium and Tungsten Carbide/Mesoporous Carbon Composite for Hydrogen Oxidation Reaction of Proton Exchange Membrane Fuel Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ultrasmall this compound nanoparticles embedded in nitrogen-doped carbon as a highly active and stable hydrogen-evolution electrocatalyst - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Tungsten Carbide/Tungsten Oxide Catalysts for Efficient Electrocatalytic Hydrogen Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collection - Synthesis of Co-Doped this compound Nanoparticles Supported on Carbon Supports as High-Efficiency HER Catalysts - ACS Sustainable Chemistry & Engineering - Figshare [figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. scite.ai [scite.ai]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. High efficiency and stable this compound cocatalysts for photocatalytic hydrogen production - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 19. Tungsten Carbide Catalyst Supported on Carbon Nanotube for the Hydrogenation of Cellulose | Scientific.Net [scientific.net]
- 20. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]
- 21. Synthesis of Electrocatalytic Tungsten Carbide Nanoparticles by High-Pressure and High-Temperature Treatment of Organotungsten Compounds [mdpi.com]
Tungsten Phosphide Catalysts: A Comparative Guide to Long-Term Cycling Stability
For researchers, scientists, and drug development professionals seeking robust and cost-effective catalytic solutions, tungsten phosphide (B1233454) (WP) has emerged as a promising alternative to precious metal catalysts. This guide provides an objective comparison of tungsten phosphide's long-term cycling stability against other common catalysts, supported by experimental data and detailed protocols.
This compound-based materials are gaining significant attention for a variety of catalytic applications, including electrocatalysis for the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and oxygen reduction reaction (ORR). A key advantage of these materials is their potential for high stability and activity, rivaling traditional platinum-group metal catalysts but at a fraction of the cost. This guide delves into the experimental validation of their long-term performance.
Comparative Performance in Long-Term Cycling
The stability of a catalyst is paramount for its practical application. Long-term cycling tests are designed to assess the durability and sustained performance of the catalyst under continuous operation. The following tables summarize the performance of this compound catalysts in comparison to the widely used platinum on carbon (Pt/C) catalyst.
| Catalyst | Reaction | Initial Overpotential (mV at 10 mA/cm²) | Final Overpotential (mV at 10 mA/cm²) | Number of Cycles/Duration | Electrolyte |
| WP Nanoparticles@NC | HER | 102 | Maintained | 4 days | 0.5 M H₂SO₄ |
| WP₂ Nanorods | HER | 148 | Maintained | 90 hours | 0.5 M H₂SO₄ |
| P-WN/rGO | HER | 85 | Maintained | Accelerated Durability Test | 0.5 M H₂SO₄ |
| Pt/C | ORR | - | 58% loss in mass activity | 3000 cycles | O₂-saturated solution |
| PtCo/C | ORR | - | 50.4% loss in mass activity | 30,000 cycles | - |
Table 1: Comparison of Overpotential and Durability for this compound-based Catalysts and Pt/C.
| Catalyst | Reaction | Initial Tafel Slope (mV/dec) | Final Tafel Slope (mV/dec) | Number of Cycles/Duration | Electrolyte |
| WP Nanoparticles@NC | HER | 58 | Stable | 4 days | 0.5 M H₂SO₄ |
| WP₂ Nanorods | HER | 52 | Stable | 90 hours | 0.5 M H₂SO₄ |
| P-WN/rGO | HER | 54 | Stable | Accelerated Durability Test | 0.5 M H₂SO₄ |
Table 2: Comparison of Tafel Slopes for this compound-based Catalysts.
Experimental Protocols
To ensure the reproducibility and accurate assessment of catalyst stability, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in the evaluation of this compound catalyst stability.
Catalyst Ink Preparation
-
Dispersion : 5 mg of the catalyst powder (e.g., WP nanoparticles) is dispersed in a solution containing 990 µL of a water/ethanol mixture (1:1 v/v) and 10 µL of 5 wt% Nafion solution.[1]
-
Sonication : The mixture is sonicated for at least 30 minutes to ensure a homogeneous dispersion of the catalyst particles.[1]
Working Electrode Preparation
-
Loading : A specific volume (e.g., 7 µL) of the catalyst ink is drop-casted onto a glassy carbon electrode (GCE) of a defined diameter (e.g., 3 mm).[1]
-
Drying : The electrode is then dried under ambient or slightly elevated temperatures to evaporate the solvent, leaving a thin film of the catalyst on the GCE surface.
Electrochemical Measurements
All electrochemical measurements are typically performed in a three-electrode cell setup using a potentiostat. A graphite (B72142) rod or a platinum wire can be used as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or an Ag/AgCl electrode as the reference electrode. The potentials are often converted to the reversible hydrogen electrode (RHE) scale.
-
Electrolyte : The choice of electrolyte depends on the reaction being studied. For HER in acidic media, 0.5 M H₂SO₄ is commonly used.[1] For neutral and basic conditions, phosphate (B84403) buffer (0.1 M) and 1 M KOH are used, respectively.[1]
-
Linear Sweep Voltammetry (LSV) : LSV is used to determine the catalytic activity by measuring the current density as a function of the applied potential. The overpotential required to achieve a certain current density (e.g., 10 mA/cm²) is a key performance metric.
-
Tafel Analysis : The Tafel slope is derived from the LSV data and provides insight into the reaction mechanism.
-
Accelerated Durability Test (ADT) : To assess long-term stability in a shorter timeframe, ADTs are performed. This involves continuous potential cycling for a large number of cycles (e.g., 3,000 to 30,000 cycles) between a defined potential range (e.g., 0.6 V to 1.0 V).[2] The changes in the polarization curves and mass activity are monitored.[2]
-
Chronoamperometry/Chronopotentiometry : These techniques involve holding the potential or current constant, respectively, for an extended period (e.g., 70-90 hours) and monitoring the current or potential change to evaluate the catalyst's stability.[3][4]
Visualizing Experimental Workflows and Influencing Factors
To better understand the processes involved in validating catalyst stability, the following diagrams illustrate the experimental workflow and the key factors influencing the performance of this compound catalysts.
Caption: Experimental workflow for catalyst stability validation.
Caption: Factors influencing this compound catalyst stability.
Conclusion
The experimental evidence strongly suggests that this compound-based catalysts exhibit excellent long-term cycling stability, often outperforming traditional Pt/C catalysts in terms of durability, especially in the context of the hydrogen evolution reaction. Their ability to maintain high catalytic activity over extended periods of operation makes them a highly attractive and economically viable option for various industrial and research applications. The synthesis of ultrasmall this compound nanoparticles embedded within a nitrogen-doped carbon matrix has been shown to be a particularly effective strategy for achieving superior durability.[5] Further research into the optimization of synthesis methods and support materials will likely continue to enhance the stability and performance of this promising class of catalysts.
References
- 1. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ultrasmall this compound nanoparticles embedded in nitrogen-doped carbon as a highly active and stable hydrogen-evolution electrocatalyst - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Confirming the Chemical States of Tungsten and Phosphorus in Tungsten Phosphide (WP) using X-ray Photoelectron Spectroscopy (XPS)
A Comparative Guide for Researchers
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique essential for determining the elemental composition and chemical states of materials. For researchers and professionals in drug development and materials science, understanding the surface chemistry of novel materials like tungsten phosphide (B1233454) (WP) is critical for predicting their catalytic activity, stability, and overall performance. This guide provides a comprehensive comparison of XPS analysis for WP with alternative characterization methods, supported by experimental data and detailed protocols.
Quantitative Analysis of Tungsten and Phosphorus Chemical States
XPS analysis of tungsten phosphide provides characteristic binding energies for tungsten (W) and phosphorus (P) core levels, which differ from their elemental or oxidized states. The precise binding energy values can vary slightly depending on the specific stoichiometry of the WP and the instrument calibration.
The W 4f region in XPS spectra typically shows a doublet (4f₇/₂ and 4f₅/₂) due to spin-orbit coupling. For metallic tungsten, the W 4f₇/₂ peak appears at approximately 31.6 eV.[1] In tungsten oxides, such as WO₃, this peak shifts to a higher binding energy of around 36.1 eV, indicating an oxidized state.[1] In this compound, the W 4f peaks are expected at binding energies that reflect the partial charge transfer between tungsten and phosphorus.
Similarly, the P 2p spectrum provides insight into the chemical state of phosphorus. The binding energy of the P 2p peak in metal phosphides is typically different from that of elemental phosphorus or phosphate (B84403) species.
Below is a summary of typical binding energies observed for tungsten and phosphorus in different chemical environments, aiding in the identification of the chemical states in WP.
| Element | Orbital | Chemical State | Binding Energy (eV) |
| Tungsten (W) | 4f₇/₂ | W metal | ~31.3 - 31.6[1][2] |
| WS₂ | ~32.4[1] | ||
| WO₂ | ~33.1[1] | ||
| WO₃ | ~35.8 - 36.1[1][3] | ||
| WP | (Values vary, often intermediate between metallic and fully oxidized states) | ||
| Phosphorus (P) | 2p | Metal Phosphides | (Specific values depend on the metal and stoichiometry) |
| 2p₃/₂ | P in Keggin structure | ~134.75[4] |
Note: The binding energies are referenced to the adventitious C 1s peak at 284.8 eV or 285.0 eV.[1][5]
Comparison with Alternative Characterization Techniques
While XPS is a primary tool for surface chemical state analysis, other techniques provide complementary information for a comprehensive characterization of this compound.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Diffraction (XRD) | Crystalline structure, phase identification, and crystallite size. | Bulk analysis, non-destructive. | Not sensitive to amorphous phases or surface chemistry. |
| Auger Electron Spectroscopy (AES) | Elemental composition of the surface with high spatial resolution. | High lateral resolution, good for depth profiling.[6][7] | Can be destructive, less detailed chemical state information than XPS.[6] |
| X-ray Absorption Spectroscopy (XAS) | Local electronic and geometric structure, including oxidation states and coordination environment.[8] | Bulk-sensitive, can be performed in-situ.[8] | Requires a synchrotron source, data analysis can be complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Local atomic environment and bonding in the bulk material. | Provides detailed information on the local structure of specific nuclei (e.g., ³¹P). | Not surface-sensitive, requires sufficient sample quantity. |
Experimental Protocol for XPS Analysis of this compound
A standardized protocol is crucial for obtaining reliable and reproducible XPS data. The following outlines a general procedure for the analysis of WP powders.
1. Sample Preparation:
-
Ensure the WP sample is in a fine powder form.
-
Press the powder into a clean indium foil or onto a sample holder with double-sided carbon tape.
-
Ensure a smooth, flat surface for analysis.
-
Introduce the sample into the XPS instrument's ultra-high vacuum (UHV) chamber.
2. Instrument Setup:
-
X-ray Source: Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.[9]
-
Analysis Chamber Pressure: Maintain a pressure of <10⁻⁸ Torr to minimize surface contamination.
-
Analyzer Mode: Operate in Fixed Analyzer Transmission (FAT) mode.
-
Pass Energy: Use a high pass energy (e.g., 160 eV) for survey scans and a lower pass energy (e.g., 20-40 eV) for high-resolution scans of the W 4f and P 2p regions to achieve better energy resolution.
3. Data Acquisition:
-
Survey Scan: Acquire a wide-range survey spectrum (0-1200 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Obtain detailed spectra for the W 4f, P 2p, C 1s, and O 1s regions.
-
Charge Referencing: Reference the binding energy scale to the adventitious carbon C 1s peak at 284.8 eV or 285.0 eV to correct for any sample charging.[1][5]
4. Data Analysis:
-
Background Subtraction: Apply a Shirley or Tougaard background to the high-resolution spectra.[9]
-
Peak Fitting: Deconvolute the high-resolution spectra using Gaussian-Lorentzian peak shapes to identify the different chemical states of tungsten and phosphorus. The W 4f region should be fitted with doublets (4f₇/₂ and 4f₅/₂) with a fixed spin-orbit splitting and area ratio.[2]
-
Quantification: Determine the atomic concentrations of the elements from the peak areas using appropriate relative sensitivity factors (RSFs).
Visualizing the XPS Workflow
The following diagram illustrates the key steps involved in the XPS analysis of this compound.
Caption: Workflow for XPS analysis of this compound.
Logical Relationship of Chemical State Identification
The process of identifying the chemical states of tungsten and phosphorus in WP involves comparing the experimentally obtained binding energies with known reference values.
References
- 1. Tungsten | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Tungsten [xpsfitting.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Surface analysis - XPS, AES, Auger | Britannica [britannica.com]
- 7. rockymountainlabs.com [rockymountainlabs.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. researchgate.net [researchgate.net]
Comparative Guide to Faradaic Efficiency of Tungsten Phosphide in Water Splitting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Faradaic efficiency of tungsten phosphide (B1233454) (WP) for water splitting against other common non-precious metal electrocatalysts, including nickel-iron (NiFe)-based materials, cobalt phosphide (CoP), and molybdenum disulfide (MoS₂). The performance of these catalysts is evaluated based on experimental data for both the Hydrogen Evolution Reaction (HER) and the Oxygen Evolution Reaction (OER), the two half-reactions of water splitting.
Performance Comparison of Electrocatalysts
The Faradaic efficiency (FE) is a critical metric for evaluating the performance of electrocatalysts, as it represents the ratio of the actual amount of product formed (hydrogen or oxygen) to the theoretical maximum amount based on the charge passed through the electrochemical system. A high Faradaic efficiency indicates high selectivity of the catalyst towards the desired reaction, minimizing energy losses to side reactions.
The following table summarizes the reported Faradaic efficiencies for tungsten phosphide and its alternatives. It is important to note that a direct comparison can be challenging due to variations in experimental conditions across different studies.
| Catalyst Material | Reaction | Electrolyte | Faradaic Efficiency (%) | Experimental Conditions |
| This compound (WP) | HER | 0.5 M H₂SO₄ (acidic) | ~100%[1] | Submicroparticle morphology |
| OER | - | Not Reported | - | |
| Nickel-Iron (NiFe)-Based | OER | Alkaline | ~90%[2][3] | Increases with higher Fe content |
| HER | Alkaline | - | Not a primary HER catalyst | |
| Cobalt Phosphide (CoP) | HER | 1.0 M KOH (alkaline) | ~100%[4] | - |
| OER | - | Not Reported | - | |
| Molybdenum Disulfide (MoS₂) | HER | Wide pH range | 100%[5] | MoSe₂@MoS₂ heterostructure |
| OER | - | Not Reported | - |
Note: The table highlights the challenge in making a direct, all-encompassing comparison, as catalysts are often optimized and tested for a specific half-reaction (HER or OER) and under particular pH conditions. This compound demonstrates excellent efficiency for hydrogen evolution in acidic media.[1] NiFe-based catalysts are highly efficient for oxygen evolution in alkaline solutions.[2][3] Cobalt phosphide and molybdenum disulfide also show high Faradaic efficiencies for the hydrogen evolution reaction.[4][5]
Experimental Protocols for Faradaic Efficiency Measurement
Accurate determination of Faradaic efficiency is crucial for the reliable assessment of electrocatalyst performance. Two common methods for measuring the Faradaic efficiency of gas-evolving reactions in water splitting are detailed below.
Gas Chromatography (GC) Method
This method involves the quantification of the evolved hydrogen and oxygen gas using a gas chromatograph.
Experimental Workflow:
References
Amorphous vs. Crystalline Tungsten Phosphide: A Comparative Guide to Catalytic Performance
A detailed analysis of the catalytic activities of amorphous and crystalline tungsten phosphide (B1233454), supported by experimental data, reveals distinct advantages of the amorphous phase in electrocatalytic applications, particularly for the hydrogen evolution reaction (HER).
The unique atomic arrangement in amorphous tungsten phosphide (WP) leads to a higher density of catalytically active sites and optimized electronic properties, resulting in superior performance compared to its crystalline counterpart. This guide provides a comprehensive comparison of their catalytic efficacy, supported by experimental data and detailed protocols.
Data Presentation: Performance Metrics
A summary of key performance metrics for amorphous and crystalline this compound in the hydrogen evolution reaction (HER) is presented below. The data is compiled from various studies and highlights the superior performance of amorphous WP.
| Performance Metric | Amorphous WP | Crystalline WP (Bulk) | Unit | Reference |
| Overpotential @ -10 mA cm⁻² | -120 | -200 | mV | [1][2] |
| Overpotential @ -20 mA cm⁻² | -140 | Not Reported | mV | [1][3] |
| Tafel Slope | 54 | Not Reported | mV dec⁻¹ | [4] |
| Exchange Current Density | 4.5 x 10⁻⁵ | Not Reported | A cm⁻² | [4] |
| Catalyst Loading | 10 mg mL⁻¹ | Not Reported | [4] | |
| Electrolyte | 0.50 M H₂SO₄ | 0.5 M H₂SO₄ | [1][4] |
Experimental Protocols
Detailed methodologies for the synthesis and electrochemical evaluation of amorphous and crystalline this compound are crucial for reproducible research.
Synthesis of Amorphous this compound Nanoparticles
Amorphous WP nanoparticles can be synthesized via a colloidal method.[4]
Procedure:
-
Combine 7.0 mL of squalane (B1681988) and 3.0 mL of trioctylphosphine (B1581425) in a 50-mL three-necked, round-bottom flask.
-
Heat the mixture to 120 °C under vacuum to remove any residual water.
-
Introduce an Argon atmosphere and add 352 mg of W(CO)₆.
-
Heat the reaction mixture to 320 °C for 2 hours. The solution will darken and turn black.
-
After 2 hours, turn off the heating mantle and allow the reaction to cool slowly to 200 °C.
-
Remove the heating mantle for faster cooling to room temperature.
-
Isolate the nanoparticles by centrifugation and wash them multiple times with hexanes.
-
Redisperse the final product in hexanes for storage and use.
Caution: This reaction is highly flammable and corrosive and should be performed under strictly air-free conditions by trained personnel.[4]
Synthesis of Crystalline this compound
Crystalline this compound is typically prepared by a temperature-programmed reduction of a tungsten phosphate (B84403) precursor.[5]
Procedure:
-
Prepare an amorphous tungsten phosphate precursor.
-
Conduct a temperature-programmed reduction in a hydrogen atmosphere.
-
Heat the precursor at a rate of 0.0167 K s⁻¹ to a final temperature of 938 K.
-
Maintain the final temperature for 2 hours to ensure complete crystallization.
-
The temperature at which crystalline WP appears is around 800°C.[2][6]
Electrochemical Measurements for HER Performance
The catalytic performance for the hydrogen evolution reaction is evaluated using a standard three-electrode electrochemical setup.[4]
Components:
-
Working Electrode: A titanium foil with this compound nanoparticles deposited on it.
-
Counter Electrode: A graphite (B72142) rod.
-
Reference Electrode: A saturated calomel (B162337) electrode (SCE), calibrated with respect to a reversible hydrogen electrode (RHE).
-
Electrolyte: 0.5 M H₂SO₄.
Procedure:
-
Prepare the working electrode by drop-casting a suspension of WP nanoparticles onto a titanium foil.
-
Assemble the three-electrode cell with the prepared working electrode, graphite counter electrode, and SCE reference electrode in the electrolyte.
-
Continuously bubble research-grade H₂(g) through the solution to maintain a constant RHE potential.
-
Record polarization data using a linear sweep voltammetry (LSV) at a scan rate of 2 mV s⁻¹ with rapid stirring.
-
Correct the raw data for uncompensated resistance (iR correction) using the high-frequency pulse iR determination function of the potentiostat.
-
Plot the iR-corrected potential versus the logarithm of the current density to obtain the Tafel plot.
-
For stability tests, hold the current density at 10 mA cm⁻² for an extended period (e.g., 18 hours).[4]
Visualization of Experimental Workflow and Catalytic Relationship
The following diagrams illustrate the experimental workflow for comparing the catalytic performance of amorphous and crystalline this compound and the logical relationship influencing their catalytic activity.
Caption: Experimental workflow for comparing amorphous and crystalline WP.
Caption: Factors influencing the catalytic activity of amorphous WP.
Conclusion
The evidence strongly suggests that amorphous this compound is a more efficient electrocatalyst for the hydrogen evolution reaction than its crystalline counterpart.[2] The disordered atomic structure of amorphous WP provides a higher concentration of active sites and a more favorable electronic structure for catalysis, leading to lower overpotentials and faster reaction kinetics.[7] Researchers and professionals in drug development and materials science should consider the significant advantages of amorphous WP when designing new catalytic systems.
References
- 1. Electrocatalytic hydrogen evolution using amorphous this compound nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pure.psu.edu [pure.psu.edu]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Cobalt Phosphide and Tungsten Phosphide for the Hydrogen Evolution Reaction
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and cost-effective electrocatalysts for the hydrogen evolution reaction (HER) is a critical endeavor in the development of a sustainable hydrogen economy. Among the promising non-precious metal catalysts, transition metal phosphides, particularly cobalt phosphide (B1233454) (CoP) and tungsten phosphide (WP), have garnered significant attention. This guide provides an objective comparison of their HER activity, supported by experimental data, to aid researchers in selecting and developing optimal catalytic systems.
Performance Comparison
The electrocatalytic activity of CoP and WP for the HER is primarily evaluated based on several key metrics obtained from electrochemical measurements. These include the overpotential required to achieve a current density of 10 mA/cm² (η₁₀), the Tafel slope, and the exchange current density (j₀). The overpotential signifies the extra potential needed beyond the thermodynamic requirement to drive the reaction at a specific rate, with lower values indicating higher efficiency. The Tafel slope provides insight into the reaction mechanism, and a smaller slope is generally desirable.
The following table summarizes the HER performance of various CoP and WP-based catalysts under different electrolyte conditions, as reported in the literature. It is crucial to note that a direct comparison can be challenging due to variations in synthesis methods, catalyst loading, and electrode preparation across different studies.
| Catalyst | Electrolyte | Overpotential (η₁₀) (mV) | Tafel Slope (mV/dec) | Reference |
| CoP Nanoparticles | 0.5 M H₂SO₄ | ~112 | ~57 | [1] |
| CoP/NCNTs | Acidic | Lower than bare CoP | Not Specified | [2][3] |
| Co₂P | Acidic | Higher than CoP | Not Specified | [2][3] |
| Cr-doped CoP | 1.0 M KOH | 36 | Not Specified | [4] |
| CoP-CoₓOᵧ/CC | 1.0 M KOH | 43 | Not Specified | [4] |
| Amorphous WP Nanoparticles | 0.5 M H₂SO₄ | 120 | 54 | [5][6] |
| WP Nanorod Arrays/CC | Acidic | 130 | Not Specified | [7] |
| Co₀.₉W₁.₁P₂/C | Acidic | 35 | Not Specified | [8][9] |
| Co₀.₉W₁.₁P₂/C | Alkaline | 54 | Not Specified | [8][9] |
Observations:
-
Both CoP and WP exhibit promising HER activity, with overpotentials in the range of tens to a few hundred millivolts to achieve a benchmark current density of 10 mA/cm².
-
The performance of both materials can be significantly enhanced through nanostructuring, doping with other elements, and hybridization with conductive supports like carbon nanotubes (CNTs) or carbon cloth (CC).[1][2][4][7]
-
For instance, CoP grown on nitrogen-doped carbon nanotubes (CoP/NCNTs) shows improved activity compared to bare CoP.[2][3] Similarly, doping CoP with chromium or creating a composite with cobalt oxide can drastically reduce the overpotential in alkaline media.[4]
-
This compound, particularly in its amorphous nanoparticle form, demonstrates competitive performance in acidic solutions.[5][6]
-
Bimetallic cobalt this compound (CoWP) has emerged as a highly efficient catalyst, showcasing very low overpotentials in both acidic and alkaline environments.[8][9]
Experimental Protocols
The evaluation of HER electrocatalysts typically involves a standard three-electrode electrochemical setup. The following is a generalized experimental protocol based on methodologies reported in the literature.
1. Working Electrode Preparation:
-
Catalyst Ink Preparation: A specific amount of the catalyst powder (e.g., 5 mg) is dispersed in a solvent mixture, typically containing deionized water, isopropanol, and a small amount of Nafion® solution (e.g., 5 wt%).[10] The mixture is then sonicated for an extended period (e.g., 30-60 minutes) to form a homogeneous ink.
-
Electrode Coating: A measured volume of the catalyst ink is drop-casted onto a conductive substrate, such as a glassy carbon electrode (GCE), carbon cloth, or titanium foil, and allowed to dry under ambient or slightly elevated temperatures.[5][10] The catalyst loading is carefully controlled to ensure reproducibility.
2. Electrochemical Measurements:
-
Electrochemical Cell: A standard three-electrode cell is used, comprising the prepared working electrode, a counter electrode (typically a graphite (B72142) rod or platinum foil), and a reference electrode (e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl).[10][11][12] In some cases, a two-compartment cell separated by a membrane is used to prevent contamination of the working electrode.[5]
-
Electrolyte: The electrolyte is typically an acidic (e.g., 0.5 M H₂SO₄) or alkaline (e.g., 1.0 M KOH) solution.[4][10] The electrolyte is often purged with a high-purity gas (e.g., N₂ or Ar) before the experiment to remove dissolved oxygen.
-
Linear Sweep Voltammetry (LSV): LSV is performed at a slow scan rate (e.g., 5 mV/s) to obtain the polarization curve, from which the overpotential required to achieve a certain current density is determined.[12]
-
Tafel Analysis: The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of current density), which is constructed from the LSV data.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is often used to study the electrode kinetics and charge transfer resistance.
-
Stability Test: The long-term stability of the catalyst is evaluated by chronopotentiometry or chronoamperometry, where a constant current or potential is applied for an extended period, or by continuous cyclic voltammetry.[1]
Visualizing the Comparison and Workflow
To better illustrate the relationships and processes involved, the following diagrams are provided.
Caption: Strategies to enhance the HER activity of CoP and WP.
Caption: Typical experimental workflow for evaluating HER catalysts.
Conclusion
Both cobalt phosphide and this compound are highly promising, earth-abundant electrocatalysts for the hydrogen evolution reaction. The existing literature demonstrates that their catalytic activity is highly tunable and can be significantly improved through various strategies such as nanostructuring, morphological control, doping, and the formation of bimetallic phosphides. While WP has shown excellent performance, particularly in its amorphous form, CoP has been extensively studied and modified to achieve very high efficiencies, especially in alkaline media. The emergence of bimetallic CoWP catalysts showcases a promising direction for developing pH-universal HER catalysts with superior activity. For researchers, the choice between CoP and WP will likely depend on the specific application, desired operating pH, and the synthetic methodologies available. Further research focusing on standardized testing protocols and long-term stability assessments under industrial conditions is crucial for the practical implementation of these materials.
References
- 1. Facile synthesis of various highly dispersive CoP nanocrystal embedded carbon matrices as efficient electrocatalysts for the hydrogen evolution reaction - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Cobalt phosphide-based electrocatalysts: synthesis and phase catalytic activity comparison for hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. Electrocatalytic hydrogen evolution using amorphous this compound nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Cobalt this compound with tunable W-doping as highly efficient electrocatalysts for hydrogen evolution reaction - Beijing Institute of Technology [pure.bit.edu.cn]
- 10. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]
- 11. Cobalt Phosphide (Co2P) with Notable Electrocatalytic Activity Designed for Sensitive and Selective Enzymeless Bioanalysis of Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Revolutionizing Solar Fuel Production: A Comparative Guide to WP/CdS Photocatalysts for Hydrogen Evolution
For researchers and scientists at the forefront of renewable energy and drug development, the quest for efficient and cost-effective photocatalysts for hydrogen production is a critical frontier. Among the promising candidates, tungsten phosphide (B1233454) (WP) combined with cadmium sulfide (B99878) (CdS) has emerged as a potent non-noble metal-based system. This guide provides a comprehensive comparison of WP/CdS photocatalysts with other common CdS-based systems, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the evaluation and application of this technology.
Performance Benchmarking: WP/CdS vs. Alternative Photocatalysts
The efficacy of a photocatalyst is primarily determined by its hydrogen evolution rate, quantum yield, and long-term stability. The following tables summarize the performance of WP/CdS in comparison to pristine CdS and CdS modified with other representative cocatalysts, including noble metals (Pt) and other transition metal compounds (MoS₂, Ni(OH)₂).
Table 1: Comparative Performance of Various CdS-Based Photocatalysts for Hydrogen Evolution
| Photocatalyst | Hydrogen Evolution Rate (mmol g⁻¹ h⁻¹) | Apparent Quantum Yield (AQY) | Sacrificial Agent | Light Source | Reference |
| Bare CdS | ~0.1 - 6.8 | - | Na₂S/Na₂SO₃, Lactic Acid, Formic Acid | Visible Light (λ > 420 nm) | [1][2] |
| WP/CdS | up to 123.2 | 9.15% @ 420 nm | Na₂S/Na₂SO₃ | Visible Light | [3] |
| Pt/CdS | ~10 - 93 (mmol h⁻¹) | 93% @ 420 nm | Na₂S/Na₂SO₃ | Visible Light (λ > 420 nm) | [4] |
| MoS₂/CdS | 44.6 - 68.9 | 6.39% @ 420 nm | Formic Acid | Visible Light | [1] |
| Ni(OH)₂/CdS | - | - | - | - | |
| CdS/ZnS-ReS₂ | 10.722 | - | - | - | [5] |
| Au@CdS | 1.041 | - | Na₂S | Blue LED (λmax = 420 nm) | [6] |
Note: Direct comparison of hydrogen evolution rates should be approached with caution due to variations in experimental conditions such as catalyst loading, sacrificial agent concentration, light intensity, and reactor geometry across different studies.
Table 2: Stability of Various CdS-Based Photocatalysts
| Photocatalyst | Stability Assessment | Observations | Reference |
| Bare CdS | Poor | Rapid decline in activity within a few hours due to photocorrosion. | [1] |
| WP/CdS | High | Showed good photostability in repeated cycles. | [3] |
| Pt/CdS | Generally Good | Stable over extended periods, though noble metal cost is a factor. | |
| MoS₂/CdS | Improved | MoS₂ loading enhances stability compared to bare CdS. | [1] |
| CdS/ZnS-ReS₂ | Excellent | The heterojunction and ReS₂ cocatalyst effectively suppress photocorrosion. | [5] |
Delving into the Experimental Protocols
Reproducibility and accurate comparison of photocatalytic performance are contingent on detailed and standardized experimental methodologies. Below are representative protocols for the synthesis of WP/CdS photocatalysts and the subsequent evaluation of their hydrogen production capabilities.
Synthesis of WP/CdS Photocatalyst
A common method for synthesizing WP/CdS is through an electrostatic self-assembly followed by a phosphidation reaction.
Materials:
-
Cadmium sulfide (CdS) nanorods (or other desired morphology)
-
Ammonium (B1175870) tungstate (B81510) ((NH₄)₁₀W₁₂O₄₁·5H₂O)
-
Phytic acid (C₆H₁₈O₂₄P₆)
-
Deionized water
-
Tube furnace
-
Argon gas
Procedure:
-
Preparation of WP Precursor: A solution of ammonium tungstate and phytic acid is prepared in deionized water.
-
Electrostatic Self-Assembly: The prepared CdS nanorods are dispersed in the WP precursor solution and stirred to allow for the electrostatic adsorption of the tungsten-phytic acid complex onto the surface of the CdS.
-
Drying: The resulting composite is collected by centrifugation, washed with deionized water and ethanol, and dried in an oven.
-
Phosphidation: The dried powder is placed in a tube furnace and heated under an argon atmosphere at a high temperature (e.g., 600-800 °C) for a specified duration to convert the tungsten precursor into tungsten phosphide.
-
Cooling and Collection: The furnace is cooled to room temperature under argon, and the final WP/CdS photocatalyst is collected.
Photocatalytic Hydrogen Evolution Experiment
Apparatus:
-
Gas-closed circulation system with a top-irradiation quartz reactor.
-
300 W Xenon lamp with a cutoff filter (λ > 420 nm) to simulate visible light.
-
Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) for H₂ quantification.
-
Magnetic stirrer.
-
Water bath for temperature control.
Procedure:
-
Catalyst Suspension: A specific amount of the WP/CdS photocatalyst (e.g., 50 mg) is dispersed in an aqueous solution (e.g., 100 mL) containing a sacrificial agent (e.g., 0.35 M Na₂S and 0.25 M Na₂SO₃).
-
System Purging: The reactor is sealed and purged with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove air.
-
Initiation of Reaction: The suspension is stirred continuously to ensure uniform irradiation, and the Xenon lamp is turned on to initiate the photocatalytic reaction. The temperature of the system is maintained at a constant value (e.g., 25 °C) using a water bath.
-
Gas Analysis: At regular time intervals (e.g., every 30 minutes), a gas sample is taken from the reactor's headspace using a gas-tight syringe and injected into the GC-TCD to quantify the amount of hydrogen produced.
-
Data Analysis: The rate of hydrogen evolution is calculated from the amount of hydrogen produced over time and normalized by the mass of the photocatalyst.
Mechanistic Insights and Workflow Visualization
The enhanced performance of WP/CdS photocatalysts can be attributed to the efficient separation of photogenerated charge carriers, a critical factor in photocatalysis. The following diagrams, generated using the DOT language, illustrate the proposed mechanism and the experimental workflow.
Caption: Proposed mechanism of photocatalytic H₂ production on WP/CdS.
The diagram illustrates that upon visible light irradiation, electrons in the valence band of CdS are excited to the conduction band, leaving holes behind. The WP cocatalyst acts as an electron sink, facilitating the transfer of electrons from the CdS conduction band and suppressing charge recombination. These electrons then reduce protons (H⁺) to produce hydrogen gas. The holes in the valence band are consumed by the sacrificial agent, which prevents the photocorrosion of CdS.[7]
References
- 1. Boosting CdS Photocatalytic Activity for Hydrogen Evolution in Formic Acid Solution by P Doping and MoS2 Photodeposition [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ReS2 Cocatalyst Improves the Hydrogen Production Performance of the CdS/ZnS Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effective electron-hole separation over a controllably constructed WP/UiO-66/CdS heterojunction to achieve efficiently improved visible-light-driven photocatalytic hydrogen evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tungsten Phosphide in a Laboratory Setting
The safe and compliant disposal of tungsten phosphide (B1233454) is critical for ensuring laboratory safety and environmental protection. As a flammable solid that can cause skin and eye irritation, and may react with water to release flammable gases, proper handling and disposal protocols must be strictly followed.[1] This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage tungsten phosphide waste.
Hazard Summary and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is essential to be aware of its hazards and to use the appropriate personal protective equipment.
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Flammable Solid | Flammable solid (H228). Keep away from heat, sparks, open flames, and hot surfaces.[1] | Flame-retardant lab coat, appropriate gloves. |
| Skin and Eye Irritant | Causes skin irritation (H315) and serious eye irritation (H319).[1] | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield.[1] |
| Water Reactive | May release flammable gases in contact with water, which can ignite spontaneously (H260). | Handle in a dry environment; avoid all contact with water. |
| Acid Reactive | Contact with acids liberates very toxic gas. | Store and handle away from acids. |
| Acute Toxicity | May be fatal if swallowed (H300) and harmful in contact with skin (H312). | Wear a full protective suit for large quantities or spills.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects (H410). | Do not release to the environment without proper governmental permits.[1] |
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is to treat it as hazardous waste. It should be handed over to a licensed hazardous waste disposal company.[1] In-lab treatment, such as neutralization, is not recommended due to the generation of flammable and toxic gases.
1. Preparation and Segregation:
-
Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., weighing boats, spatulas), and used personal protective equipment.
-
Do not mix this compound waste with other chemical waste streams, especially aqueous or acidic wastes.
2. Personal Protective Equipment (PPE):
-
Before handling the waste, put on the appropriate PPE as detailed in the table above, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
3. Packaging Waste:
-
Solid Waste: Carefully place solid this compound waste into a designated hazardous waste container. The container must be dry, durable, and have a tightly sealing lid.
-
Contaminated Labware: Place grossly contaminated items in the same container. Ensure no sharp objects puncture the container. Sharps should be placed in a designated puncture-resistant container.[2]
-
Container Sealing: Keep the waste container tightly closed except when adding waste.[1][3]
4. Labeling the Waste Container:
-
Affix a hazardous waste label to the container as soon as the first piece of waste is added.[3]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
A clear indication of the hazards (e.g., "Flammable Solid," "Water Reactive").
-
The date accumulation started.
-
Contact information for the responsible researcher or lab.
-
5. Storage of Waste:
-
Store the sealed and labeled container in a designated satellite accumulation area within the laboratory where the waste was generated.[3]
-
The storage area must be cool, dry, and well-ventilated.[1]
-
Store the container away from ignition sources, heat, water, and incompatible materials like acids and strong oxidizing agents.[4]
-
Ensure the storage location has secondary containment to manage any potential spills.
6. Arranging for Disposal:
-
Once the container is full, or if you are generating waste infrequently, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a pickup.[3]
-
EH&S will coordinate with a licensed hazardous waste disposal company for proper treatment and disposal in accordance with local, state, and national regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Emergency Procedures for Spills
In the event of a this compound spill:
-
Evacuate: Keep unprotected persons away from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Eliminate all ignition sources such as sparks or open flames.[1]
-
Containment: For small, dry spills, carefully sweep up the material using non-sparking tools and place it in a dry, labeled container for disposal.[4] Avoid creating dust.
-
Do Not Use Water: Never use water to clean up a this compound spill due to the risk of generating flammable gas.
-
Report: Report the spill to your institution's EH&S department immediately.
References
Personal protective equipment for handling Tungsten phosphide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Tungsten Phosphide (WP), a flammable solid that causes skin and eye irritation.[1] Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Quantitative Safety Data
Understanding and respecting occupational exposure limits is the foundation of safe laboratory practice. The following tables summarize the key quantitative data for this compound and its potential hazardous decomposition product, phosphine (B1218219).
Table 1: Occupational Exposure Limits
| Substance | Agency | Exposure Limit | Notes |
| Tungsten (insoluble compounds) | OSHA | PEL: 5 mg/m³ (8-hour TWA) | Applies to construction and shipyard industries.[2][3] |
| NIOSH | REL: 5 mg/m³ (10-hour TWA), STEL: 10 mg/m³ (15-min) | [2][3] | |
| ACGIH | TLV: 5 mg/m³ (8-hour TWA), STEL: 10 mg/m³ | [3] | |
| Tungsten (soluble compounds) | OSHA | PEL: 1 mg/m³ (8-hour TWA) | Applies to construction and shipyard industries.[2][3][4] |
| ACGIH | TLV: 1 mg/m³ (8-hour TWA), STEL: 3 mg/m³ | [3][4] | |
| Phosphine | OSHA | PEL: 0.3 ppm (0.4 mg/m³) (8-hour TWA) | [5][6][7][8] |
| NIOSH | REL: 0.3 ppm (0.4 mg/m³) (10-hour TWA), STEL: 1 ppm (1 mg/m³) (15-min) | [7] | |
| ACGIH | TLV: 0.3 ppm (0.42 mg/m³) (8-hour TWA), STEL: 1 ppm (1.4 mg/m³) (15-min) | [9][10] |
Table 2: Personal Protective Equipment (PPE) for this compound Handling
| Protection Type | Recommended Equipment | Circumstances for Use |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when there is a splash hazard.[11] | Mandatory for all handling procedures. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. | Mandatory for all handling procedures. |
| Respiratory Protection | A NIOSH-approved respirator is required if ventilation is inadequate or for emergency situations. | Use in poorly ventilated areas or during spill cleanup. |
| Body Protection | A full protective suit may be necessary for large spills or emergency response. | For significant release events. |
Operational Plan for Safe Handling of this compound
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risks.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Ensure the container is properly labeled.
-
Transport the container to a designated, well-ventilated storage area.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]
-
Keep the container tightly sealed.
-
Store away from incompatible materials, especially oxidizing agents.[1]
-
Protect against electrostatic charges.
3. Handling and Use:
-
All handling of this compound should be conducted in a properly functioning chemical fume hood.
-
Use non-sparking tools and equipment.
-
Ground and bond containers when transferring the material to prevent static discharge.
-
Avoid creating dust.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
4. Disposal Plan:
-
Waste Characterization: All waste containing this compound must be considered hazardous.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Deactivation (if required and approved): Unreacted this compound may require deactivation before disposal. A general approach involves the slow addition of a neutralizing agent under controlled conditions. However, a specific, validated protocol from your institution's environmental health and safety (EHS) office must be followed. A potential method for the decomposition of phosphides involves slow reaction with moisture in an open, well-ventilated area.[12] Another approach for capturing phosphine gas that may be generated is to use an oxidizing agent like sodium hypochlorite (B82951) solution.[13]
-
Final Disposal: All this compound waste must be disposed of through your institution's hazardous waste management program. Do not dispose of it in the regular trash or down the drain.
Emergency Procedures for this compound Incidents
Immediate and appropriate action is critical in the event of an emergency.
1. Spill Response:
-
Evacuate the immediate area.
-
Remove all sources of ignition.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with a dry, inert material such as sand or earth.
-
Carefully collect the spilled material and place it in a sealed container for disposal.
-
Clean the spill area thoroughly.
2. Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with plenty of soap and water for at least 15 minutes.
-
Seek medical attention if irritation persists.
3. Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
4. Inhalation:
-
Move the affected person to fresh air.
-
If the person is not breathing, give artificial respiration.
-
Seek immediate medical attention.
5. Fire:
-
Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water.
-
If the fire is large or cannot be controlled, evacuate the area and call the fire department.
Visual Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and emergency response decision-making process.
Caption: A workflow for the safe handling of this compound.
Caption: A decision-making flowchart for this compound emergencies.
References
- 1. physics.purdue.edu [physics.purdue.edu]
- 2. PUBLIC HEALTH STATEMENT - Toxicological Profile for Tungsten - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Table 8-1, Regulations and Guidelines Applicable to Tungsten - Toxicological Profile for Tungsten - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdc.gov [cdc.gov]
- 5. restoredcdc.org [restoredcdc.org]
- 6. nj.gov [nj.gov]
- 7. Phosphine - IDLH | NIOSH |CDC [cdc.gov]
- 8. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 10. airgas.com [airgas.com]
- 11. nj.gov [nj.gov]
- 12. Phosphine and selected metal phosphides (EHC 73, 1988) [inchem.org]
- 13. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
